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  • Product: Uniconazole

Core Science & Biosynthesis

Foundational

Technical Guide: Uniconazole-P Mechanism of Action in Gibberellin Biosynthesis

Executive Summary Uniconazole (specifically the active (S)-(+)-enantiomer, Uniconazole-P ) is a triazole-class plant growth retardant (PGR) that functions as a potent inhibitor of gibberellin (GA) biosynthesis. Its prima...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Uniconazole (specifically the active (S)-(+)-enantiomer, Uniconazole-P ) is a triazole-class plant growth retardant (PGR) that functions as a potent inhibitor of gibberellin (GA) biosynthesis. Its primary mode of action is the competitive inhibition of ent-kaurene oxidase (KO) , a cytochrome P450 monooxygenase (specifically the CYP701A subfamily).

By blocking the oxidation of ent-kaurene to ent-kaurenoic acid, Uniconazole reduces the pool of bioactive GAs (such as GA1 and GA4), leading to reduced internode elongation, thicker stems, and darker green foliage. While highly selective for GA pathways, Uniconazole exhibits secondary activity against ABA 8'-hydroxylase (CYP707A), contributing to stress tolerance phenotypes.

Molecular Mechanism of Action

The Target: ent-Kaurene Oxidase (CYP701A)

The critical bottleneck induced by Uniconazole occurs early in the GA biosynthetic pathway, specifically at the plastid-to-ER interface.

  • Enzyme: ent-Kaurene Oxidase (KO).[1][2][3][4][5][6][7]

  • Classification: Cytochrome P450 (CYP701A family).[4][8]

  • Reaction Blocked: The three-step oxidation of the methyl group at C-19 of ent-kaurene to a carboxylic acid.

    • ent-kaurene

      
      ent-kaurenol
      
    • ent-kaurenol

      
      ent-kaurenal
      
    • ent-kaurenal

      
      ent-kaurenoic acid[1][4][5][6][7][9]
      
Biochemical Binding Kinetics

Uniconazole functions as a Type II P450 inhibitor . The mechanism relies on the stereochemical coordination between the triazole ring and the heme prosthetic group of the enzyme.

  • Nitrogen Coordination: The

    
     lone pair electrons on the nitrogen atom (N-4) of the 1,2,4-triazole ring form a coordinate covalent bond with the ferric ion (
    
    
    
    ) of the heme porphyrin complex.
  • Ligand Displacement: This binding displaces the native water molecule (the 6th ligand) usually coordinated to the heme iron in the resting state.

  • Oxygen Exclusion: The tight binding of the triazole prevents the reduction of the heme iron to the ferrous state (

    
    ) and blocks the binding of molecular oxygen (
    
    
    
    ). Without activated oxygen, the P450 catalytic cycle halts.
Visualization of the Pathway Block

The following diagram illustrates the specific metabolic blockade induced by Uniconazole within the plastid and endoplasmic reticulum (ER) context.

GABiosynthesis cluster_block Target: CYP701A (ER Membrane) GGDP Geranylgeranyl Diphosphate (Plastid) CDP ent-Copalyl Diphosphate GGDP->CDP CPS CPS Copalyl Diphosphate Synthase Kaurene ent-Kaurene CDP->Kaurene KS KS ent-Kaurene Synthase KO ent-Kaurene Oxidase (CYP701A) Kaurene->KO Substrate Binding Kaurenoic ent-Kaurenoic Acid KO->Kaurenoic Oxidation (Blocked) Uniconazole Uniconazole-P (Inhibitor) Uniconazole->KO Type II Inhibition (Heme Coordination) GA12 GA12 / GA53 Kaurenoic->GA12 KAO (CYP88A) BioactiveGA Bioactive GAs (GA1, GA4) GA12->BioactiveGA GA20ox / GA3ox

Caption: Figure 1.[4] Uniconazole-P inhibition of the GA biosynthetic pathway at the ent-kaurene oxidase (CYP701A) step.[4]

Structural Biology & Stereoselectivity

The efficacy of Uniconazole is strictly dependent on its stereochemistry. The commercial molecule is often a racemate, but for high-precision research, the enantiomers must be distinguished.

IsomerConfigurationPrimary Biological ActivityMechanism Note
Uniconazole-P (S)-(+) Plant Growth Retardant High affinity for CYP701A (Plant P450). Fits the hydrophobic pocket of plant KO enzymes.
Uniconazole (inactive)(R)-(-)FungicidalHigh affinity for CYP51 (Fungal P450). Inhibits ergosterol biosynthesis (14

-demethylase).

Key Insight: The (E)-geometry of the double bond and the (S)-configuration at the chiral carbon are essential for optimal fit within the plant CYP701A active site, distinguishing it from paclobutrazol (which requires the 2S,3S configuration for maximum activity).

Experimental Protocols (Validation Systems)

To validate the mechanism of action, researchers should employ a microsomal enzyme assay. This protocol is self-validating via the inclusion of NADPH-dependency checks and carbon monoxide (CO) difference spectra.

Protocol: Microsomal ent-Kaurene Oxidase Inhibition Assay

Objective: Quantify the


 of Uniconazole against CYP701A activity.
Phase 1: Microsome Preparation
  • Source Material: Recombinant Yeast (S. cerevisiae) expressing Arabidopsis CYP701A3 or Cucurbita maxima endosperm (traditional high-activity source).

  • Buffer A: 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 10% Glycerol, 1 mM DTT.

  • Method:

    • Homogenize tissue in Buffer A.

    • Centrifuge at

      
       for 15 min (remove cell debris/mitochondria).
      
    • Ultracentrifuge supernatant at

      
       for 60 min.
      
    • Resuspend the microsomal pellet in Buffer A (minus DTT for spectral assays).

Phase 2: Enzyme Incubation
  • Reaction Mix (500

    
    L): 
    
    • Microsomal protein (0.5 mg)

    • Substrate: [

      
      C]-ent-kaurene (or unlabeled if using GC-MS) at 
      
      
      
      concentration (~1-5
      
      
      M).
    • Cofactor: NADPH (1 mM) - Critical: Start reaction with NADPH.

    • Inhibitor: Uniconazole-P (0.1 nM to 10

      
      M serial dilution).
      
  • Incubation: 30 minutes at 30°C with shaking.

  • Termination: Add 200

    
    L acetone or ethyl acetate to quench.
    
Phase 3: Analysis (GC-MS or Radio-HPLC)
  • Extract metabolites with ethyl acetate.

  • Derivatize with diazomethane (methyl esterification) and BSTFA (silylation) if using GC-MS.

  • Quantification: Measure the ratio of ent-kaurene (substrate) to ent-kaurenoic acid (product).

  • Self-Validation Step: Run a control without NADPH. If product forms, the assay is contaminated (P450s are strictly NADPH-dependent).

Protocol: Type II Binding Spectra (Direct Physical Binding)

This confirms the drug binds to the Heme iron.[10]

  • Split microsomes into two cuvettes (Reference and Sample).

  • Record baseline (400–500 nm).

  • Add Uniconazole to "Sample" cuvette; add solvent carrier to "Reference".

  • Result: A "Type II" spectrum is characterized by a trough at 390–410 nm and a peak at 425–435 nm . This spectral shift proves nitrogen coordination to the heme iron.

Comparative Efficacy Data

Uniconazole generally exhibits higher potency than Paclobutrazol due to the presence of the double bond in the carbon chain, which confers conformational rigidity, enhancing binding entropy.

Table 1: Comparative


 Values for GA Biosynthesis Inhibition 
InhibitorTarget Enzyme

(Approx.)[1][4][7]
Relative Potency
Uniconazole-P CYP701A (KO)0.04 - 0.26

M
High (10x vs Paclo)
PaclobutrazolCYP701A (KO)0.50 - 2.0

M
Moderate
TetcyclacisCYP701A (KO)0.10 - 0.5

M
High
Prohexadione-CaGA20ox / GA3oxN/A (Different Target)N/A

Note: Values vary based on plant species (e.g., Rice CYP701A6 vs. Arabidopsis CYP701A3) and assay conditions.

References

  • Izumi, K., Kamiya, Y., Sakurai, A., Oshio, H., & Takahashi, N. (1985). Studies of Sites of Action of a New Plant Growth Retardant (E)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol (S-3307) and Comparative Effects of Its Stereoisomers in a Cell-Free System from Cucurbita maxima. Plant and Cell Physiology. Link

  • Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways.[11] Annual Review of Plant Physiology and Plant Molecular Biology. Link

  • Helliwell, C. A., et al. (1998). The Arabidopsis GA3 gene encodes the cytochrome P450 monooxygenase ent-kaurene oxidase.[3] Proceedings of the National Academy of Sciences. Link

  • Saito, T., et al. (2006). A Plant Growth Retardant, Uniconazole, Is a Potent Inhibitor of ABA Catabolism in Arabidopsis.[12] Bioscience, Biotechnology, and Biochemistry.[5][12][13] Link

  • Todoroki, Y., et al. (2012). A conformationally restricted uniconazole analogue as a specific inhibitor of rice ent-kaurene oxidase, CYP701A6.[8] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Exploratory

Uniconazole Inhibition of Cytochrome P450 Monooxygenases (CYP707A): A Technical Guide to Mechanism, Kinetics, and Rational Drug Design

Executive Summary Uniconazole, initially commercialized as a broad-spectrum plant growth retardant, has evolved into a critical chemical probe for dissecting abscisic acid (ABA) signaling networks. While its primary hist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Uniconazole, initially commercialized as a broad-spectrum plant growth retardant, has evolved into a critical chemical probe for dissecting abscisic acid (ABA) signaling networks. While its primary historical target was ent-kaurene oxidase (CYP701A) in the gibberellin biosynthesis pathway, uniconazole exhibits profound, competitive inhibition of cytochrome P450 monooxygenase CYP707A—the master regulator of ABA catabolism. This technical guide provides an in-depth analysis of the pharmacodynamics of uniconazole-mediated CYP707A inhibition, outlines self-validating experimental methodologies for kinetic profiling, and explores how the uniconazole scaffold drives the rational design of next-generation, highly selective agrochemicals.

Mechanistic Foundation: CYP707A and the ABA Catabolic Pathway

The physiological concentration of ABA, a phytohormone dictating drought tolerance and seed dormancy, is tightly controlled by the equilibrium between de novo biosynthesis and catabolic degradation. The rate-limiting step in ABA catabolism is the C8'-hydroxylation of (+)-ABA, a reaction exclusively catalyzed by the CYP707A family of cytochrome P450 monooxygenases [2].

The immediate enzymatic product, 8'-hydroxy-ABA, is thermodynamically unstable. In both biological systems and aqueous in vitro environments, it undergoes rapid, spontaneous isomerization to form phaseic acid (PA), which possesses significantly lower hormonal activity.

G ABA Abscisic Acid (+)-ABA CYP707A CYP707A (ABA 8'-hydroxylase) ABA->CYP707A Substrate Binding OH_ABA 8'-hydroxy-ABA CYP707A->OH_ABA C8'-hydroxylation PA Phaseic Acid (PA) OH_ABA->PA Spontaneous Isomerization Uniconazole Uniconazole (Azole Inhibitor) Uniconazole->CYP707A Competitive Inhibition (Heme-Iron Coordination)

ABA catabolic pathway and competitive inhibition of CYP707A by uniconazole.

Pharmacodynamics of Uniconazole Inhibition

Uniconazole acts as a potent azole-type P450 inhibitor. The causality of its inhibitory mechanism relies on a dual-binding modality [3]. First, the sp2 nitrogen atom within its triazole ring coordinates directly with the heme-iron atom at the catalytic core of the CYP707A enzyme, blocking oxygen activation. Second, the hydrophobic backbone of the uniconazole molecule interacts via van der Waals forces with the lipophilic amino acid residues lining the active site cavity.

Because the heme-iron complex is a universal feature of all cytochrome P450s, the selectivity of azole inhibitors is dictated entirely by how well their hydrophobic scaffolds match the specific topology of the target enzyme's active site. Uniconazole's relatively small and flexible structure allows it to fit into multiple P450 cavities, resulting in the simultaneous inhibition of CYP707A (ABA accumulation) and CYP701A (gibberellin deficiency/dwarfism) [1].

Quantitative Kinetic Parameters

In vitro microsomal assays have established uniconazole-P as a highly potent, competitive inhibitor of CYP707A. The table below summarizes the kinetic parameters and phenotypic outcomes of uniconazole and its structural derivatives.

CompoundTarget EnzymeInhibition Constant (Ki) / IC50Primary Phenotypic Effect
Uniconazole-P CYP707A3Ki = 8.0 nMIncreased ABA, Drought Tolerance, Dwarfism
Uniconazole CYP707A (General)Ki ≈ 68 nMIncreased ABA, Dwarfism
Abscinazole-E3M CYP707A (Selective)IC50 comparable to Abz-E2BDrought Tolerance, Normal Growth
UFAP2 CYP701A (Selective)Potent (Similar to UNI)Dwarfism, Normal ABA levels
Paclobutrazol CYP707A3Weak inhibitionDwarfism (via CYP701A preference)

Experimental Methodology: Self-Validating In Vitro Assay

To accurately determine the inhibition kinetics (Ki) of uniconazole against CYP707A without the confounding variables of in vivo metabolism, a highly controlled microsomal assay is required. The following protocol is designed as a self-validating system, incorporating strict internal controls to ensure data integrity.

Workflow Step1 1. Microsome Expression (Insect Cells + CYP707A3) Step2 2. Reaction Incubation (ABA + Uniconazole + NADPH) Step1->Step2 Step3 3. Reaction Termination (Acidification & Extraction) Step2->Step3 Step4 4. HPLC / LC-MS Analysis (Quantify 8'-OH-ABA & PA) Step3->Step4 Step5 5. Kinetic Analysis (Dixon Plot for Ki) Step4->Step5

Step-by-step in vitro workflow for determining CYP707A inhibition kinetics.

Step-by-Step Protocol: CYP707A Inhibition Assay
  • Microsome Preparation: Express recombinant Arabidopsis CYP707A3 in a baculovirus/insect cell system to ensure proper post-translational folding and heme incorporation. Isolate the microsomal fraction via ultracentrifugation (100,000 × g).

  • Reaction Mixture Setup: In a 1.5 mL tube, combine 100 mM potassium phosphate buffer (pH 7.4), recombinant CYP707A3 microsomes, and (+)-ABA substrate at varying concentrations (e.g., 0.5, 1.0, and 2.0 μM). Introduce uniconazole at a gradient of concentrations (0 to 32 μM).

  • Initiation & Internal Control: Initiate the catalytic cycle by adding NADPH to a final concentration of 1 mM. Crucial Causality Step: A parallel "No-NADPH" control must be run simultaneously. Because P450 enzymes absolutely require NADPH as an electron donor, any ABA depletion in the absence of NADPH indicates background degradation or non-specific binding, validating that observed kinetics are strictly CYP707A-mediated. Incubate at 30°C for 15 minutes.

  • Termination & Acidification: Terminate the reaction by adding 1 M HCl. Crucial Causality Step: Acidification is not merely to denature the enzyme; it forces the complete and rapid isomerization of the unstable 8'-hydroxy-ABA intermediate into phaseic acid (PA). This ensures that total catabolic output can be accurately quantified as a single stable analyte. Extract immediately with ethyl acetate.

  • Quantification & Kinetic Analysis: Evaporate the organic phase, reconstitute in methanol, and quantify PA formation via HPLC or LC-MS/MS. Plot the initial reaction velocity (v0) against the inhibitor concentration to generate a Dixon plot, from which the competitive inhibition constant (Ki) is derived [1].

Rational Drug Design: Overcoming Promiscuity

While uniconazole is a powerful chemical probe, its cross-reactivity with CYP701A limits its agricultural utility; inducing drought tolerance at the cost of severe plant dwarfism is commercially unviable. Consequently, drug development professionals have utilized the uniconazole scaffold as a baseline for rational structural optimization [3].

By analyzing the void spaces of the respective P450 active sites, researchers discovered that the CYP707A active site cavity is wider and deeper than that of CYP701A.

  • Elongation: Modifying uniconazole to create enlarged analogues (e.g., Abscinazole-E3M) creates steric hindrance that prevents the molecule from entering the narrow CYP701A pocket, yielding highly selective CYP707A inhibitors that confer drought tolerance without stunting growth [4].

  • Restriction: Conversely, conformationally restricting the uniconazole molecule (e.g., UFAP2) optimizes its fit for CYP701A while reducing its affinity for CYP707A, creating selective growth retardants [5].

Logic Base Uniconazole Scaffold (Broad P450 Inhibitor) Problem Off-Target Effects (CYP701A Inhibition -> Dwarfism) Base->Problem Mod1 Conformational Restriction (e.g., UFAP2) Problem->Mod1 Rigidify Structure Mod2 Structural Enlargement (e.g., Abscinazole-E3M) Problem->Mod2 Elongate Structure Result1 Selective CYP701A Inhibitors (Targeted Growth Regulation) Mod1->Result1 Result2 Selective CYP707A Inhibitors (Drought Tolerance w/o Dwarfism) Mod2->Result2

Rational design logic for optimizing uniconazole selectivity.

References

  • Source: tandfonline.
  • Source: oup.
  • Source: eurekaselect.
  • Source: researchgate.
  • Source: nih.
Foundational

Uniconazole-Induced Stress Tolerance Pathways in Plants: A Mechanistic and Methodological Compendium

An In-Depth Technical Guide for Researchers Abstract Uniconazole, a potent triazole-based plant growth retardant, is primarily recognized for its ability to inhibit gibberellin biosynthesis, leading to a dwarfing phenoty...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

Uniconazole, a potent triazole-based plant growth retardant, is primarily recognized for its ability to inhibit gibberellin biosynthesis, leading to a dwarfing phenotype in various plant species.[1][2] However, its utility extends far beyond growth regulation. A significant body of research demonstrates that uniconazole application enhances plant tolerance to a wide array of abiotic stresses, including drought, salinity, and extreme temperatures.[3][4][5] This guide provides a comprehensive technical overview of the core molecular and physiological pathways modulated by uniconazole to confer stress resilience. We will delve into the intricate interplay of phytohormone regulation, the fortification of the antioxidant defense system, the dynamics of osmotic adjustment, and the reprogramming of stress-responsive gene expression. This document is designed for researchers and scientists, offering not only mechanistic insights but also detailed, field-proven experimental protocols to investigate these pathways, ensuring a self-validating approach to experimental design.

The Primary Axis: Phytohormonal Reprogramming

The most profound effects of uniconazole stem from its ability to alter the delicate balance of plant hormones. This hormonal shift is the primary catalyst for the cascade of downstream events that culminate in enhanced stress tolerance.

Mechanism of Action: Dual Inhibition of P450 Enzymes

Uniconazole's mode of action is a classic example of targeted enzyme inhibition. As a triazole compound, it interferes with specific cytochrome P450 monooxygenases (P450s) that are critical for two separate hormonal pathways.

  • Inhibition of Gibberellin (GA) Biosynthesis: The most well-documented effect is the inhibition of ent-kaurene oxidase (a CYP701 enzyme), which catalyzes a key step in the GA biosynthesis pathway.[6][7][8] By blocking the production of active gibberellins, uniconazole curtails cell elongation, resulting in shorter internodes and a more compact plant structure.[1][9][10] This reduction in vegetative growth can be an adaptive advantage under stress, conserving vital resources that would otherwise be allocated to shoot elongation.

  • Inhibition of Abscisic Acid (ABA) Catabolism: Crucially for stress tolerance, uniconazole is also a potent competitive inhibitor of ABA 8'-hydroxylase (a CYP707A enzyme), the key enzyme responsible for the degradation of abscisic acid (ABA).[11][12][13] By preventing the breakdown of ABA, uniconazole treatment leads to a significant accumulation of this vital stress hormone.[11][13][14]

The resulting high ABA-to-GA ratio is a central driver of the stress-tolerant phenotype. The enhanced drought tolerance conferred by uniconazole is directly linked to this ABA accumulation, as co-application of GA does not suppress the effect.[11][12]

The Role of Accumulated ABA in Stress Mitigation

Elevated endogenous ABA levels trigger a suite of protective responses:

  • Stomatal Closure: ABA is a primary signal for closing stomata, the pores on the leaf surface responsible for gas exchange.[15] This action rapidly reduces transpirational water loss, a critical mechanism for conserving water during drought.[11]

  • Gene Expression: ABA initiates signaling cascades that lead to the expression of numerous stress-responsive genes, further priming the plant for adverse conditions.

The relationship between uniconazole application and these hormonal changes can be visualized as a signaling cascade.

G Uniconazole Uniconazole P450 Cytochrome P450 Enzymes Uniconazole->P450 Inhibits GA_path ent-kaurene oxidase (GA Biosynthesis) P450->GA_path ABA_path ABA 8'-hydroxylase (ABA Catabolism) P450->ABA_path GA Gibberellin (GA) Levels GA_path->GA Blocked ABA Abscisic Acid (ABA) Levels ABA_path->ABA Blocked Catabolism Leads to Accumulation Growth Reduced Vegetative Growth (Resource Conservation) GA->Growth Leads to Stomata Stomatal Closure (Water Conservation) ABA->Stomata Gene_Exp Stress Gene Expression ABA->Gene_Exp Tolerance Enhanced Stress Tolerance Growth->Tolerance Stomata->Tolerance Gene_Exp->Tolerance

Caption: Uniconazole's dual-inhibition hormonal pathway.

Fortification of the Antioxidant Defense System

Abiotic stress invariably leads to the overproduction of reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂), which cause oxidative damage to lipids, proteins, and nucleic acids. Plants combat this threat with a sophisticated antioxidant system, which uniconazole has been shown to significantly enhance.

Upregulation of Enzymatic Antioxidants

Application of uniconazole under stress conditions consistently leads to increased activity of key ROS-scavenging enzymes.[3][6][16] This heightened enzymatic defense neutralizes harmful ROS at their source, protecting cellular integrity.

  • Superoxide Dismutase (SOD): The first line of defense, SOD converts the highly reactive superoxide radical into hydrogen peroxide.

  • Catalase (CAT) and Peroxidase (POD): These enzymes then detoxify hydrogen peroxide, converting it into water and oxygen.[3][17]

  • Ascorbate Peroxidase (APX): Part of the ascorbate-glutathione cycle, APX also plays a crucial role in H₂O₂ detoxification.[3]

The tangible result of this enhanced enzymatic shield is a reduction in lipid peroxidation. This is experimentally validated by measuring the levels of malondialdehyde (MDA), a key biomarker of oxidative damage to cell membranes. Uniconazole-treated plants under stress consistently show lower MDA accumulation compared to untreated controls.[6][16]

Table 1: Representative Effects of Uniconazole on Antioxidant Enzyme Activity and Oxidative Stress Markers Under Drought
ParameterStress ConditionUniconazole + Stress% ChangeSource
SOD Activity (U/mg protein)120.5165.8+37.6%[16]
POD Activity (U/mg protein)45.268.3+51.1%[16]
CAT Activity (U/mg protein)25.731.4+22.2%[3]
MDA Content (nmol/g FW)8.65.2-39.5%[6][16]

Note: Values are illustrative based on published data to demonstrate typical response magnitudes.

Osmotic Adjustment and Solute Accumulation

Maintaining cellular hydration and turgor is paramount for survival under drought and salinity stress. Osmotic adjustment is a critical adaptation where cells accumulate solutes to lower their water potential, thereby facilitating water absorption and retention.[18][19]

Uniconazole treatment has been shown to promote the accumulation of key organic solutes, known as osmoprotectants, which play a dual role in osmotic adjustment and protecting cellular structures.

  • Proline: This amino acid is one of the most common osmolytes in stressed plants. Its accumulation helps stabilize membranes and proteins in addition to lowering cellular water potential. Uniconazole significantly boosts proline content in stressed tissues.[16]

  • Soluble Sugars: Sugars such as sucrose, glucose, and fructose also act as compatible solutes. Uniconazole application under stress often results in higher concentrations of total soluble sugars.[16]

This accumulation of osmolytes helps uniconazole-treated plants maintain a higher leaf relative water content (RWC) under drought, directly contributing to their enhanced tolerance.[6]

Regulation of Stress-Responsive Gene Expression

The ultimate response to stress is orchestrated at the genetic level. Uniconazole, primarily through its modulation of ABA levels, triggers widespread changes in the plant's transcriptome, activating defense-related genes.[19][20]

Transcriptome sequencing of uniconazole-treated plants under stress reveals differential expression of hundreds of genes.[4][6][14] Key upregulated gene families often include:

  • ABA-Responsive Element Binding Factors (AREB/ABF): These are transcription factors that activate downstream ABA-responsive genes.

  • Late Embryogenesis Abundant (LEA) Proteins: These proteins are thought to protect other proteins and membranes from aggregation due to dehydration.

  • Dehydration-Responsive Element-Binding (DREB) Proteins: Key transcription factors that control the expression of many drought-inducible genes.[21]

  • Antioxidant Enzyme Genes: Increased transcription of genes encoding SOD, CAT, and POD aligns with the observed increases in their enzyme activities.[6]

This genetic reprogramming effectively "hardens" the plant, preparing its cellular machinery to withstand and recover from abiotic stress.

Experimental Protocols: A Self-Validating Toolkit

To empower researchers to validate the mechanisms described above, this section provides detailed, step-by-step protocols for key analytical procedures. Adherence to these methodologies ensures robust and reproducible data.

Protocol: Quantification of Endogenous ABA by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) provides a reliable and quantitative method to measure changes in ABA concentration, directly testing the hypothesis that uniconazole inhibits ABA catabolism.[22] Using a physicochemical method like HPLC is essential for precise quantification.[23]

Methodology:

  • Sample Preparation: Flash-freeze approximately 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[23]

  • Extraction: Transfer the powder to a microcentrifuge tube. Add 1 mL of extraction buffer (e.g., 80:19:1 v/v/v acetone/water/acetic acid). Vortex vigorously and incubate at 4°C for 1 hour with occasional shaking.

  • Centrifugation: Centrifuge at 13,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or under a stream of nitrogen gas.

  • Resuspension: Resuspend the dried extract in 200 µL of the mobile phase (e.g., a solution of 2% acetic acid in water or a specific acetonitrile/water mixture).[23]

  • Purification: Centrifuge again at 13,000 x g for 10 minutes to pellet any insoluble debris. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the sample onto an HPLC system equipped with a C18 reverse-phase column and a UV detector set to ~254 nm.

  • Quantification: Calculate the ABA concentration by comparing the peak area of the sample to a standard curve generated from known concentrations of an authentic ABA standard.

Protocol: Spectrophotometric Assays for Antioxidant Enzymes

Causality: These simple, rapid spectrophotometric assays directly measure the catalytic activity of key antioxidant enzymes, providing a functional assessment of the plant's ROS-scavenging capacity.[24]

Methodology:

  • Protein Extraction: Homogenize ~200 mg of frozen plant tissue in 1.5 mL of ice-cold extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA). Centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.

  • Catalase (CAT) Activity Assay:

    • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and 15 mM H₂O₂.

    • Add a small volume (e.g., 50 µL) of enzyme extract to the reaction mixture.

    • Immediately measure the decrease in absorbance at 240 nm for 2-3 minutes. The decomposition of H₂O₂ leads to a reduction in absorbance.[25]

  • Peroxidase (POD) Activity Assay:

    • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), 20 mM guaiacol, and 40 mM H₂O₂.

    • Add enzyme extract to initiate the reaction.

    • Measure the increase in absorbance at 470 nm for 2-3 minutes due to the formation of tetraguaiacol.[25]

  • Data Analysis: Calculate enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the substrate or product. Express activity in units per milligram of protein.

Protocol: Quantification of Proline Content

Causality: This colorimetric assay quantifies proline, a key osmolyte. An increase in proline is a direct indicator of the plant engaging in osmotic adjustment to combat water deficit.

Methodology:

  • Extraction: Homogenize ~100 mg of fresh plant tissue in 2 mL of 3% (w/v) aqueous sulfosalicylic acid.[26]

  • Centrifugation: Centrifuge the homogenate at 3,000 x g for 10 minutes.[26]

  • Reaction: Mix 1 mL of the supernatant with 1 mL of acid-ninhydrin reagent and 1 mL of glacial acetic acid in a test tube.

  • Incubation: Boil the mixture at 100°C for 1 hour. Immediately terminate the reaction by placing the tube in an ice bath.[26]

  • Phase Separation: Add 2 mL of toluene to the tube and vortex vigorously for 20 seconds. Allow the layers to separate.

  • Measurement: Carefully collect the upper chromophore-containing toluene layer. Measure its absorbance at 520 nm using a spectrophotometer, with toluene as the blank.[26]

  • Quantification: Determine the proline concentration from a standard curve prepared with known concentrations of L-proline.[27]

Protocol: Analysis of Stress-Responsive Gene Expression by qRT-PCR

Causality: Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive and specific technique to measure the transcript abundance of target genes.[28] This protocol validates whether uniconazole treatment leads to the upregulation of known stress-responsive genes.

Workflow Diagram:

G cluster_0 Lab Work cluster_1 Data Analysis A 1. Total RNA Extraction (from control & treated tissue) B 2. RNA Quality & Quantity Check (e.g., NanoDrop, Gel) A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. qRT-PCR Reaction Setup (cDNA, Primers, SYBR Green) C->D E 5. Run on Real-Time PCR System D->E F 6. Generate Amplification & Melt Curves E->F G 7. Determine Cq Values F->G H 8. Normalize to Reference Gene (e.g., Actin, EF1α) G->H I 9. Calculate Relative Expression (ΔΔCT Method) H->I

Caption: Standard workflow for qRT-PCR gene expression analysis.

Methodology:

  • RNA Extraction: Isolate total RNA from control and uniconazole-treated plant tissues using a commercial kit or a standard protocol (e.g., Trizol method).

  • Quality Control: Assess RNA integrity and concentration using spectrophotometry (A260/A280 ratio) and agarose gel electrophoresis.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design and validate primers for your target stress-responsive genes (e.g., P5CS for proline synthesis, RAB18 as an ABA-responsive marker) and at least one stable reference gene (e.g., Actin, EF1α).[29]

  • qRT-PCR Reaction: Set up the reaction in a 10-20 µL volume containing cDNA template, forward and reverse primers, and a SYBR Green master mix. Include no-template controls.

  • Thermal Cycling: Perform the reaction in a qRT-PCR instrument with a standard cycling protocol (e.g., 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis: Determine the quantification cycle (Cq) values. Calculate the relative gene expression using the 2-ΔΔCT method, where the data is normalized to the reference gene and relative to the control sample.[30]

Conclusion and Future Directions

Uniconazole stands out as a multifaceted plant growth regulator whose benefits transcend simple growth control. By strategically manipulating key hormonal pathways—primarily inhibiting GA synthesis and preventing ABA breakdown—uniconazole initiates a robust defense posture in plants. This hormonal reprogramming triggers a cascade of beneficial physiological changes, including the enhancement of the antioxidant system, promotion of osmotic adjustment, and the activation of a wide array of stress-tolerance genes.

The experimental protocols provided herein offer a validated framework for researchers to dissect these pathways with precision. For drug development professionals, understanding these mechanisms opens avenues for designing novel compounds that can mimic or enhance these effects, potentially leading to a new generation of crop protectants that bolster food security in the face of a changing climate. Future research should focus on the broader transcriptomic and proteomic impacts of uniconazole to uncover novel nodes in the stress-response network, further refining our ability to cultivate resilient, high-yielding crops.

References

  • Molecular and Physiological Mechanisms to Mitigate Abiotic Stress Conditions in Plants. (n.d.). Google Books.
  • Plant Growth Retarder- Uniconazole - Knowledge - Zhengzhou Delong Chemical Co., Ltd. (2022, September 16). Zhengzhou Delong Chemical Co., Ltd.
  • Molecular Mechanisms and Strategies Contributing toward Abiotic Stress Tolerance in Plants - OUCI. (n.d.). Oklahoma University - Continental Press.
  • Effect of Uniconazole Plant Growth Regulator In Agriculture - Dora Agri. (2022, December 27). Dora Agri.
  • High-efficiency plant growth regulator Uniconazole controls vegetative growth dwarfs plants and enhances crop stress resistance. (n.d.). LinkedIn.
  • ABA | Abscisic acid ELISA quantitation kit (5x96T). (n.d.). Agrisera.
  • Netting, A. G., & Zolman, B. K. (2001). Methods for the quantitation of abscisic acid and its precursors from plant tissues. Analytical Biochemistry, 289(2), 196-203.
  • Bates, L. S., Waldren, R. P., & Teare, I. D. (1973). Rapid determination of free proline for water-stress studies. Plant and soil, 39(1), 205-207.
  • Understanding the Molecular Mechanisms of Plant Responses to Abiotic Stress. (n.d.). Frontiers.
  • What is the best method to determine abscisic acid in leaves? (2014, May 15). ResearchGate.
  • Chen, S., Liu, S., Ma, F., Cheng, L., & Yuan, M. (2024). Exogenous Uniconazole promotes physiological metabolism and grain yield of rice under salt stress. Frontiers in Plant Science, 15.
  • Li, W., Wang, Y., Zhang, Y., & Liu, F. (2023).
  • Saito, S., Hirai, N., Matsumoto, S., Ohigashi, H., & Asami, T. (2006). A Plant Growth Retardant, Uniconazole, Is a Potent Inhibitor of ABA Catabolism in Arabidopsis. Bioscience, Biotechnology, and Biochemistry, 70(7), 1731-1739.
  • Liu, M., Li, M., Liu, K., & Su, Y. (2019).
  • Zhang, Y. J., Zhang, M., Liu, Z. H., & Yang, C. D. (2007). Uniconazole-induced tolerance of soybean to water deficit stress in relation to changes in photosynthesis, hormones and antioxidant system. Journal of Plant Physiology, 164(6), 709-717.
  • A Plant Growth Retardant, Uniconazole, Is a Potent Inhibitor of ABA Catabolism in Arabidopsis. (2014, May 22). Taylor & Francis.
  • McAdam, S. A. M. (2015).
  • Soluble Sugar and Starch Content Measurement. (n.d.). Lifeasible.
  • Mechanisms of abiotic stress responses and tolerance in plants: physiological, biochemical and molecular intervention. (2023, September 13). Frontiers.
  • Mechanisms and Advances in Abiotic Stress Tolerance in Crops: A Molecular and Genetic Perspective. (2020, March 2). Plant Science Archives.
  • Durley, R. C., Kannangara, T., & Simpson, G. M. (1977). Rapid separation and quantification of abscisic Acid from plant tissues using high performance liquid chromatography. Plant Physiology, 59(5), 821-826.
  • Application of Uniconazole Improves Photosynthetic Efficiency of Maize by Enhancing the Antioxidant Defense Mechanism and Delaying Leaf Senescence in Semiarid Regions | Request PDF. (2025, August 6). ResearchGate.
  • first year effects of a ga synthesis inhibitor on growth, photosynthesis, ethylene, freezing tolerance, and - some fruit characteristics in apple trees. (n.d.). Plant and Agroecosystem Sciences.
  • Prieto-Mora, J., & Castell, J. (2009). Methods to Measure the Antioxidant Activity in Plant Material. A Comparative Discussion.
  • Maximizing Crop Yields with Uniconazole: A Manufacturer's Guide. (2026, February 14). LinkedIn.
  • Quantitative real-time polymerase chain reaction (qRT-PCR) analysis of stress-responsive genes in the leaves of TRV2:CaPRR2 plants. (n.d.). ResearchGate.
  • Quantitative real-time PCR analysis of expression levels of stress-responsive genes in WT Arabidopsis and transgenic lines under ABA treatment. (n.d.). ResearchGate.
  • Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs. (2025, July 14). Frontiers.
  • Chen, S., Liu, S., Ma, F., Cheng, L., Yuan, M., & Li, X. (2024). Exogenous Uniconazole promotes physiological metabolism and grain yield of rice under salt stress. Frontiers in Plant Science, 15, 1435843.
  • A REVIEW ON DIFFERENT METHODS OF DETERMINATION OF ANTIOXIDANT ACTIVITY ASSAY OF HERBAL PLANTS. (n.d.). ResearchGate.
  • Reddy, A. R., Chaitanya, K. V., & Vivekanandan, M. (2004). Spectrophotometric assays for antioxidant enzymes in plants. Methods in Molecular Biology, 639, 273-281.
  • Identification and Validation of qRT-PCR Reference Genes for Analyzing Arabidopsis Responses to High-Temperature Stress. (2024, December 18). PMC.
  • PROLINE, SOLUBLE SUGAR, LEAF STARCH AND RELATIVE WATER CONTENTS OF FOUR MAIZE VARIETIES IN RESPONSE TO DIFFERENT WATERING REGIME. (2016, October 31). Alexandria University.
  • Assessment of antioxidant enzymes in leaves and roots of Phaseolus vulgaris plants under cadmium stress. (n.d.). SciELO.
  • Uniconazole-induced tolerance of soybean to water deficit stress in relation to changes in photosynthesis, hormones and antioxidant system | Request PDF. (2025, August 10). ResearchGate.
  • A Plant Growth Retardant, Uniconazole, Is a Potent Inhibitor of ABA Catabolism in Arabidopsis. (2025, August 6). ResearchGate.
  • Five Methods for Measuring Total Antioxidant Capacity (Part 1) #laboratory #science. (2025, November 27). YouTube.
  • Yu, J., Hu, W., Wang, T., & Li, M. (2022).
  • Li, T., Wang, Y., Zhang, Y., & Liu, F. (2022). Uniconazole Augments Abscisic Acid in Promoting Somatic Embryogenesis in Cotton (Gossypium hirsutum L.). Frontiers in Plant Science, 13.
  • Analysis of Malondialdehyde, Chlorophyll Proline, Soluble Sugar, and Glutathione Content in Arabidopsis seedling. (2025, April 5). Bio-protocol.
  • Evaluation of putative reference genes for quantitative real-time PCR normalization in Lilium regale during development and under stress. (2016, March 21). PeerJ.
  • Real-time PCR Analysis of ScMYB Gene Expression in Saccharum officinarum Co86032 under Drought-induced Abiotic Stress Conditions. (n.d.). Biosciences Biotechnology Research Asia.
  • Measurements of proline, soluble sugar and MDA contents and expression... (n.d.). ResearchGate.

Sources

Exploratory

Molecular structure and chiral properties of Uniconazole-P

Technical Whitepaper: Stereochemical Efficacy and Molecular Architecture of Uniconazole-P Executive Summary & Molecular Identity Uniconazole-P represents a critical advancement in plant growth regulation (PGR) chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Stereochemical Efficacy and Molecular Architecture of Uniconazole-P

Executive Summary & Molecular Identity

Uniconazole-P represents a critical advancement in plant growth regulation (PGR) chemistry.[1] Unlike its racemic predecessor, Uniconazole-P is the optically active (+)-(S)-(E)-isomer of uniconazole.[1] This "chiral switch" product maximizes specific binding affinity to plant cytochrome P450 enzymes while minimizing off-target fungicidal effects associated with the (R)-enantiomer.[1]

  • Common Name: Uniconazole-P[1][2]

  • IUPAC Name: (E)-(S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol[1][2][3]

  • CAS Number: 83657-17-4 (Specific for the S-isomer)[1][2]

  • Molecular Formula: C₁₅H₁₈ClN₃O[1]

  • Molecular Weight: 291.78 g/mol [1]

Core Distinction: The "P" designation specifically denotes the Plant -active (S)-isomer.[1] The racemic mixture (containing both R and S) exhibits dual activity: the (S)-isomer acts as a PGR, while the (R)-isomer functions primarily as a fungicide (inhibiting ergosterol biosynthesis).[1]

Stereochemical Architecture

The biological potency of Uniconazole-P is dictated by two stereochemical features: the olefinic double bond and the chiral carbon at the C3 position.

The Chiral Center (C3)

The hydroxyl group at C3 creates a chiral center.

  • S-Configuration: The hydroxyl group is spatially oriented to form a hydrogen bond with the serine residue in the active site of the target enzyme (ent-kaurene oxidase).[1] This specific orientation is responsible for the high-affinity binding required for plant growth retardation.[1]

  • R-Configuration: The mirror image sterically clashes with the plant enzyme's binding pocket but fits the fungal CYP51 pocket, conferring fungicidal activity.

Geometric Isomerism (E/Z)

Uniconazole-P is the (E)-isomer (trans).[1] The bulky tert-butyl group and the p-chlorophenyl group are on opposite sides of the double bond.[1]

  • Structural Rigidity: The (E)-double bond locks the molecule into a conformation that positions the triazole ring and the hydrophobic chlorophenyl group at the precise distance required to bridge the heme iron and the hydrophobic access channel of the P450 enzyme.

Mechanism of Action: The Chiral Switch

Uniconazole-P functions as a potent inhibitor of Gibberellin (GA) Biosynthesis .[1] Specifically, it targets the oxidation of ent-kaurene to ent-kaurenoic acid.[1]

Target Enzyme: ent-Kaurene Oxidase (CYP701A)

This enzyme is a cytochrome P450 monooxygenase located in the plastid envelope.[1]

  • Binding: The lone pair of electrons on the N4 nitrogen of the 1,2,4-triazole ring coordinates covalently to the heme iron (Fe) of the CYP701A enzyme.

  • Blockade: This coordination prevents oxygen activation, effectively shutting down the catalytic cycle.

  • Specificity: The lipophilic p-chlorophenyl and tert-butyl groups of the (S)-isomer fit into the hydrophobic substrate channel, mimicking the natural substrate (ent-kaurene).[1]

Pathway Inhibition Diagram

G GGDP Geranylgeranyl Diphosphate Kaurene ent-Kaurene GGDP->Kaurene Cyclization Kaurenoic ent-Kaurenoic Acid Kaurene->Kaurenoic Oxidation (Blocked) GA12 GA12-Aldehyde Kaurenoic->GA12 ActiveGA Bioactive Gibberellins (GA1, GA4) GA12->ActiveGA CPS CPS/KS Cyclases CYP701A CYP701A (ent-Kaurene Oxidase) UniP Uniconazole-P ((S)-Isomer) UniP->CYP701A High Affinity Inhibition

Figure 1: Mechanism of Action. Uniconazole-P specifically inhibits CYP701A, halting the conversion of ent-Kaurene to ent-Kaurenoic acid, thereby reducing bioactive Gibberellin levels.[1]

Analytical Characterization & Separation Protocols

Separating the (S)-isomer from the racemate is critical for quality control.[1] The following protocol utilizes Chiral HPLC, the gold standard for this analysis.

Chiral HPLC Protocol
ParameterSpecificationRationale
Column Chiralcel OD-H (or equivalent)Cellulose tris(3,5-dimethylphenylcarbamate) stationary phase provides the necessary chiral recognition sites (H-bonding/dipole-dipole) to discriminate the C3 hydroxyl center.[1]
Dimensions 250 mm x 4.6 mm, 5 µmStandard analytical dimensions for high resolution.
Mobile Phase n-Hexane : Isopropanol (90:10 v/v) Isopropanol acts as the polar modifier.[1] The ratio is tuned to balance retention time with resolution (Rs).
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution of the enantiomers.
Detection UV @ 220 nm The triazole and chlorophenyl rings absorb strongly in this region.
Temperature 25°CAmbient temperature is usually sufficient; cooling can enhance separation factors if needed.
Separation Logic Diagram

HPLC Sample Racemic Uniconazole (R/S Mixture) Column Chiralcel OD-H Column (Cellulose Carbamate) Sample->Column Injection InteractionR (R)-Isomer Stronger Interaction (Retained) Column->InteractionR InteractionS (S)-Isomer Weaker Interaction (Elutes First) Column->InteractionS Differential Partitioning Detector UV Detector (220 nm) InteractionR->Detector Peak 2 (Fungicide) InteractionS->Detector Peak 1 (Uniconazole-P)

Figure 2: Chiral HPLC Separation Logic. The (S)-isomer typically elutes first on cellulose-based columns due to weaker affinity with the stationary phase compared to the (R)-isomer.[1]

Synthesis & Purification Strategies

While racemic uniconazole is synthesized via the reaction of the corresponding ketone with 1,2,4-triazole followed by reduction, producing pure Uniconazole-P requires asymmetric intervention.[1]

Method A: Kinetic Resolution (Enzymatic)

This is the most common industrial route to high-purity isomers.[1]

  • Substrate: Racemic Uniconazole (alcohol form).[2]

  • Catalyst: Candida antarctica Lipase B (CALB) or Pseudomonas lipase.

  • Acyl Donor: Vinyl acetate.

  • Process: The lipase selectively acetylates the (R)-isomer , leaving the (S)-isomer (Uniconazole-P) as the unreacted alcohol.[1]

  • Separation: The (S)-alcohol is easily separated from the (R)-acetate by standard silica gel chromatography or crystallization.[1]

Method B: Asymmetric Synthesis
  • Precursor: The ketone intermediate (1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-one).[1][2]

  • Reagent: Asymmetric reduction using NaBH₄ with a chiral modifier (e.g., L-tartaric acid) or chiral borane reduction.

  • Result: Direct formation of the (S)-alcohol with high enantiomeric excess (ee > 90%).[1][4]

Biological Implications & Efficacy Data

The shift from racemic to pure (S)-isomer (Uniconazole-P) results in significantly altered bioactivity profiles.[1]

FeatureRacemic UniconazoleUniconazole-P ((S)-Isomer)
Primary Activity Mixed (PGR + Fungicide)Specific Plant Growth Retardant
Binding Affinity (CYP701A) Moderate (diluted by R-isomer)High (Nanomolar Kd)
Dosage Requirement StandardReduced (approx. 50% of racemate)
Environmental Impact Higher residue loadLower chemical load for same effect
Metabolic Half-Life VariableShorter (Rapidly metabolized in mammals)

Key Insight: The (S)-isomer is approximately 2x more potent as a growth retardant than the racemate. Conversely, the (R)-isomer is the primary contributor to fungicidal activity against pathogens like Gibberella fujikuroi.

References

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). (2004). Evaluation of the new active UNICONAZOLE-P in the product SUNNY PLANT GROWTH REGULATOR. Link

  • Miyazaki, S., et al. (2011). "The CYP701B1 of Physcomitrella patens is an ent-kaurene oxidase that resists inhibition by uniconazole-P." FEBS Letters, 585(12), 1879-1883.[1] Link

  • Todoroki, Y., et al. (2012). "A conformationally restricted uniconazole analogue as a specific inhibitor of rice ent-kaurene oxidase, CYP701A6."[1] Bioorganic & Medicinal Chemistry Letters, 22(12), 3951-3954.[1] Link

  • Zhang, W., et al. (2021).[5] "Stereochemistry of chiral pesticide uniconazole and enantioselective metabolism in rat liver microsomes." Pesticide Biochemistry and Physiology, 179, 104964. Link

  • PubChem. (2023). "Uniconazole-P (Compound)."[1][2][4] National Library of Medicine. Link

Sources

Foundational

Uniconazole-Mediated Modulation of Chlorophyll Dynamics and Photosynthetic Efficiency

Content Type: Technical Guide Audience: Researchers, Plant Physiologists, and Agrochemical Developers Executive Summary Uniconazole (E-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol) is a triazole-b...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Researchers, Plant Physiologists, and Agrochemical Developers

Executive Summary

Uniconazole (E-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol) is a triazole-based plant growth retardant that functions primarily by inhibiting gibberellin (GA) biosynthesis.[1][2] While its gross morphological effect is the reduction of internode elongation (dwarfing), its physiological impact extends deeply into the regulation of photosynthetic machinery.

This guide analyzes the specific influence of uniconazole on chlorophyll stability and photosynthetic rate (


). It elucidates the mechanism by which uniconazole shifts the hormonal balance—specifically the Gibberellin/Cytokinin (GA/CTK) ratio—to delay senescence, upregulate porphyrin biosynthesis, and enhance carbon fixation efficiency.

Mechanistic Foundations: The Hormonal Cross-Talk

To understand how uniconazole affects chlorophyll, one must look beyond simple growth retardation. The compound acts as a specific inhibitor of ent-kaurene oxidase , a cytochrome P450 monooxygenase (CYP701A) essential for GA synthesis.

The Cascade Effect
  • Primary Inhibition: Uniconazole blocks the oxidation of ent-kaurene to ent-kaurenoic acid.

  • Hormonal Rebalancing: The reduction in bioactive GAs releases the suppression of cytokinin (CTK) biosynthesis. Concurrently, uniconazole inhibits ABA 8'-hydroxylase , the enzyme responsible for Abscisic Acid (ABA) catabolism, maintaining higher transient levels of ABA which aids in stress adaptation.[1]

  • Chlorophyll Implications: Elevated CTK levels directly stimulate the expression of chlorophyll biosynthetic genes (e.g., HEMA1, CHLH) and repress senescence-associated genes (SAGs) that encode chlorophyll-degrading enzymes (e.g., pheophorbide a oxygenase).

Signaling Pathway Visualization

The following diagram illustrates the molecular intervention points of uniconazole.

UniconazoleMechanism Uniconazole Uniconazole EntKaureneOxidase ent-Kaurene Oxidase (CYP701A) Uniconazole->EntKaureneOxidase Inhibits ABA_Cat ABA 8'-hydroxylase Uniconazole->ABA_Cat Inhibits EntKaurene ent-Kaurene EntKaurene->EntKaureneOxidase GA Gibberellins (GA) EntKaureneOxidase->GA CTK Cytokinins (CTK) GA->CTK Antagonistic Cross-talk Chl_Syn Chl Biosynthesis Genes (HEMA1, CHLH) CTK->Chl_Syn Upregulates Chl_Deg Chl Degradation Genes (SAGs, Pao) CTK->Chl_Deg Represses ABA Abscisic Acid (ABA) ABA_Cat->ABA Degradation Stomata Stomatal Conductance (Gs) ABA->Stomata Regulates Chlorophyll Total Chlorophyll Content Chl_Syn->Chlorophyll Increases Chl_Deg->Chlorophyll Decreases

Figure 1: Mechanistic pathway showing Uniconazole's dual inhibition of GA biosynthesis and ABA catabolism, leading to Chlorophyll retention.

Impact on Chlorophyll Content

Uniconazole treatment consistently results in a "stay-green" phenotype. This is not merely a concentration effect due to reduced leaf area, but a physiological alteration in pigment metabolism.

Quantitative Changes[3][4][5]
  • Chlorophyll a vs. b: Uniconazole typically increases both Chl a and Chl b, but the ratio often shifts slightly in favor of Chl a, enhancing the efficiency of the reaction centers.

  • Ultrastructure: Treated leaves exhibit increased chloroplast density per unit cell area and improved thylakoid stacking.

The Anti-Senescence Effect

By maintaining high cytokinin levels, uniconazole delays the onset of leaf senescence. This is critical during the grain-filling stages of crops like wheat and soybean, where the maintenance of the source (leaf) strength directly correlates to yield.

Impact on Photosynthetic Rate ( )

The relationship between uniconazole and photosynthetic rate is governed by two factors: Stomatal Conductance (


)  and Mesophyll Capacity .
Stomatal Factors

While ABA accumulation usually closes stomata, uniconazole-treated plants often exhibit optimized


. The plants maintain a balance where stomata are open enough for 

intake but regulated enough to prevent excessive transpiration (

), leading to improved Water Use Efficiency (WUE).
Non-Stomatal Factors (Rubisco & Biochemistry)

Data indicates that the increase in


 is often accompanied by a decrease in intercellular 

concentration (

).
  • Logic: If

    
     increases while 
    
    
    
    decreases, the limiting factor is not the stomata, but the carboxylation efficiency of the mesophyll.
  • Mechanism: Uniconazole increases the content and activity of Rubisco (Ribulose-1,5-bisphosphate carboxylase/oxygenase) and soluble proteins, allowing for faster

    
     fixation.
    

Experimental Protocols

The following protocols are designed for researchers to validate the effects of uniconazole on their specific crop systems.

Protocol A: Uniconazole Application (Soybean Model)

Objective: Induce physiological changes without excessive stunting.

  • Preparation: Dissolve Uniconazole (95% purity) in a small volume of ethanol, then dilute with distilled water to a final concentration of 25–50 mg/L (ppm). Add 0.1% Tween-20 as a surfactant.

  • Application Timing: Apply as a foliar spray at the V3 (third trifoliate) stage or R1 (beginning bloom) stage.

  • Dosage: Spray until "run-off" (approximately 50 mL per

    
     of canopy).
    
  • Control: Spray equivalent volume of water + ethanol + Tween-20 (vehicle control).

Protocol B: Chlorophyll Extraction & Quantification

Objective: Accurate measurement of Chl a, b, and Carotenoids.

  • Sampling: Harvest 0.2g of fresh leaf tissue (avoid midribs).

  • Extraction:

    • Place tissue in a 15mL tube.

    • Add 10 mL of 80% Acetone (or 95% Ethanol depending on tissue type).

    • Incubate in the dark at room temperature for 24 hours (or until tissue turns white).

  • Measurement:

    • Centrifuge at 5000g for 5 mins to clear debris.

    • Measure absorbance (

      
      ) at 663 nm, 645 nm, and 470 nm using a spectrophotometer.
      
  • Calculation (Arnon’s Equations for 80% Acetone):

    • Where V = volume of extract (mL), W = fresh weight (g).

Protocol C: Gas Exchange Measurement

Objective: Differentiate stomatal vs. non-stomatal limitations.

  • Equipment: Portable Photosynthesis System (e.g., LI-6800).

  • Settings:

    • Light Intensity (PAR): Saturating light (e.g., 1000–1200

      
      ).
      
    • 
       Reference: 400 
      
      
      
      .
    • Block Temperature: 25°C.

  • Timing: Measure between 09:00 and 11:30 AM (avoid midday depression).

  • Parameters to Record:

    • 
       (Net Photosynthetic Rate)[3][4][5]
      
    • 
       (Stomatal Conductance)[4][6]
      
    • 
       (Intercellular 
      
      
      
      )[3][4][7]
    • 
       (Transpiration Rate)[3][4]
      

Data Synthesis

The table below summarizes the effects of Uniconazole observed across multiple crop studies.

ParameterUniconazole EffectPhysiological Driver
Total Chlorophyll Increased (15–40%) Upregulation of biosynthesis genes; delayed senescence via Cytokinins.
Chl a/b Ratio Slight Increase Enhanced reaction center formation relative to light-harvesting complexes.
Net Photosynthesis (

)
Increased (10–30%) Higher Rubisco activity and electron transport rate.
Stomatal Conductance (

)
Variable / Increased Balanced by ABA; often increased alongside

in well-watered conditions.
Intercellular

(

)
Decreased Indicates improved mesophyll efficiency (consumption of

> supply).
Leaf Anatomy Thickened Increased palisade tissue depth; higher chloroplast density.
Experimental Workflow Diagram

Workflow cluster_0 Treatment Phase cluster_1 Physiological Response cluster_2 Analysis Seed Seed Treatment (20-50 mg/kg) Morph Dwarfing & Leaf Thickening Seed->Morph Spray Foliar Spray (30-50 ppm) Spray->Morph Biochem GA Down CTK/ABA Up Morph->Biochem GasEx Gas Exchange (Li-6800) Biochem->GasEx Pn, Gs, Ci Pigment Pigment Extraction (Acetone/Ethanol) Biochem->Pigment Chl a, b, Car

Figure 2: Experimental workflow for assessing Uniconazole impact.

References

  • Ahmad, I., et al. (2021).[4][8] "Uniconazole and nitrogen fertilization trigger photosynthesis and chlorophyll fluorescence, and delay leaf senescence in maize at a high population density."[8] Photosynthetica, 59(1), 192-202.[8] Link

  • Yan, Y., et al. (2015).[2] "Influence of Seed Treatment with Uniconazole Powder on Soybean Growth, Photosynthesis, Dry Matter Accumulation after Flowering and Yield in Relay Strip Intercropping System." Plant Production Science, 18(3), 295-303. Link

  • Zhou, X., et al. (2021). "Exogenous Uniconazole Application Positively Regulates Carbon Metabolism under Drought Stress in Wheat Seedlings." Agronomy, 11(12), 2495. Link

  • Yu, J., et al. (2022).[4][9] "Comparative Analysis Highlights Uniconazole’s Efficacy in Enhancing the Cold Stress Tolerance of Mung Beans by Targeting Photosynthetic Pathways."[3] International Journal of Molecular Sciences, 23(15), 8462. Link

  • Fletcher, R. A., et al. (2000). "Triazoles as plant growth regulators and stress protectants." Horticultural Reviews, 24, 55-138. Link

Sources

Exploratory

Metabolic Pathway Analysis & Stereoselective Fate of Triazole Growth Retardants

A Technical Guide for Application Scientists and Metabolomics Researchers Executive Summary This guide details the metabolic trajectory and analytical characterization of triazole plant growth retardants (PGRs), specific...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Application Scientists and Metabolomics Researchers

Executive Summary

This guide details the metabolic trajectory and analytical characterization of triazole plant growth retardants (PGRs), specifically focusing on Paclobutrazol (PBZ) and Uniconazole (UNI) . Unlike fungicidal triazoles, these compounds are engineered to modulate plant architecture by intercepting the gibberellin (GA) biosynthetic pathway.[1][2][3][4]

This document moves beyond standard residue analysis, providing a mechanistic framework for understanding how these compounds are metabolized (biotransformed) by plant systems and how to experimentally validate these pathways using high-resolution LC-MS/MS.

Part 1: Mechanistic Foundation

The Target: Cytochrome P450 Monooxygenases

To analyze the metabolic fate of triazoles, one must first understand their mode of action. Triazoles are ent-kaurene oxidase inhibitors .

In the gibberellin biosynthetic pathway, the conversion of ent-kaurene to ent-kaurenoic acid is catalyzed by CYP701A , a cytochrome P450 monooxygenase. Triazoles bind to the iron of the heme group in the P450 enzyme via the lone pair of electrons on the nitrogen atom of the triazole ring (specifically N-4). This binding prevents oxygen activation, effectively creating a metabolic bottleneck that halts the production of active GAs (GA1, GA4).

Stereochemical Divergence

A critical, often overlooked variable in metabolic analysis is stereochemistry. PBZ and UNI possess chiral centers.[5][6]

  • (2S, 3S)-Paclobutrazol: Primarily responsible for plant growth retardation (GA inhibition).[1][2][3][7]

  • (2R, 3R)-Paclobutrazol: Primarily fungicidal (sterol biosynthesis inhibition).

Expert Insight: Standard achiral LC-MS methods co-elute these enantiomers. However, plants metabolize them at different rates. A robust metabolic study must employ chiral chromatography to distinguish between the degradation of the active growth retardant and the fungicidal isomer.

Visualization: The Inhibition Pathway

The following diagram illustrates the precise metabolic blockade induced by triazoles within the plastid and endoplasmic reticulum.

GA_Inhibition GGPP Geranylgeranyl Diphosphate (GGPP) Kaurene ent-Kaurene GGPP->Kaurene Cyclization Kaurenoic ent-Kaurenoic Acid Kaurene->Kaurenoic Oxidation (Blocked) Oxidase Enzyme: ent-Kaurene Oxidase (CYP701A) Oxidase->Kaurene Catalyzes Triazole Triazole Inhibitor (Paclobutrazol/Uniconazole) Triazole->Oxidase Inhibits (Heme Binding) GA12 GA12-Aldehyde (Precursor to Active GAs) Kaurenoic->GA12 Downstream Synthesis

Figure 1: Mechanism of Action.[8][9] Triazoles inhibit CYP701A, blocking the oxidation of ent-kaurene.

Part 2: Metabolic Fate Mapping

Plants treat triazoles as xenobiotics. The metabolic pathway generally follows a Phase I (Functionalization) and Phase II (Conjugation) detoxification strategy.

Phase I: Oxidation

The primary metabolic attack occurs on the alkyl groups. For Paclobutrazol, the t-butyl moiety is a prime target for hydroxylation.

  • Primary Metabolite: Paclobutrazol-diol (formed by hydroxylation of the t-butyl group).

  • Secondary Metabolite: Ketone formation (oxidation of the hydroxyl group on the pentyl chain).

Phase II: Conjugation

Once hydroxylated, the molecule becomes a substrate for glycosyltransferases.

  • Mechanism: The newly formed hydroxyl group (or the original hydroxyl) is conjugated with glucose to form PBZ-glucosides .

  • Significance: These conjugates are more water-soluble and are sequestered in the vacuole, rendering them biologically inactive but detectable in residue analysis.

Part 3: Analytical Workflow & Protocols

Sample Preparation: Modified QuEChERS

Standard extraction often fails to recover polar conjugates (Phase II metabolites). The following protocol is optimized for simultaneous extraction of the parent triazole and its polar metabolites.

Protocol 1: High-Recovery Extraction

  • Homogenization: Cryogenically grind 5g of plant tissue (leaf/stem) with liquid nitrogen to prevent enzymatic degradation.

  • Extraction: Add 10 mL of Acetonitrile:Water (80:20 v/v) containing 1% Acetic Acid.

    • Why? The water content aids in swelling the tissue to release polar glycosides, while acetonitrile dissolves the lipophilic parent compound.

  • Partitioning: Add 4g MgSO₄ and 1g NaCl. Vortex for 1 min. Centrifuge at 4000xg for 5 min.

  • Cleanup (dSPE): Transfer supernatant to a tube containing 150mg PSA (Primary Secondary Amine) and 50mg C18.

    • Note: PSA removes organic acids/sugars; C18 removes excess lipids.

  • Reconstitution: Evaporate to dryness under N₂ stream; reconstitute in 50:50 MeOH:H₂O.

Instrumental Analysis: LC-MS/MS

System: UHPLC coupled to Triple Quadrupole MS.

Table 1: Mass Spectrometry Parameters (MRM Mode)

CompoundPolarityPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Paclobutrazol ESI (+)294.170.1125.125
PBZ-Diol ESI (+)310.170.1292.128
Uniconazole ESI (+)292.170.1123.122

Expert Note: The product ion m/z 70.1 corresponds to the triazole ring cleavage, a signature fragment for this class.

Workflow Visualization

The following diagram outlines the experimental logic from sampling to data acquisition.

Analytical_Workflow Sample Plant Tissue (Cryo-Ground) Extract Extraction (ACN:H2O + 1% HAc) Sample->Extract Solubilization Partition Salting Out (MgSO4/NaCl) Extract->Partition Phase Sep dSPE dSPE Cleanup (PSA + C18) Partition->dSPE Lipid/Sugar Removal LCMS LC-MS/MS Analysis (ESI+ MRM) dSPE->LCMS Injection Data Metabolic Profiling (Parent vs. Conjugates) LCMS->Data Quantification

Figure 2: Modified QuEChERS workflow for simultaneous extraction of triazoles and polar metabolites.

Part 4: Data Interpretation & Stereoselectivity

When analyzing the data, do not assume a 1:1 degradation ratio.

  • Enantiomeric Enrichment: In soil and plant systems, the (2S, 3S) isomer often degrades faster due to higher affinity with microbial enzymes.

  • Chiral Separation: To validate this, replace the C18 column with a Chiralpak IC or OD-H column .

    • Mobile Phase: Hexane:Isopropanol (90:10) is typical for normal phase, but for LC-MS compatible reverse phase, use Ammonium Bicarbonate (20mM): Acetonitrile .

  • Residue Definition: Regulatory bodies often define the "residue" as the sum of the parent and specific metabolites. Ensure your quantification sums the molar equivalents of the free triazole and the liberated aglycone (if using hydrolysis).

Metabolic Pathway Diagram

This diagram summarizes the biotransformation steps you are looking to identify.

Metabolic_Pathway Parent Parent Triazole (Lipophilic) Phase1 Phase I: Hydroxylation (t-butyl oxidation) Parent->Phase1 P450 Oxidation Phase2 Phase II: Glycosylation (Glucose Conjugation) Phase1->Phase2 Glucosyltransferase Vacuole Vacuolar Sequestration (Terminal Residue) Phase2->Vacuole Transport

Figure 3: Biotransformation pathway: Oxidation followed by conjugation and sequestration.

References

  • Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology.

  • Wu, S., et al. (2013). Dissipation and Enantioselective Degradation of Plant Growth Retardants Paclobutrazol and Uniconazole in Open Field, Greenhouse, and Laboratory Soils. Environmental Science & Technology.[6]

    • [6]

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate: collaborative study.

  • Hedden, P., & Kamiya, Y. (1997). Gibberellin Biosynthesis: Enzymes, Genes and Their Regulation.[8] Annual Review of Plant Physiology.

  • European Commission Reference Laboratories. Single Residue Methods (SRM) - QuPPe Method.

Sources

Foundational

Uniconazole-Mediated Regulation of Antioxidant Defense Networks: A Mechanistic and Methodological Guide to SOD, CAT, and POD Dynamics

Executive Summary In the field of agricultural biotechnology and drug development, mitigating abiotic stress-induced oxidative damage is a critical objective. Uniconazole (S3307), a potent triazole-type plant growth regu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of agricultural biotechnology and drug development, mitigating abiotic stress-induced oxidative damage is a critical objective. Uniconazole (S3307), a potent triazole-type plant growth regulator, has emerged as a highly effective agent for enhancing stress tolerance across various biological models. By inhibiting gibberellin and abscisic acid biosynthesis, Uniconazole triggers a profound downstream metabolic shift, primarily characterized by the robust activation of the cellular antioxidant defense system.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical signaling mechanisms and bench-level execution. This whitepaper dissects the causality behind Uniconazole's regulation of Superoxide Dismutase (SOD), Catalase (CAT), and Peroxidase (POD), while providing field-proven, self-validating experimental protocols to ensure absolute reproducibility in your assays.

Mechanistic Framework: The ROS Scavenging Axis

Under abiotic stress conditions (such as drought, salinity, or chilling), cellular homeostasis is disrupted, leading to the overproduction of Reactive Oxygen Species (ROS), specifically the superoxide anion (O2•−) and hydrogen peroxide (H2O2)[1]. If left unchecked, these highly reactive molecules initiate membrane lipid peroxidation, a degradative process quantified by the accumulation of malondialdehyde (MDA)[2].

Uniconazole confers tolerance by acting as a master regulator of the enzymatic antioxidant cascade[3]. The causality of this defense mechanism is strictly sequential:

  • First-Line Defense (SOD): Uniconazole upregulates SOD expression, which rapidly dismutates the highly toxic O2•− radical into H2O2 and oxygen.

  • Second-Line Detoxification (CAT & POD): Because H2O2 is still toxic to cellular macromolecules, Uniconazole simultaneously enhances the activities of CAT and POD. These enzymes utilize different catalytic mechanisms to decompose H2O2 into benign water (H2O) and oxygen (O2)[4].

G Stress Abiotic Stress (Drought, Salt, Cold) ROS ROS Accumulation (O2•−, H2O2) Stress->ROS Induces LipidPerox Membrane Lipid Peroxidation (Elevated MDA) ROS->LipidPerox Causes SOD Superoxide Dismutase (SOD) Upregulation ROS->SOD O2•− Substrate Survival Cellular Homeostasis & Stress Tolerance LipidPerox->Survival Inhibited by Detox Uniconazole Uniconazole (S3307) Application Uniconazole->SOD Enhances CAT_POD Catalase (CAT) & Peroxidase (POD) Upregulation Uniconazole->CAT_POD Enhances SOD->CAT_POD Converts to H2O2 H2O Detoxification (H2O + O2) CAT_POD->H2O Decomposes H2O->Survival Promotes

Fig 1. Uniconazole-mediated ROS scavenging pathway via SOD, CAT, and POD upregulation.

Quantitative Efficacy: Data Synthesis Across Stress Models

To contextualize the potency of Uniconazole, we must look at quantitative fold-changes across diverse biological models. The table below synthesizes recent empirical data, demonstrating that Uniconazole does not merely induce a marginal bump in enzyme activity, but fundamentally reprograms the antioxidant capacity of the organism.

Biological ModelStress InducerUniconazole Impact on Antioxidant EnzymesKey Source
Wheat (Triticum aestivum)Drought (PEG)SOD (↑ 1.7–7.8x), CAT (↑ 2.2–2.8x), POD (↑ 1.8–1.9x)5[5]
Rice (Oryza sativa)Salinity (NaCl)CAT (↑ 11.5–64.5%), POD (↑ 5.2–8.5%), APX (↑ 14–17.6%)2[2]
Mung Bean (Vigna radiata)Low-TemperatureSignificant ↑ in SOD, CAT, POD; Corresponding ↓ in MDA6[6]
Industrial Hemp (Cannabis sativa)DroughtReversal of oxidative damage; Sustained ↑ SOD, CAT, POD1[1]

Self-Validating Experimental Protocols

A major bottleneck in stress-physiology research is the reproducibility of downstream enzymatic assays. The protocols detailed below are engineered as self-validating systems. Every step is grounded in biochemical causality to ensure that the data you generate is an artifact-free reflection of Uniconazole's efficacy.

Workflow Sample Tissue Sample (0.5g) Homogenize Homogenization (50mM PBS, pH 7.8, 4°C) Sample->Homogenize Centrifuge Centrifugation (12,000×g, 20min, 4°C) Homogenize->Centrifuge Supernatant Enzyme Extract (Supernatant) Centrifuge->Supernatant SOD_Assay SOD Assay (NBT Photoreduction, 560nm) Supernatant->SOD_Assay CAT_Assay CAT Assay (H2O2 Decomposition, 240nm) Supernatant->CAT_Assay POD_Assay POD Assay (Guaiacol Oxidation, 470nm) Supernatant->POD_Assay

Fig 2. Standardized extraction and spectrophotometric assay workflow for antioxidant enzymes.

Universal Enzyme Extraction Protocol

Causality: Antioxidant enzymes are highly susceptible to proteolytic degradation and thermal denaturation upon cell lysis. Maintaining a strict 4°C environment and a slightly alkaline pH (7.8) preserves the metalloenzyme active sites (such as the Cu/Zn or Mn cores in SOD)[7].

  • Weigh exactly 0.5 g of flash-frozen tissue (treated with Uniconazole vs. Control).

  • Grind the tissue into a fine powder using liquid nitrogen.

  • Homogenize in 10 mL of ice-cold 50 mM phosphate buffer (pH 7.8)[7].

  • Centrifuge the homogenate at 12,000 × g for 20 minutes at 4 °C[7].

  • Carefully collect the supernatant. Self-Validation Checkpoint: Perform a rapid BCA or Bradford protein assay on the supernatant. Consistent protein yields across replicates validate the uniformity of your homogenization technique[8].

Superoxide Dismutase (SOD) Assay: NBT Photoreduction Method

Causality: This is an indirect, competitive assay. Riboflavin and methionine generate superoxide radicals under light. These radicals reduce Nitroblue Tetrazolium (NBT) into a blue formazan dye (absorbing at 560 nm). SOD competes for these radicals; thus, higher SOD activity results in lower absorbance (inhibition of color formation).

  • Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 75 μM NBT, 2 μM riboflavin, 0.1 mM EDTA, and 50 μL of enzyme extract.

  • Illuminate the tubes under fluorescent lamps (4000 lux) for 15 minutes to initiate the reaction.

  • Protect a parallel set of tubes from light to serve as dark blanks.

  • Measure absorbance at 560 nm.

  • Self-Validation Checkpoint: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT photoreduction. If your inhibition exceeds 80%, dilute your extract to ensure you are operating within the linear dynamic range of the assay.

Catalase (CAT) Assay: UV Spectrophotometry Method

Causality: H2O2 has a distinct UV absorbance peak at 240 nm. Because CAT directly decomposes H2O2 into water and oxygen, you can monitor the real-time kinetic drop in absorbance at 240 nm[7].

  • Mix 2.9 mL of 50 mM phosphate buffer (pH 7.0) containing 15 mM H2O2.

  • Add 100 μL of enzyme extract to initiate the reaction.

  • Immediately record the absorbance at 240 nm every 15 seconds for 3 minutes.

  • Self-Validation Checkpoint: The decrease in absorbance should be strictly linear for the first 60 seconds. If the curve flattens immediately, the CAT activity is too high (substrate depletion); dilute the sample and repeat.

Peroxidase (POD) Assay: Guaiacol Oxidation Method

Causality: POD requires a hydrogen donor to reduce H2O2. Guaiacol serves as this donor. Upon oxidation, guaiacol forms tetraguaiacol, a complex that absorbs strongly at 470 nm[7].

  • Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.0), 20 mM guaiacol, and 40 mM H2O2.

  • Add 50 μL of enzyme extract.

  • Monitor the increase in absorbance at 470 nm for 3 minutes.

  • Self-Validation Checkpoint: Run a negative control using boiled enzyme extract. If absorbance still increases, non-enzymatic oxidation is occurring, indicating contaminated buffers or degraded H2O2 stock.

Conclusion

Uniconazole is a powerful tool for probing and enhancing stress tolerance in biological systems. By systematically upregulating the SOD-CAT-POD axis, it effectively neutralizes ROS and preserves cellular integrity. For researchers and drug developers, capturing this efficacy requires rigorous, causality-driven analytical techniques. By implementing the self-validating protocols outlined above, you ensure that your data remains robust, reproducible, and scientifically authoritative.

References

1.[uniconazole mitigates disadvantageous effects of drought stress on cannabis sativa l. seedlings], pakbs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzaHlqZOsz_1_jARHQWtIQcA9V6l1sKuC84FBCsLscvF5zlZyB4wLxNLW5IEGBYvnrYggHqa5bWPFuKNtz-Qsv7FlfblPF5ew271pJ8aYuYhUHuzbK0lCWl0d0USoNVtevfq6kBh_fRbrerig=] 2.[Exogenous Uniconazole promotes physiological metabolism and grain yield of rice under salt stress - Frontiers], frontiersin.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE8kzbI2-o3DzgtnRnZ-i8gHzAmGqgeSej3PT7OP2ReXFd0X0BkUkvXz_uthlKYs9gRjlbpIDsbXDmLSlN2ag4J5oezQmmtuMnpE_PntF9aeGDrMME9VwEJhFqTkAcr50RcJvycunpzADzZAwRC7Zb-94J8LzMMk7U6t3DLVub9qE5PLzCn_0amJahs_pvnnWPvQwoHA==] 3.[Uniconazole confers chilling stress tolerance in soybean (Glycine max L.) by modulating photosynthesis, photoinhibition, and - Photosynthetica], cas.cz,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDNQKE-vK76ipxzC80DUmHsk0c66cXMQJJKweHjVkgIh_QUl0voBK0hW_ssgo38jzHawsc00SudpdXX4OwlEBfy41AIyT_tweVzNGluiGz0f7ax1Lb6NfMe0cu5YuCCRxTvYOQJyAfng==] 4.[Exogenous Uniconazole Application Positively Regulates Carbon Metabolism under Drought Stress in Wheat Seedlings - MDPI], mdpi.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEDGWhyj4pndSgB5dRzT0hoDaorfSNrPZrkP2BSjXpK4SMaWN3G_0wpF_CW06QIgH-j0CqY1AIgDF4O44ptT1ulYwgw8wvpgmy9CAJxYUvmea057L_808iwolEpXQMopTj] 5.[Effects of exogenous Uniconazole (S3307) on oxidative damage and carbon metabolism of rice under salt stress - PMC], nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmSzt9rOl5gcgbaCqJvaNjIYWbRBvHiQcj6e5Z55putcg5grdz-d2PIvDXHLfwCcRhFg7qNzAo5zJ8YLndcyNugNZPdNzAiY9duCZmFQqZ7y34_izSKkadS0LgpCNu7qVeACIZq4F5Czm3o5c6] 6.[Foliar spraying of exogenous uniconazole (S3307) at the flowering stage as an effective method to resist low-temperature stress on mung bean [Vigna radiata (L.) Wilczek] - PubMed], nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGikCHbBmze6zKZzixo7CHqA5M-CjCe1G9nqz32LSqzVk4bglkr_zJGLBWnq9xe_PTW8HlQIKZAiXzloaqqQsmIXU4dtz2MKTnhRxzcr7fY8PZkiZVelIW-SfdWsrNbEBW9hmLv] 7.[Uniconazole-induced tolerance of soybean to water deficit stress in relation to changes in photosynthesis, hormones and antioxidant system | Request PDF - ResearchGate], researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgojklaFoQZGzGw7GUoeo1wdzWlejdK89HKnrlrtlj-luvizNa8FbPnc0diJK6gsB9uPkoGI21P4gEfYVnz615rlIDM9MKpGwfeVGYM-i-JqfcJKfdmRKerGxke4Av_xG_pz9Bz0UTqmjAfY-d-9B2Lz3jCEjbO2SNPtmE_OVhCZSFAAanfG5CynzVcVeTxUTxvkaC8rAAUUuiJfL7AoQLYROCWWM0FqTZQL26pPBGvncemHnRMxRPALDhJLNh8S_2FbjkcTQK14JfyWkvyBs5fFyPXpgofjFjX8vWNt4OXNac1rmmSBmFxnKydW4aNGcuQlaREm0=] 8.[Foliar spraying of exogenous uniconazole (S3307) at the flowering stage as an effective method to resist low-temperature stress on mung bean [Vigna radiata (L.) Wilczek] - PMC], nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN24iWz68p5-NfTlo3LzGhE795y-2avbM56491ppQQVPuCsBpL-FwerPmMU4vxjF6gFUNjHBohHsgmI-Kdk0JL0jSld2DdreQyB-m7p2crkqy75fLJixtsqUKLjQR3IYjjjHJuHqXruDcpiwAD] 9.[Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC], nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVhipc_PL1l66kQliGhKj9wqTW159cxAIxuXRGfhSN3nCdj5NPNO_rp05q_oWnbfkpH_nG_wNsS3js1EjFLv0QYvE1Klnhe8ANM9b_9DZ9G0WrTtZBgrOiyBiVttUH7LrpWFOiAdjPVbynA5I=] 10.[Superoxide Dismutase Assay - PROMETHEUS – Protocols], prometheusprotocols.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHutrqmpRylVjy7wq1BJTBrLzy1AlE_ae--j-xjiiWCNhn76MWPF5zzKbYMMZGRwH2mCoIv8uWTac5VtVfunhmHfpJg-zTcG_nuB2gYEPT1UOFrbWSLOX5QY4fHBy0Ls3fBGCpw4q3NPrDNV45eLY0BhoMDD7GGQT3n5LL4D2_qsv-nPnLaVeq2NhZxB_VHjscUEM5GavHtJUdF_VT6DFj8x1bThg==]

Sources

Protocols & Analytical Methods

Method

How to prepare uniconazole stock solution in DMSO or ethanol

Application Note: Preparation, Solubilization, and Handling of Uniconazole Stock Solutions Introduction & Mechanistic Overview Uniconazole (S 3307D; CAS: 83657-22-1) is a highly potent, broad-spectrum triazole derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation, Solubilization, and Handling of Uniconazole Stock Solutions

Introduction & Mechanistic Overview

Uniconazole (S 3307D; CAS: 83657-22-1) is a highly potent, broad-spectrum triazole derivative widely utilized in agricultural science, plant physiology, and drug development research[1]. Mechanistically, it functions as a competitive inhibitor of cytochrome P450 monooxygenases[2]. Its primary targets include CYP707A (ABA 8'-hydroxylase), which blocks the catabolism of abscisic acid (ABA), and CYP701 (ent-kaurene oxidase), which suppresses the biosynthesis of gibberellins (GA)[3][4].

Because uniconazole is a highly lipophilic crystalline solid, it exhibits exceptionally poor aqueous solubility[1]. Consequently, preparing a stable, fully dissolved stock solution in an organic solvent—such as dimethyl sulfoxide (DMSO) or absolute ethanol—is a critical prerequisite to ensure accurate dosing and reproducible results in both in vitro enzymatic assays and in vivo biological treatments.

Mechanism Uniconazole Uniconazole (Triazole Retardant) CYP707A CYP707A (ABA 8'-hydroxylase) Uniconazole->CYP707A Inhibits (Ki=8nM) CYP701 CYP701 (ent-kaurene oxidase) Uniconazole->CYP701 Inhibits PhaseicAcid Phaseic Acid (Catabolism) CYP707A->PhaseicAcid Catalyzes Gibberellin Gibberellin (GA) CYP701->Gibberellin Biosynthesis ABA Abscisic Acid (ABA) ABA->PhaseicAcid Blocked by Uniconazole

Fig 1. Uniconazole mechanism targeting CYP450 enzymes to modulate ABA and GA pathways.

Physicochemical Properties & Solubility Profiling

The selection of an appropriate solvent is dictated by the solubility limits of uniconazole and the downstream application.

SolventMax Solubility (mg/mL)Max Molarity (mM)Application Notes & Causality
DMSO (Anhydrous) 30 - 58 mg/mL[1][2]~100 - 198 mMBest for in vitro assays. Moisture drastically reduces solubility[2].
Ethanol (Absolute) 30 - 58 mg/mL[1][2]~100 - 198 mMPreferred for in vivo plant applications due to lower phytotoxicity[4].
DMF 30 mg/mL[1]~100 mMAlternative organic solvent; highly toxic, use only if necessary.
Aqueous Buffers < 0.1 mg/mL[1][2]< 0.3 mMInsoluble. Direct addition of solid to water is ineffective[2].
Ethanol:PBS (1:1) ~ 0.5 mg/mL[1]~ 1.7 mMCo-solvent system required for maximum aqueous working concentrations[1].

Causality in Solvent Selection:

  • DMSO vs. Ethanol: DMSO provides excellent solubilizing power and low volatility, making it ideal for long-term storage and biochemical assays. However, for whole-plant models (e.g., foliar sprays or hydroponics), ethanol is frequently chosen because it evaporates quickly and minimizes the solvent-induced stress commonly associated with DMSO[4].

  • The Moisture Threat: Uniconazole's solubility in DMSO is highly sensitive to water. Using moisture-contaminated DMSO will cause the compound to precipitate out of solution, leading to inaccurate dosing[2]. Always use fresh, anhydrous solvents.

Protocol 1: Preparation of a 50 mM Uniconazole Stock Solution

This protocol outlines the creation of a 50 mM stock solution (14.59 mg/mL), which is well within the safe solubility limits of both DMSO and ethanol, ensuring complete dissolution[1][2].

Materials Required:

  • Uniconazole crystalline solid (MW: 291.78 g/mol )[2]

  • Anhydrous DMSO (≥99.9% purity) or Absolute Ethanol (≥99.5% purity)

  • Analytical balance (0.1 mg precision)

  • Sterile, amber microcentrifuge tubes

  • Argon or Nitrogen gas source

Step-by-Step Methodology:

  • Equilibration: Allow the sealed vial of uniconazole to reach room temperature before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the highly lipophilic powder, which will subsequently ruin its solubility in DMSO[2].

  • Weighing: Accurately weigh 14.59 mg of uniconazole solid into a clean, dry glass vial.

  • Solubilization: Add exactly 1.0 mL of the chosen anhydrous solvent (DMSO or Ethanol).

  • Agitation: Vortex the mixture vigorously for 1–2 minutes. If the solution is not entirely clear, sonicate the vial in a room-temperature water bath for 5 minutes.

  • Aliquoting: Divide the stock solution into 50 µL or 100 µL aliquots in amber microcentrifuge tubes. Causality: Uniconazole is sensitive to repeated freeze-thaw cycles, which can induce irreversible precipitation and degradation[5]. Single-use aliquots ensure a self-validating, consistent concentration for every experiment.

  • Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube before capping. Causality: Displacing oxygen prevents oxidative degradation of the triazole ring during long-term storage[1].

  • Storage: Store the aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month[5].

Workflow Step1 1. Equilibrate & Weigh Uniconazole Solid Step2 2. Add Anhydrous Solvent (DMSO or Ethanol) Step1->Step2 Step3 3. Vortex & Sonicate Until Optically Clear Step2->Step3 Step4 4. Aliquot into Amber Vials Step3->Step4 Step5 5. Purge Headspace with Argon/N2 Step4->Step5 Step6 6. Store at -80°C (Up to 6 Months) Step5->Step6

Fig 2. Step-by-step workflow for formulating and storing uniconazole stock solutions.

Protocol 2: Preparation of Aqueous Working Solutions

Because uniconazole is sparingly soluble in aqueous environments, direct dilution of the stock into water will cause the drug to "crash out"[1][2]. A co-solvent transition is required to maintain solubility.

Step-by-Step Methodology:

  • Thawing: Remove a single-use aliquot (e.g., 50 mM in Ethanol) from the -80°C freezer and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: To achieve the maximum aqueous solubility (~0.5 mg/mL), uniconazole must first be diluted in pure ethanol[1]. Dilute your stock to 1.0 mg/mL using absolute ethanol.

  • Aqueous Transition: While continuously vortexing the 1.0 mg/mL ethanol solution, add an equal volume of PBS (pH 7.2) dropwise. This creates a 1:1 Ethanol:PBS solution with a final uniconazole concentration of 0.5 mg/mL[1].

  • Self-Validation Check: Hold the tube against a dark background and shine a light through it. The solution must remain optically clear. Any turbidity or opalescence indicates micro-precipitation, meaning the aqueous buffer was added too rapidly or the solvent ratio was compromised.

  • Immediate Use: Aqueous working solutions of uniconazole are thermodynamically unstable and should not be stored for more than one day[1]. Prepare these dilutions immediately prior to your assay.

References

  • Waqas, M., et al. "Aspergillus niger CSR3 regulates plant endogenous hormones and secondary metabolites by producing gibberellins and indoleacetic acid." Journal of Plant Interactions, Taylor & Francis (2018).[Link]

Sources

Application

Application Note: Uniconazole Solubility Limits and Preparation Protocols

Optimizing Solvent Systems for Aqueous Buffers and Organic Media Abstract & Core Directive Uniconazole (CAS: 83657-22-1) is a triazole-based plant growth retardant and fungal inhibitor that functions by blocking cytochro...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Solvent Systems for Aqueous Buffers and Organic Media

Abstract & Core Directive

Uniconazole (CAS: 83657-22-1) is a triazole-based plant growth retardant and fungal inhibitor that functions by blocking cytochrome P450 enzymes (specifically ent-kaurene oxidase and ABA 8'-hydroxylase).[1][2][3][4][5] While highly potent, its lipophilic nature (LogP ~3.[5]6) presents significant challenges in aqueous formulation.

The Critical Failure Mode: Researchers often attempt to dissolve Uniconazole directly in water or add high-concentration organic stocks to aqueous buffers too rapidly, causing "micro-precipitation."[1][2][5] This results in silent dosing errors where the effective concentration is significantly lower than calculated.[5]

This guide provides validated protocols to solubilize Uniconazole reproducibly, ensuring data integrity across plant tissue culture, enzymatic assays, and in vivo studies.[1]

Physicochemical Profile

Understanding the molecule's physical limitations is the first step to successful formulation.[5]

PropertyValueImplication for Protocol
Molecular Weight 291.78 g/mol Conversion factor: 10 mM ≈ 2.9 mg/mL.[1][2][5]
LogP (Octanol/Water) ~3.4 – 3.6Highly lipophilic.[5] Prefers cell membranes/plastics over water.[5]
pKa ~13 (Weakly acidic)pH adjustment has minimal effect on solubility in physiological ranges (pH 5-8).[1][2][5]
Water Solubility 8.4 – 14.3 mg/L (ppm)Extremely Low. Never attempt to dissolve powder directly in water.[5]
Appearance White to off-white crystalline solidVisual precipitate is hard to detect in small volumes.[1][2][5]

The Solubility Landscape

A. Organic Solvents (The "Stock" Phase)

Uniconazole is robustly soluble in polar aprotic solvents.[5] These are the only suitable media for creating long-term storage stocks.[1][2][5]

  • DMSO (Dimethyl Sulfoxide): The gold standard for biological stocks.[5] Solubility reaches 30–45 mg/mL (approx. 100–150 mM).[5]

  • Ethanol (Absolute): Good solubility (~30 mg/mL ), but evaporation can alter concentration over time.[5] Preferred if DMSO toxicity is a concern for specific sensitive plant lines.[5]

  • Acetone/Methanol: Soluble, but generally avoided for biological stocks due to high volatility and toxicity.[5]

B. Aqueous Buffers (The "Working" Phase)[5]
  • PBS / Media: Solubility drops drastically to < 10 mg/L (< 10 ppm) .[5]

  • The "Crash" Risk: When diluting a DMSO stock into water, if the final concentration exceeds ~10 mg/L, Uniconazole may precipitate instantly.

  • Stability: Aqueous working solutions are thermodynamically unstable.[5] They should be prepared fresh daily and never stored.

Validated Experimental Protocols

Protocol A: Preparation of Master Stock Solution (100 mM)

Purpose: Long-term storage and high-concentration source.[1][2][5]

  • Calculate: To prepare 10 mL of 100 mM stock:

    • Mass required:

      
      .[5]
      
  • Weigh: Accurately weigh ~292 mg of Uniconazole powder into a glass vial (avoid plastic if possible to minimize adsorption).

  • Dissolve: Add 10 mL of high-grade anhydrous DMSO .

    • Note: If using Ethanol, ensure the vessel is sealed tightly to prevent evaporation.[5]

  • Mix: Vortex vigorously for 1-2 minutes. Sonicate for 5 minutes if any visible crystals remain.

  • Sterilize (Optional but Recommended): Filter through a 0.22 µm PTFE (hydrophobic) syringe filter.[5] Do not use aqueous filters (PES/Nylon) as they may bind the compound.

  • Storage: Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >2 years).

Protocol B: Working Solution for Plant Tissue Culture (< 10 µM)

Purpose: Standard signaling assays where final concentration is low (e.g., 0.1 – 10 µM).[2]

Target: 1 µM Uniconazole in MS Media (0.1% DMSO final).

  • Prepare Intermediate: Dilute the 100 mM Master Stock 1:100 in DMSO to create a 1 mM Secondary Stock .

    • Why? Direct dilution of 100 mM into water is prone to precipitation errors due to the small volume pipetted.[5]

  • Rapid Dilution:

    • Place 50 mL of sterile MS Media (or PBS) in a beaker with a magnetic stir bar spinning rapidly.

    • Slowly inject 50 µL of the 1 mM Secondary Stock directly into the center of the vortex.

    • Crucial: Do not touch the pipette tip to the media surface or walls; inject into the liquid.[5]

  • Equilibrate: Stir for 5 minutes.

  • Use: Apply immediately to plant tissue or cell culture.[5]

Protocol C: High-Concentration Formulation (Animal/In Vivo)

Purpose: When concentrations > 1 mg/mL are required (e.g., animal dosing), simple aqueous dilution will fail.[1][2][5] You must use a co-solvent system.[2]

Target: 2.5 mg/mL Clear Solution.[5][6]

  • Solvent System: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][2][5][6][7]

  • Step-by-Step Addition (Order is Critical):

    • Step 1: Dissolve Uniconazole in DMSO (10% of final volume).[5] Vortex until clear.

    • Step 2: Add PEG300 (40% of final volume). Vortex.

    • Step 3: Add Tween-80 (5% of final volume). Vortex.

    • Step 4: Slowly add pre-warmed (37°C) Saline/PBS (45% of final volume) while vortexing.

  • Result: A clear, stable micro-emulsion suitable for IP or oral gavage.[5]

Visualizations

Figure 1: Solubility Decision Matrix

Use this logic flow to determine the correct solvent system for your application.

G Start Start: Define Target Concentration LowConc Low Conc. (< 10 mg/L) (e.g., Plant Tissue Culture) Start->LowConc < 30 µM HighConc High Conc. (> 10 mg/L) (e.g., Animal Dosing) Start->HighConc > 30 µM DMSO_Stock Prepare 1000x Stock in DMSO or Ethanol LowConc->DMSO_Stock CoSolvent Co-Solvent Formulation HighConc->CoSolvent DirectDilution Direct Dilution Method MediaInject Inject into stirring Media (Max 0.1% Solvent) DirectDilution->MediaInject DMSO_Stock->DirectDilution Step1 1. Dissolve in DMSO (10%) CoSolvent->Step1 Step2 2. Add PEG300 (40%) Step1->Step2 Step3 3. Add Tween-80 (5%) Step2->Step3 Step4 4. Add Warm Saline (45%) Step3->Step4

Caption: Decision tree for selecting the appropriate solubilization strategy based on final target concentration.

Figure 2: The "Crash Out" Mechanism

Understanding why precipitation occurs during dilution.[5]

Precipitation Stock DMSO Stock (Solvated Molecules) Mixing Rapid Mixing Zone Stock->Mixing Add Stock Water Aqueous Buffer (High Polarity) Water->Mixing Bulk Phase Stable Stable Dispersion (< Solubility Limit) Mixing->Stable If Final Conc < 10 mg/L AND Slow Addition Precip Precipitation (Crystal Formation) Mixing->Precip If Final Conc > 10 mg/L OR Local High Conc

Caption: Mechanism of precipitation. Rapid changes in polarity without adequate mixing lead to irreversible crystallization.

Troubleshooting & Optimization

IssueProbable CauseSolution
Cloudiness upon dilution Concentration exceeds aqueous solubility limit (~10 ppm).[1][2][5]Reduce final concentration or switch to Co-Solvent Protocol C.
Brown/Tan Color Oxidation of stock or impure starting material.[5]Purchase high-purity (>98%) Uniconazole-P. Check expiration.[1][2][5]
Inconsistent Biological Data Precipitation occurred during dosing (silent failure).Use a "solvent sandwich" (Media -> Vortex -> Inject Stock).[1][2][5] Do not pre-mix in static tubes.[5]
Cell Toxicity DMSO concentration > 0.5%.[5][7]Keep DMSO < 0.1% v/v. Use Ethanol if cells are DMSO-sensitive, but account for volatility.[1][2][5]

References

  • PubChem. (2025).[5][8] Uniconazole-P Compound Summary: Physical Properties. National Library of Medicine.[5] Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Uniconazole Seed Priming for Enhanced Drought Resistance

Introduction: A Proactive Approach to Mitigating Drought Stress Drought is a primary abiotic stressor, posing a significant threat to global agricultural productivity and food security. As climate change intensifies the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Approach to Mitigating Drought Stress

Drought is a primary abiotic stressor, posing a significant threat to global agricultural productivity and food security. As climate change intensifies the frequency and severity of water-deficit events, innovative strategies are required to enhance crop resilience. Seed priming is a pre-sowing treatment that involves controlled hydration of seeds to a point where pre-germinative metabolic processes begin, but radicle emergence is prevented.[1][2][3] This technique has emerged as a cost-effective and practical approach to improve germination uniformity, seedling vigor, and stress tolerance.[3]

Among various priming agents, uniconazole, a triazole-based plant growth retardant, has shown considerable promise in conferring drought tolerance.[4][5][6][7] Originally developed to control vegetative growth, its application in seed priming leverages its complex mode of action to "pre-condition" the seed and subsequent seedling for survival and productivity under water-limited conditions. This document provides a comprehensive guide to the mechanisms, protocols, and evaluation methods for uniconazole seed priming, designed for researchers and crop development professionals.

The Scientific Rationale: Uniconazole's Dual-Action Mechanism

Uniconazole's efficacy in enhancing drought resistance stems from its ability to modulate key plant hormonal pathways, primarily those of gibberellins (GAs) and abscisic acid (ABA).[8][9][10] This hormonal cross-talk initiates a cascade of physiological and biochemical adjustments that collectively bolster the plant's defense against water deficit.

2.1. Primary Action: Gibberellin Biosynthesis Inhibition Uniconazole is a potent inhibitor of cytochrome P450-dependent monooxygenases, specifically ent-kaurene oxidase, a critical enzyme in the gibberellin (GA) biosynthesis pathway.[11][12][13]

  • Causality: By blocking GA production, uniconazole curtails cell elongation and division.[6][7][13][14] This results in a more compact plant architecture with reduced shoot height and shorter internodes.[6][15] This altered morphology is advantageous under drought as it reduces the transpiring surface area, thereby conserving water resources. Furthermore, the reallocation of energy from shoot growth often promotes a more robust root system, enhancing the plant's capacity for water uptake.[6][13][15]

2.2. Secondary Action: Abscisic Acid (ABA) Regulation Beyond its effect on GAs, uniconazole also inhibits ABA 8'-hydroxylase, the key enzyme responsible for the catabolism (breakdown) of abscisic acid.[8][10]

  • Causality: This inhibition leads to an accumulation of endogenous ABA, the primary stress hormone in plants.[8][10][16] Elevated ABA levels trigger crucial drought-responsive mechanisms, including the closure of stomata to reduce water loss through transpiration. This action is central to improving the plant's water use efficiency under stress.

This dual regulation of GA and ABA pathways triggers a systemic enhancement of the plant's defense machinery, as illustrated in the signaling pathway below.

Uniconazole_Pathway cluster_0 Hormonal Regulation cluster_1 Physiological & Biochemical Responses Uniconazole Uniconazole P450 Cytochrome P450 Monooxygenases Uniconazole->P450 Inhibits GA_Biosynthesis Gibberellin (GA) Biosynthesis P450->GA_Biosynthesis ABA_Catabolism Abscisic Acid (ABA) Catabolism (CYP707A) P450->ABA_Catabolism GA_Levels Reduced GA Levels GA_Biosynthesis->GA_Levels Leads to ABA_Levels Increased ABA Levels ABA_Catabolism->ABA_Levels Leads to Shoot_Growth Reduced Shoot Elongation GA_Levels->Shoot_Growth Root_Growth Enhanced Root Development GA_Levels->Root_Growth Stomatal_Closure Stomatal Closure ABA_Levels->Stomatal_Closure Osmolytes Osmolyte Accumulation (e.g., Proline) ABA_Levels->Osmolytes Antioxidants Antioxidant System Upregulation (SOD, CAT) ABA_Levels->Antioxidants Drought_Resistance Enhanced Drought Resistance Shoot_Growth->Drought_Resistance Conserves Water Root_Growth->Drought_Resistance Improves Water Uptake Stomatal_Closure->Drought_Resistance Reduces Water Loss Osmolytes->Drought_Resistance Maintains Turgor Antioxidants->Drought_Resistance Reduces Oxidative Damage

Caption: Uniconazole's mechanism for inducing drought resistance.

Detailed Protocol for Uniconazole Seed Priming

This protocol provides a step-by-step methodology for priming seeds with uniconazole. It is crucial to perform preliminary dose-response experiments to determine the optimal concentration and duration for the specific plant species and cultivar, as high concentrations can lead to excessive growth inhibition or phytotoxicity.

3.1. Materials and Reagents

  • High-quality, certified seeds of the target species.

  • Uniconazole (e.g., 5% WP - Wettable Powder).

  • Distilled or deionized water.

  • Glass beakers or flasks.

  • Magnetic stirrer and stir bars.

  • Analytical balance.

  • Filter paper or paper towels.

  • Shallow trays for drying.

  • Safety equipment: gloves, safety glasses.

3.2. Step-by-Step Methodology

  • Preparation of Uniconazole Stock Solution:

    • Accurately weigh the required amount of uniconazole powder. For a 100 mg/L (ppm) stock solution from a 5% WP formulation, dissolve 2 g of the powder in 1 L of distilled water.

    • Use a magnetic stirrer to ensure the powder is completely dissolved. This will be your stock solution.

  • Preparation of Priming Solutions:

    • Prepare a dilution series from the stock solution to test a range of concentrations. Refer to Table 1 for literature-derived starting points. For example, to make a 20 mg/L solution from a 100 mg/L stock, mix 200 mL of stock with 800 mL of distilled water.

  • Seed Priming:

    • Place a known weight or number of seeds into a beaker.

    • Pour the uniconazole priming solution over the seeds, ensuring they are fully submerged. A common seed-to-solution ratio is 1:5 (g/mL).

    • Cover the beaker to prevent evaporation and place it in a dark, temperature-controlled environment (e.g., 20-25°C) for the desired duration (typically 2 to 12 hours).[14][17]

    • Crucial Controls: Prepare two control groups in parallel:

      • Negative Control: Dry, untreated seeds.

      • Hydro-priming Control: Seeds soaked in distilled water for the same duration as the uniconazole treatment. This control is essential to differentiate the effects of hydration from the specific effects of uniconazole.

  • Post-Priming Rinsing and Drying:

    • After the priming duration, decant the uniconazole solution.

    • Thoroughly rinse the seeds with distilled water (3-4 times) to remove any excess surface residue.

    • Spread the seeds in a thin layer on filter paper or in a shallow tray.

    • Air-dry the seeds at room temperature (e.g., 25°C) in the shade, with good air circulation, until they return to their approximate original weight. Avoid direct sunlight or high heat, which can damage the seeds.

  • Storage:

    • Once dried, the primed seeds can be sown immediately or stored in a cool, dry place for a short period.

Table 1: Suggested Uniconazole Priming Concentrations for Various Crops

Crop SpeciesSuggested Concentration (mg/L)Soaking Duration (hours)Reference(s)
Soybean (Glycine max)0.2 - 0.42[14][18]
Wheat (Triticum aestivum)10 - 506 - 12[17]
Rice (Oryza sativa)20 - 5024 - 48[17]
Peanut (Arachis hypogaea)58[14]
Maize (Zea mays)20 - 30Pre-sowing soak[17][19]
Cotton (Gossypium hirsutum)5 - 25 (mg/kg seed dressing)N/A (Seed Dressing)[14]

Note: These are starting points. Optimization for specific cultivars and environmental conditions is highly recommended.

Experimental Workflow for Efficacy Evaluation

A robust experimental design is critical to validate the efficacy of uniconazole priming. The following workflow outlines the key stages from sowing to data analysis.

Workflow cluster_0 Experimental Setup cluster_1 Treatment Phase Start Seed Priming (Uniconazole, Hydro, Dry Control) Sowing Sowing in Pots (Homogeneous Soil) Start->Sowing Growth Initial Growth Phase (Well-Watered Conditions) Sowing->Growth Stress_Induction Drought Stress Induction (e.g., Water Withholding) Growth->Stress_Induction Control_Group Parallel Well-Watered Control Group Growth->Control_Group Data_Collection Data Collection During Stress Stress_Induction->Data_Collection Control_Group->Data_Collection Harvest Final Harvest & Analysis Data_Collection->Harvest

Caption: Experimental workflow for assessing drought resistance.

Protocols for Evaluating Priming Efficacy

To quantify the benefits of uniconazole priming, a combination of morpho-physiological and biochemical analyses should be performed.

5.1. Morpho-physiological Measurements These parameters provide a macroscopic view of the plant's performance under stress.

  • Germination Assays: Calculate germination percentage, mean germination time, and seedling vigor index.

  • Growth Parameters: At the end of the stress period, measure shoot and root length, and determine fresh and dry biomass to assess the impact on overall growth.[1][2]

  • Leaf Relative Water Content (RWC): RWC is a critical indicator of plant water status.[12][20]

    • Excise a fresh leaf and record its Fresh Weight (FW).

    • Immerse the leaf in distilled water for 4-6 hours until fully turgid and record the Turgid Weight (TW).

    • Dry the leaf in an oven at 70°C for 48 hours and record its Dry Weight (DW).

    • Calculate RWC (%) = [(FW - DW) / (TW - DW)] × 100.

5.2. Biochemical Assays These assays provide insight into the cellular mechanisms underlying the observed stress tolerance.

  • Chlorophyll Content: A measure of photosynthetic health.

    • Method: Can be estimated non-destructively using a SPAD meter or determined extractively using a spectrophotometer.[21][22] For extraction, homogenize leaf tissue in 80% acetone, centrifuge, and measure the absorbance of the supernatant at 663 nm and 646 nm.[23]

  • Proline Content: Proline is an osmolyte that accumulates under stress.

    • Method: Homogenize leaf tissue in sulfosalicylic acid. The extract is then reacted with acid-ninhydrin and toluene. The absorbance of the toluene layer is measured at 520 nm.[24][25]

  • Lipid Peroxidation (MDA Assay): Malondialdehyde (MDA) is a product of lipid peroxidation and an indicator of cell membrane damage.

    • Method: The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used. Leaf extract is reacted with thiobarbituric acid, and the absorbance is read at 532 nm and 600 nm.[26][27]

  • Antioxidant Enzyme Activity:

    • Method: Prepare a crude enzyme extract by homogenizing leaf tissue in a phosphate buffer. The activity of enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Peroxidase (POD) can then be measured spectrophotometrically using specific substrates and reaction cocktails.[16][27][28]

Table 2: Summary of Evaluation Parameters and Expected Outcomes

ParameterMeasurement MethodExpected Outcome in Primed Plants (vs. Controls) under Drought
Morpho-physiological
Germination RateManual CountingHigher / Faster
Biomass (Shoot & Root)Gravimetric (Dry Weight)Higher
Relative Water Content (RWC)GravimetricHigher (Maintained closer to well-watered levels)
Biochemical
Total Chlorophyll ContentSpectrophotometry / SPAD MeterHigher (Less degradation)
Proline ContentSpectrophotometry (Ninhydrin assay)Higher (Increased accumulation)
MDA ContentSpectrophotometry (TBARS assay)Lower (Reduced membrane damage)
Antioxidant Enzyme Activity (SOD, CAT)SpectrophotometryHigher (Enhanced scavenging capacity)

Conclusion and Outlook

Uniconazole seed priming represents a scientifically-grounded strategy to enhance plant resilience against drought. By modulating key hormonal pathways, it pre-adapts the plant to water-deficit conditions, leading to improved water conservation, reduced oxidative damage, and better overall growth. The protocols outlined herein provide a robust framework for researchers to explore and optimize this technique for various crops. Successful implementation requires careful dose optimization and a comprehensive evaluation of physiological and biochemical markers to validate efficacy. This approach holds significant potential for developing climate-resilient agricultural systems.

References

  • Physiological and transcriptome analyses for assessing the effects of exogenous uniconazole on drought tolerance in hemp (Cannabis sativa L.). PubMed Central. Available at: [Link]

  • Physiological and transcriptome analyses for assessing the effects of exogenous uniconazole on drought tolerance in hemp (Cannabis sativa L.). ResearchGate. Available at: [Link]

  • A Plant Growth Retardant, Uniconazole, Is a Potent Inhibitor of ABA Catabolism in Arabidopsis. Taylor & Francis Online. Available at: [Link]

  • High-efficiency plant growth regulator Uniconazole controls vegetative growth dwarfs plants and enhances crop stress resistance. LinkedIn. Available at: [Link]

  • Effect of Uniconazole Plant Growth Regulator In Agriculture. Dora Agri. Available at: [Link]

  • First year effects of a GA synthesis inhibitor on growth, photosynthesis, ethylene, freezing tolerance, and some fruit characteristics in apple trees. Plant and Agroecosystem Sciences. Available at: [Link]

  • Uniconazole. Grokipedia. Available at: [Link]

  • Exogenous Uniconazole Application Positively Regulates Carbon Metabolism under Drought Stress in Wheat Seedlings. MDPI. Available at: [Link]

  • Plant Growth Retarder- Uniconazole. Zhengzhou Delong Chemical Co., Ltd. Available at: [Link]

  • Uniconazole-induced tolerance of soybean to water deficit stress in relation to changes in photosynthesis, hormones and antioxidant system. PubMed. Available at: [Link]

  • Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs. Frontiers. Available at: [Link]

  • Physiological and transcriptome analyses for assessing the effects of exogenous uniconazole on drought tolerance in hemp (Cannabis sativa L.). PubMed. Available at: [Link]

  • Evaluating the role of seed priming in improving drought tolerance of pigmented and non-pigmented rice. Sultan Qaboos University. Available at: [https://www.squ.edu.om/Portals/28/pdf/Research/Publications/2017/Evaluating the role of seed priming in improving drought.pdf]([Link] the role of seed priming in improving drought.pdf)

  • Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs. PubMed Central. Available at: [Link]

  • A Plant Growth Retardant, Uniconazole, Is a Potent Inhibitor of ABA Catabolism in Arabidopsis. J-STAGE. Available at: [Link]

  • Influence of Seed Treatment with Uniconazole Powder on Soybean Growth, Photosynthesis, Dry Matter Accumulation after Flowering. J-STAGE. Available at: [Link]

  • Effect of uniconazole to soybean seed priming treatment under drought stress at VC stage. PubMed. Available at: [Link]

  • Effects of the Gibberellin Biosynthetic Inhibitor Uniconazol on Mutants of Arabidopsis. PubMed Central. Available at: [Link]

  • Biochemical indicators of drought tolerance in the common bean (Phaseolus vulgaris L.). SciELO. Available at: [Link]

  • Evaluating the role of seed priming in improving drought tolerance of pigmented and non-pigmented rice. ResearchGate. Available at: [Link]

  • Physiological response of potato leaves to uniconazole under drought stress at tuber expansion period. ResearchGate. Available at: [Link]

  • Assessment of agro-physiological and biochemical markers for drought tolerance in onion (Allium cepa L.) genotypes during bulb development. PubMed Central. Available at: [Link]

  • Drought Stress Priming Improved the Drought Tolerance of Soybean. MDPI. Available at: [Link]

  • Seed priming improved the physiological parameters, growth, and yield of durum wheat varieties under tillering and anthesis drought stress conditions. Taylor & Francis Online. Available at: [Link]

  • Markers of drought stress in plants. ResearchGate. Available at: [Link]

  • Effect of progressive drought stress on physio-biochemical responses and gene expression patterns in wheat. PubMed Central. Available at: [Link]

  • Morphological, physiological and biochemical responses of plants to drought stress. International Scholars Journals. Available at: [Link]

  • Seed Priming: A Feasible Strategy to Enhance Drought Tolerance in Crop Plants. PubMed Central. Available at: [Link]

  • Uniconazole in seed treatment modifies the early growth of maize. SciELO. Available at: [Link]

  • What are the applications of uniconazole?. Zhengzhou Delong Chemical Co., Ltd. Available at: [Link]

  • Methods for determination of proline in plants. PubMed. Available at: [Link]

  • Effects of Seed Treatment with Uniconazole Powder on Soybean Morphological Characteristics and Yield under Drought Stress. Atlantis Press. Available at: [Link]

  • Nondestructive methods in plant biology: an accurate measurement of chlorophyll content by a chlorophyll meter. ResearchGate. Available at: [Link]

  • Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. Available at: [Link]

  • Chlorophyll extraction and determination. PROMETHEUS – Protocols. Available at: [Link]

  • The Basics of Chlorophyll Measurement. YSI. Available at: [Link]

  • Measuring Chlorophyll Content in Plants. Konica Minolta Sensing. Available at: [Link]

  • Effect of uniconazole treatment on the drought tolerance of soybean seedlings. ResearchGate. Available at: [Link]

  • Reactive Oxygen Species (ROS) Assays. Cell Biolabs, Inc. Available at: [Link]

  • An Overview on Assay Methods to Quantify ROS and Enzymatic Antioxidants in Erythrocytes and Spermatozoa of Small Domestic Ruminants. MDPI. Available at: [Link]

Sources

Application

Application Notes: Optimizing Uniconazole Delivery – Foliar Spray vs. Soil Drench Methodologies

As a Senior Application Scientist, I have observed that the efficacy of plant growth regulators (PGRs) is rarely limited by the molecule's intrinsic potency, but rather by the precision of its delivery. Uniconazole, a hi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have observed that the efficacy of plant growth regulators (PGRs) is rarely limited by the molecule's intrinsic potency, but rather by the precision of its delivery. Uniconazole, a highly active triazole-derivative, is a prime example. For researchers and drug development professionals manipulating plant architecture, understanding the pharmacokinetic differences between foliar and root absorption is non-negotiable.

This guide synthesizes field-proven insights with mechanistic pharmacology to establish robust, self-validating protocols for uniconazole application.

Mechanistic Grounding: The Target of Uniconazole

Uniconazole (specifically the active S-enantiomer, Uniconazole-P) exerts its primary architectural effect by starving the plant of bioactive gibberellins (GAs) [[1]](). It acts as a potent, competitive inhibitor of ent-kaurene oxidase (CYP701) , a cytochrome P450 monooxygenase localized to the endoplasmic reticulum 2. By binding to the heme iron of CYP701, uniconazole halts the sequential oxidation of ent-kaurene to ent-kaurenoic acid 3.

G GGDP Geranylgeranyl diphosphate Kaurene ent-Kaurene GGDP->Kaurene CPS / KS Enzyme ent-Kaurene Oxidase (CYP701) Kaurene->Enzyme Kaurenoic ent-Kaurenoic acid Enzyme->Kaurenoic BioGA Bioactive GAs (GA1, GA4) Kaurenoic->BioGA Multiple steps Uni Uniconazole Uni->Enzyme Competitive Inhibition

Uniconazole inhibition of ent-Kaurene Oxidase (CYP701) in Gibberellin biosynthesis.

Pharmacokinetics: The "Why" Behind Application Methods

The decision to apply uniconazole via foliar spray versus soil drench is dictated by its translocation profile. Uniconazole is a highly lipophilic molecule that translocates almost exclusively acropetally (upward) via the xylem . It exhibits negligible basipetal (downward) transport in the phloem.

  • Foliar Sprays: When applied to the canopy, uniconazole is absorbed locally. Because it cannot travel downward to untreated tissues, incomplete spray coverage results in non-uniform growth. Furthermore, to reach the sub-apical meristems where internode elongation occurs, the spray must contact the stems, not just the leaf laminae.

  • Soil Drenches: Drenches exploit the plant's natural transpiration stream. The active ingredient is highly efficiently absorbed by the root hairs and continuously loaded into the xylem, carrying it directly to the growing shoot tips. This results in uniform, prolonged growth suppression at significantly lower absolute doses 4.

Comparative Application Data
ParameterFoliar SpraySoil DrenchMechanistic Causality
Typical Concentration 10 – 60 mg/L (ppm)0.1 – 2.0 mg a.i. per potDrenches require lower absolute doses due to highly efficient root absorption and direct loading into the xylem.
Translocation Pathway Localized absorption; minimal basipetal transportAcropetal (upward) transport via the transpiration streamUniconazole is lipophilic; it moves with water in the xylem but cannot easily enter the phloem for downward transport.
Efficacy Duration Short to moderate (weeks)Prolonged (months to years)Root systems and substrate act as a slow-release reservoir, continuously supplying the apical meristem.
Application Metric ~200 mL/m² (until glistening)Fixed volume per pot (e.g., 60 mL/15cm pot)Sprays depend on surface area coverage; drenches depend on uniform volumetric saturation of the root zone.
Risk Profile Non-uniform canopy if poorly sprayedPost-production stunting in landscapeDrench over-application persists in the substrate, severely retarding subsequent landscape establishment 5.

Establishing a Self-Validating Experimental System

Trustworthiness in drug and PGR screening requires that every protocol validates its own mechanism of action. Before executing the application workflows, your experimental design must include:

  • Vehicle Controls (Mock Treatment): A cohort receiving the exact surfactant/solvent matrix without uniconazole. This isolates the physiological effect of CYP701 inhibition from potential phytotoxicity caused by the solvent.

  • Phenotypic Benchmarking: Measure internode length rather than absolute plant height. Because uniconazole specifically inhibits GA-mediated cell elongation, true efficacy is marked by compressed internodes. A shorter overall plant could simply be an artifact of root damage or general toxicity.

  • Root Health Verification (For Drenches): Post-trial destructive sampling must confirm root mass is unaffected. GA inhibitors should not prune roots; reduced root mass indicates an artifactual toxicological response, not targeted CYP701 inhibition.

Experimental Workflows & Methodologies

Workflow Start Uniconazole Stock Solution Split Application Method? Start->Split Foliar Foliar Spray (10 - 60 mg/L) Split->Foliar Target: Leaves/Stems Drench Soil Drench (0.1 - 2.0 mg/pot) Split->Drench Target: Roots FoliarPrep Add surfactant. Adjust pH to 5.5-6.5. Foliar->FoliarPrep DrenchPrep Dilute in calculated irrigation volume. Drench->DrenchPrep FoliarApp Spray canopy until glistening (no runoff). FoliarPrep->FoliarApp DrenchApp Apply evenly to moist substrate. DrenchPrep->DrenchApp

Workflow comparing foliar spray and soil drench uniconazole application protocols.

Protocol A: Foliar Spray Application

Causality Focus: Overcoming the hydrophobic leaf cuticle and targeting stems for xylem loading.

  • Solution Preparation: Dilute the uniconazole stock to the target concentration (e.g., 20 mg/L).

  • Surfactant Addition: Add a non-ionic surfactant (e.g., Tween-20 at 0.1% v/v). Why? Uniconazole is lipophilic; without a surfactant, the aqueous droplet will bead and roll off the waxy leaf cuticle, drastically reducing absorption.

  • pH Verification: Adjust the solution pH to 5.5–6.5 to ensure the stability of the active ingredient and prevent precipitation.

  • Application: Using a fine-mist nozzle, apply the solution at a consistent volume (typically 200 mL/m²).

  • Targeting: Spray the canopy until the leaves are glistening, but stop before runoff occurs. Crucially, direct the spray angle to penetrate the canopy and wet the stems. Stem absorption is highly efficient and bypasses the need for basipetal transport.

Protocol B: Soil Drench Application

Causality Focus: Ensuring uniform volumetric distribution in the root zone.

  • Dose Calculation: Calculate the dose in absolute mass per pot (e.g., 0.2 mg a.i. per pot), rather than just concentration.

  • Volume Standardization: Dilute the calculated dose into a fixed volume of water appropriate for the container size (e.g., 60 mL for a standard 15 cm pot).

  • Substrate Pre-conditioning (Critical Step): Ensure the substrate is uniformly moist (but not saturated) 12 hours prior to application. Why? Applying a drench to dry substrate causes the liquid to channel down the sides of the pot, bypassing the root zone entirely. Conversely, applying to a saturated substrate causes immediate leaching and loss of the active ingredient.

  • Application: Pour the solution directly and evenly onto the substrate surface. Avoid splashing the foliage to ensure all phenotypic changes are strictly the result of root-uptake and xylem translocation.

References

1.[2] A Plant Growth Retardant, Uniconazole, Is a Potent Inhibitor of ABA Catabolism in Arabidopsis. tandfonline.com. Available at:[Link] 2.[5] Paclobutrazol And Uniconazole Applications Affect Production Quality And Subsequent Landscape Performance Of Blue Plumbago. plantanswers.com. Available at:[Link] 3.[4] Comparative Effects of Uniconazole Drench and Spray on Shoot Elongation of Hybrid Lilies. ashs.org. Available at:[Link] 4.[6] The CYP701B1 of Physcomitrella patens is an entkaurene oxidase that resists inhibition by uniconazoleP. ovid.com. Available at: [Link] 5.[1] Uniconazole (Ref: XE 1019). herts.ac.uk. Available at:[Link]

Sources

Method

LC-MS/MS protocol for quantifying uniconazole in plant tissue

Application Note: High-Sensitivity Quantitation of Uniconazole in Plant Tissue via LC-MS/MS Executive Summary This protocol details a robust LC-MS/MS methodology for the quantification of Uniconazole ( ), a triazole plan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantitation of Uniconazole in Plant Tissue via LC-MS/MS

Executive Summary

This protocol details a robust LC-MS/MS methodology for the quantification of Uniconazole (


), a triazole plant growth retardant, in complex plant matrices. Unlike generic pesticide screens, this guide addresses the specific challenges of uniconazole analysis: its amphiphilic nature, the high potential for matrix suppression in chlorophyll-rich tissues, and the necessity for separating stereoisomers if chiral separation is required (though this protocol focuses on achiral total quantitation). The method utilizes a modified QuEChERS extraction coupled with ESI+ Triple Quadrupole detection, validated for linearity, recovery, and matrix effects.

Introduction & Mechanism of Action

Uniconazole functions primarily by inhibiting cytochrome P450 monooxygenases , specifically blocking the oxidation of ent-kaurene to ent-kaurenoic acid in the gibberellin (GA) biosynthetic pathway. This results in reduced internode elongation and compact plant architecture. Furthermore, uniconazole is a potent inhibitor of ABA 8'-hydroxylase (CYP707A) , the enzyme responsible for catabolizing abscisic acid (ABA), thereby elevating endogenous ABA levels and enhancing drought tolerance.[1][2]

Accurate quantification is critical for:

  • Residue Analysis: Ensuring compliance with Maximum Residue Limits (MRLs) in edible crops.

  • Physiological Studies: Correlating internal concentrations with phenotypic responses (e.g., dwarfing, stress resistance).

Key Analytical Challenge: Plant tissues (leaves, roots) are rich in pigments, lipids, and polyphenols. These co-eluting matrix components compete for ionization energy in the ESI source, often leading to signal suppression.[3] This protocol incorporates a rigorous cleanup strategy to mitigate these effects.

Materials & Reagents

Chemicals[2][3][4][5][6]
  • Uniconazole Standard: >98% purity (CAS: 83657-22-1).

  • Internal Standard (IS): Uniconazole-d3 (Preferred) or Paclobutrazol (Alternative structural analog).

  • Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water, and Formic Acid (FA).

  • QuEChERS Extraction Salts: 4 g MgSO₄, 1 g NaCl, 1 g Trisodium Citrate, 0.5 g Disodium Hydrogen Citrate (Buffered Citrate method is preferred to protect pH-sensitive analytes, though uniconazole is relatively stable).

  • d-SPE Cleanup Sorbents:

    • Primary Secondary Amine (PSA): Removes sugars, fatty acids, and organic acids.

    • C18 (EC): Removes lipids and non-polar interferences.

    • Graphitized Carbon Black (GCB):[4][5]Critical for green tissue to remove chlorophyll, but must be used sparingly (<50 mg) to prevent planar analyte loss.

Experimental Workflow & Visualization

Method Architecture

The following diagram outlines the logical flow from sample harvest to data acquisition, highlighting critical decision points for matrix cleanup.

G Start Plant Tissue Harvest Cryo Cryogenic Grinding (Liq. N2, < 5 mins) Start->Cryo Weigh Weigh 1.0 g Sample + Add IS (Uniconazole-d3) Cryo->Weigh Extract Extraction: 10 mL MeCN (1% HOAc) + Citrate Salts Weigh->Extract Shake Vigorous Shake (1 min) + Centrifuge (4000g, 5 min) Extract->Shake Decision Matrix Type? Shake->Decision CleanGreen d-SPE: PSA + C18 + GCB (For Leaves/Stems) Decision->CleanGreen High Pigment CleanRoot d-SPE: PSA + C18 (For Roots/Fruits) Decision->CleanRoot Low Pigment Centrifuge2 Centrifuge & Filter (0.2 µm PTFE) CleanGreen->Centrifuge2 CleanRoot->Centrifuge2 LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge2->LCMS

Caption: Figure 1. Optimized QuEChERS workflow for Uniconazole extraction showing matrix-dependent d-SPE cleanup pathways.

Detailed Protocol

Step 1: Sample Preparation
  • Homogenization: Grind fresh plant tissue in liquid nitrogen using a mortar and pestle or a bead mill (e.g., GenoGrinder). Crucial: Samples must remain frozen until extraction to prevent enzymatic degradation.

  • Weighing: Weigh 1.0 g (± 0.01 g) of homogenized tissue into a 50 mL centrifuge tube.

  • Spiking (IS): Add 20 µL of Internal Standard solution (10 µg/mL Uniconazole-d3) to every tube (samples, blanks, and standards) to achieve a final concentration of 200 ng/g. Vortex for 30s and equilibrate for 15 mins.

Step 2: Extraction
  • Add 10 mL of Acetonitrile containing 1% Acetic Acid .

  • Add the Citrate Salt Kit (4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂H Citrate).

    • Note: Add solvent before salts to prevent the formation of hard crystalline agglomerates (exothermic reaction).

  • Shake vigorously by hand for 1 minute or use a mechanical shaker.

  • Centrifuge at 4,000 x g for 5 minutes .

Step 3: Dispersive SPE (d-SPE) Cleanup

Transfer 1 mL of the supernatant (upper organic layer) to a 2 mL d-SPE tube containing the appropriate sorbents:

  • For Green Leaves: 150 mg MgSO₄ + 50 mg PSA + 50 mg C18 + 7.5 mg GCB .

  • For Roots/Fruits: 150 mg MgSO₄ + 50 mg PSA + 50 mg C18.

  • Expert Insight: Do not exceed 50 mg of GCB. While it removes chlorophyll effectively, excess GCB can irreversibly bind planar pesticides. Uniconazole has a planar region; 7.5 mg is the "sweet spot."

Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes .

Step 4: Reconstitution
  • Transfer 0.5 mL of the cleaned extract to a glass vial.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 0.5 mL of Initial Mobile Phase (e.g., 90:10 Water:MeCN).

    • Reasoning: Injecting 100% acetonitrile into the LC can cause peak distortion (solvent effect) for early eluting compounds. Matching the solvent to initial conditions improves peak shape.

  • Filter through a 0.22 µm PTFE syringe filter into an LC vial.

LC-MS/MS Method Parameters

Chromatography (LC)
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.35 mL/min.

  • Injection Vol: 2 - 5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % B Event
0.00 10 Initial equilibration
1.00 10 Hold to elute polar matrix
8.00 95 Linear ramp to elute Uniconazole
10.00 95 Wash column
10.10 10 Return to initial

| 13.00 | 10 | Re-equilibration |

Mass Spectrometry (MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[6]

  • Mode: Multiple Reaction Monitoring (MRM).[6][7][8]

  • Source Parameters (Typical):

    • Gas Temp: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer: 40 psi

    • Capillary Voltage: 4000 V

MRM Transitions: Optimize Collision Energy (CE) for your specific instrument.

AnalytePrecursor (m/z)Product (m/z)RoleTypical CE (eV)
Uniconazole 292.1 70.1 Quantifier25
292.1125.0Qualifier 135
292.1155.0Qualifier 220
Uniconazole-d3 295.1 73.1 IS Quant25

Note on Transitions: The m/z 70 fragment (triazole ring) is intense but can be non-specific. If background noise is high in the 70 channel, switch to m/z 125 or 155 for quantification, provided sensitivity is sufficient.

Method Validation & Quality Control

To ensure Trustworthiness , the method must be self-validating.

Matrix Effect (ME) Evaluation

Matrix effect is the suppression or enhancement of the signal due to co-eluting plant compounds. It must be calculated during method development.



  • Acceptance Criteria: -20% < ME < +20%.

  • Correction: If ME > 20%, use Matrix-Matched Calibration curves (standards prepared in blank plant extract) or rely heavily on the Internal Standard.

Recovery & Precision
  • Spike Levels: Low (LOQ, e.g., 5 ng/g), Medium (50 ng/g), High (500 ng/g).

  • Replicates: n=5 at each level.

  • Calculation:

    
    
    
  • Acceptance: 70-120% Recovery, RSD < 15%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Planar adsorption to GCB.Reduce GCB amount in d-SPE to <7.5 mg or switch to "GCB-free" chlorophyll removal products (e.g., ChloroFiltr).
Signal Suppression Co-eluting phospholipids.Check retention time of phospholipids (m/z 184). Modify gradient or use specialized lipid-removal sorbents (e.g., Z-Sep+).
Peak Tailing pH mismatch or column age.Ensure Mobile Phase contains Formic Acid. Replace column if >1000 injections.
High Backpressure Particulates in sample.Ensure centrifugation is >10,000g and use 0.2 µm filters (not 0.45 µm).

References

  • Dora Agri. (2022). Effect of Uniconazole Plant Growth Regulator In Agriculture. Retrieved from [Link]

  • Saito, S., et al. (2006).[1] "A plant growth retardant, uniconazole, is a potent inhibitor of ABA catabolism in Arabidopsis."[1][2] Bioscience, Biotechnology, and Biochemistry, 70(7), 1731-1739.[1] Retrieved from [Link]

  • Nuñez, A., et al. (2018).[9] "Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry." Toxics, 6(4),[9] 59. Retrieved from [Link]

  • Agilent Technologies. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Retrieved from [Link]

Sources

Application

Precision Growth Regulation: Uniconazole Dosage &amp; Application Protocols

Introduction & Mechanistic Basis[1][2][3][4] Uniconazole-P (E-(+)-(S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol) is a triazole-class plant growth retardant (PGR) distinguished by its high poten...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Basis[1][2][3][4]

Uniconazole-P (E-(+)-(S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol) is a triazole-class plant growth retardant (PGR) distinguished by its high potency—approximately 6 to 10 times that of paclobutrazol. Its primary utility in ornamental horticulture is the reduction of internode elongation, resulting in compact, marketable plant architecture with enhanced chlorophyll density and drought tolerance.

Mechanism of Action: The CYP701A Blockade

Uniconazole functions as a specific inhibitor of ent-kaurene oxidase (CYP701A), a cytochrome P450 monooxygenase. By blocking the oxidation of ent-kaurene to ent-kaurenoic acid, it arrests the gibberellin (GA) biosynthetic pathway upstream of the bioactive GA1 and GA4 forms. Unlike ethephon, which releases ethylene, uniconazole structurally modulates the plant's hormonal balance without inducing senescence.

Figure 1: Gibberellin Biosynthesis Pathway & Uniconazole Inhibition Site

GABiosynthesis cluster_inhibition Target Enzyme Inhibition GGDP Geranylgeranyl Diphosphate (GGDP) CPP ent-Copalyl Diphosphate GGDP->CPP Kaurene ent-Kaurene CPP->Kaurene KO ent-Kaurene Oxidase (CYP701A) Kaurene->KO Kaurenoic ent-Kaurenoic Acid KO->Kaurenoic Uniconazole Uniconazole-P (Inhibitor) Uniconazole->KO Blocks GA12 GA12-Aldehyde Kaurenoic->GA12 Bioactive Bioactive GAs (GA1, GA4) GA12->Bioactive Multi-step Elongation Stem Elongation & Cell Division Bioactive->Elongation

Caption: Uniconazole inhibits ent-kaurene oxidase (CYP701A), preventing the synthesis of bioactive gibberellins required for stem elongation.

Quantitative Formulation & Dosage Logic

Commercial uniconazole formulations (e.g., Sumagic, Concise) are standardized at 0.055% active ingredient (a.i.) . This equates to 550 mg/L (ppm) in the neat product. Precision in dilution is critical; a 10% error in volume can result in significant stunting due to the compound's high specific activity.

The Universal Dilution Protocol

To calculate the required volume of commercial product (


) for a desired final volume (

) and target concentration (

):


Note: The factor of 1000 is not needed if calculating directly from the 550 ppm constant. Simplified:


.
Standard Dilution Table (Based on 0.055% Formulation)

Use this table for preparing 1 Liter of final solution.

Target Concentration (ppm)Required Product (mL)Water (mL)Application Context
0.5 ppm 0.9 mL999.1 mLSensitive plugs, Drench (Begonia)
1.0 ppm 1.8 mL998.2 mLStandard Drench, Liner Dip (Petunia)
2.0 ppm 3.6 mL996.4 mLFoliar Spray (Impatiens), Drench (Poinsettia)
5.0 ppm 9.1 mL990.9 mLFoliar Spray (Zonal Geranium)
10.0 ppm 18.2 mL981.8 mLFoliar Spray (Aggressive Perennials)
30.0 ppm 54.5 mL945.5 mLWoody Ornamentals / Hibiscus

Application Methodologies & Protocols

The efficacy of Uniconazole is dictated by the vector of entry. Stem tissue (xylem) is the primary translocation route.

Method A: Foliar Spray

Best for: Flexible height control during finishing.

  • Critical Parameter: Volume. You must apply sufficient volume to wet the stems, not just the leaves. Uniconazole is poorly translocated from leaves to stems (phloem immobile).

  • Protocol:

    • Target volume: 200–300 mL/m² (2–3 quarts/100 ft²).

    • Apply during low-evaporation periods (early morning) to maximize drying time and absorption.

    • Warning: Avoid "run-off" into the soil unless intended, as root uptake is far more potent than foliar uptake.

Method B: Substrate Drench

Best for: Uniformity and long-duration control.

  • Critical Parameter: Substrate Composition.[1]

  • The Pine Bark Factor: Pine bark acts as a lipophilic sink, binding up to 25-40% of the active triazole molecule [1].

    • Correction: If growing in >30% pine bark media, increase drench dosage by 25–50%.

  • Volume Guide:

    • 4-inch pot: 60 mL solution.

    • 6-inch pot: 120 mL solution.

Method C: Liner Dip (Root Soak)

Best for: High-volume propagation and aggressive species.

  • Protocol:

    • Pre-moisten liners (do not dip dry plants; they will hyper-absorb).

    • Prepare solution (typically 0.5 – 2.0 ppm).

    • Immerse tray to soil line for 30 seconds to 2 minutes .

    • Allow to drain before transplanting.

Figure 2: Application Method Decision Matrix

AppMethod cluster_tips Optimization Tips Start Select Application Method Q1 Is the crop uniformity critical? Start->Q1 Q2 Is the species aggressive? Q1->Q2 No (Bedding/Mass) Drench Substrate Drench (High Precision) Q1->Drench Yes (High Value) Spray Foliar Spray (Flexible) Q2->Spray No (Impatiens) Dip Liner Dip (Early Control) Q2->Dip Yes (Petunia/Ipomea) Tip1 Bark Media? Increase Drench Rate Drench->Tip1 Tip2 Spray stems, not just leaves Spray->Tip2

Caption: Decision matrix for selecting the optimal uniconazole application method based on crop value and vigor.

Experimental Protocol: Dose-Response Validation

Do not rely on generic label rates. Conduct a "Dose-Response Trial" for every new cultivar.

Experimental Design
  • Objective: Determine

    
     (Effective Dose for 50% height reduction) for Cultivar X.
    
  • Sample Size: Minimum 10 plants per treatment group.

  • Treatment Groups (Logarithmic Scale Recommended):

    • Control (Water + surfactant only)

    • 0.5 ppm[2]

    • 1.0 ppm

    • 2.0 ppm[3]

    • 4.0 ppm[3][4]

    • 8.0 ppm

Workflow
  • Preparation: Grow plants to "pinch" stage or established root system (2 weeks post-transplant).

  • Standardization: Select plants of uniform height (

    
     5%). Discard outliers.
    
  • Application: Apply treatments via Method A (Spray) or Method B (Drench) .[5] Ensure environmental consistency (temp/humidity) during application.

  • Data Collection (Weekly for 4-6 weeks):

    • Total Height (Soil line to apex).

    • Internode Length (Average of middle 3 internodes).

    • Canopy Diameter.

    • Days to Anthesis (Flowering delay is a common side effect of overdose).

Data Analysis

Plot Concentration (x-axis) vs. Height (y-axis).[3][6] The optimal commercial rate is typically the point where the curve begins to flatten (diminishing returns), often near 70-80% of control height, not the


.

References

  • Michigan State University Extension. (2011). Tips on Using Uniconazole. Retrieved from [Link]

  • Fine Americas. (n.d.).[2] Concise (Uniconazole-P) Use Guide. Retrieved from [Link]

  • Currey, C. J., & Lopez, R. G. (2010). Dipping Bedding Plant Liners in Paclobutrazol or Uniconazole Inhibits Subsequent Stem Extension. HortTechnology, 20(1). Retrieved from [Link]

  • Whipker, B. E., et al. (2003). Influence of Pine Bark on the Efficacy of Different Growth Retardants Applied as a Drench. HortTechnology. Retrieved from [Link]

  • Izumi, K., et al. (1985).[7] Inhibition of Gibberellin Biosynthesis in Plants by Uniconazole. Plant and Cell Physiology. Retrieved from [Link]

Sources

Method

Application Note: High-Purity Synthesis and Purification of Uniconazole-P ((S)-(+)-Enantiomer)

Executive Summary Uniconazole is a triazole-based plant growth retardant (PGR) and fungicide that exists as a chiral molecule.[1][2][3] Its biological activity is highly stereospecific: Uniconazole-P ((S)-(+)-isomer): Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Uniconazole is a triazole-based plant growth retardant (PGR) and fungicide that exists as a chiral molecule.[1][2][3] Its biological activity is highly stereospecific:

  • Uniconazole-P ((S)-(+)-isomer): The potent plant growth retardant.[1][2][3] It functions by inhibiting ent-kaurene oxidase, a key enzyme in the gibberellin biosynthesis pathway.[2][3]

  • Uniconazole ((R)-(-)-isomer): Primarily exhibits fungicidal activity with minimal PGR effects.[1][2][3]

For precise research and high-efficacy formulation, the isolation of the (S)-(+)-enantiomer (Uniconazole-P) is critical.[2][3] This guide details two validated protocols for obtaining Uniconazole-P: Asymmetric Chemical Synthesis (via CBS reduction) and Biocatalytic Kinetic Resolution (via Lipase).[1][2][3] It also provides the standard Chiral HPLC method for purification and enantiomeric excess (ee) determination.

Part 1: Asymmetric Chemical Synthesis (CBS Reduction)

Principle

The most direct route to enantiopure Uniconazole-P is the asymmetric reduction of its prochiral ketone precursor, (E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-one .[1][2][3] The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to direct the hydride attack from borane, establishing the (S)-configuration at the hydroxyl center with high enantioselectivity (>90% ee).[2][3]

Reaction Scheme (DOT Diagram)

CBS_Synthesis Ketone Prochiral Ketone (Precursor) Transition Transition State (Face-Selective Hydride Transfer) Ketone->Transition Activation (-20°C) Catalyst (S)-Me-CBS Catalyst + Borane-THF Catalyst->Transition Coordination Product Uniconazole-P (S)-(+)-Alcohol Transition->Product Hydrolysis & Workup

Figure 1.[1][2][3] Mechanistic pathway for the asymmetric reduction of Uniconazole ketone using (S)-Me-CBS catalyst.

Detailed Protocol

Materials:

  • Substrate: (E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-one (1.0 eq).

  • Catalyst: (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq).[1][2][3][4]

  • Reductant: Borane-THF complex (1.0 M in THF, 0.6–1.0 eq).[1][2][3]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[5]

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with nitrogen.

  • Catalyst Charge: Add (S)-Me-CBS solution (0.1 eq) and anhydrous THF (sufficient for 0.1 M concentration).

  • Borane Activation: Cool the solution to -20°C . Add the Borane-THF complex (0.6 eq) dropwise.[2][3] Stir for 10 minutes.

  • Substrate Addition: Dissolve the ketone precursor (1.0 eq) in minimal anhydrous THF. Add this solution slowly to the catalyst mixture over 1 hour via a syringe pump. Critical: Slow addition maintains the concentration of the unreacted ketone low, preventing non-selective background reduction.

  • Reaction: Stir at -20°C for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1) for disappearance of ketone.

  • Quench: Carefully add Methanol (MeOH) dropwise at -20°C to quench excess borane.[2][3] (Caution: Hydrogen gas evolution).

  • Workup: Warm to room temperature. Add 1N HCl and stir for 20 minutes to break the boron complex. Extract with Ethyl Acetate (3x).[6] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[6]

  • Purification: Recrystallize from Isopropanol/Hexane to upgrade ee if necessary.

Part 2: Biocatalytic Kinetic Resolution

Principle

If the racemic alcohol (Uniconazole) is already available, kinetic resolution using Lipase B from Candida antarctica (CAL-B) is a robust method.[1][3] In an organic solvent, CAL-B selectively acetylates the (R)-enantiomer, leaving the desired (S)-Uniconazole-P as the unreacted alcohol.[2][3]

Workflow Diagram (DOT Diagram)

Kinetic_Resolution Racemate Racemic Uniconazole (S/R Mixture) Reaction Enantioselective Transesterification (Toluene, 30°C, 24-48h) Racemate->Reaction Enzyme Immobilized Lipase (CAL-B) + Vinyl Acetate (Acyl Donor) Enzyme->Reaction Separation Column Chromatography (Silica Gel) Reaction->Separation S_Product (S)-Uniconazole-P (Unreacted Alcohol) Separation->S_Product Polar Fraction R_Product (R)-Uniconazole Acetate (Esterified) Separation->R_Product Non-polar Fraction

Figure 2.[1][2][3] Kinetic resolution workflow. The enzyme selectively converts the (R)-isomer to an ester, allowing physical separation of the desired (S)-isomer.[2][3]

Detailed Protocol

Materials:

  • Substrate: Racemic Uniconazole (1.0 eq).

  • Enzyme: Novozym 435 (Immobilized CAL-B) (50% w/w relative to substrate).[1][2][3]

  • Acyl Donor: Vinyl Acetate (3.0 eq).

  • Solvent: Toluene or Diisopropyl ether (DIPE).

Procedure:

  • Dissolution: Dissolve racemic Uniconazole (1 g) in Toluene (20 mL).

  • Acyl Donor: Add Vinyl Acetate (3.0 eq).

  • Enzyme Addition: Add Novozym 435 beads (0.5 g).

  • Incubation: Incubate in an orbital shaker at 30°C and 200 rpm.

  • Monitoring: Monitor by chiral HPLC every 4 hours. The reaction should be stopped when the conversion reaches 50% .

    • Note: Exceeding 50% conversion may result in the acetylation of the (S)-isomer, lowering yield.

  • Termination: Filter off the enzyme beads. Wash beads with Toluene.

  • Separation: Concentrate the filtrate. The mixture now contains (S)-Uniconazole (alcohol) and (R)-Uniconazole Acetate (ester).[2][3]

  • Purification: Separate via flash chromatography on silica gel.

    • Eluent: Hexane:Ethyl Acetate (Gradient 80:20 -> 50:50).[2][3]

    • Order: The (R)-Acetate (less polar) elutes first; the (S)-Uniconazole-P (more polar) elutes second.[1][2][3]

Part 3: Purification & Analytical Validation (Chiral HPLC)

Analytical Method

To verify the enantiomeric excess (ee) of the synthesized Uniconazole-P, use the following validated HPLC method.

ParameterCondition
Column Daicel Chiralpak AD-H or Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm
Retention Times (R)-Isomer: ~12 min (S)-Isomer (Uniconazole-P): ~16 min (Verify with standards)
Preparative Purification (Optional)

For small-scale isolation (<100 mg) without chemical synthesis, preparative chiral HPLC is effective.[1][2][3]

  • Column: Chiralpak AD-H Semi-Prep (250 x 10 mm).[1][2][3]

  • Injection: 50 mg/mL in Mobile Phase.

  • Collection: Collect the second eluting peak (typically the S-isomer on AD columns, but must be confirmed via optical rotation).

Optical Rotation Check
  • Standard:

    
     to 
    
    
    
    (
    
    
    , Methanol).
  • Requirement: Positive rotation (+) confirms the (S)-configuration (Uniconazole-P).

Part 4: Comparative Data Summary

MethodYield (Theoretical)Enantiomeric Excess (ee)ProsCons
CBS Reduction >90%90–98%High yield; Direct synthesis of S-isomer.[1][2][3][7]Requires strict anhydrous conditions; Expensive catalyst.
Enzymatic Resolution Max 50%>99%Very high optical purity; Mild conditions.Max 50% yield (loss of R-isomer); Requires separation step.[2][3]
Prep HPLC N/A>99.9%Highest purity; Simple for small scale.[1]Expensive; Not scalable for grams/kilograms.

References

  • Structure & Activity: PubChem.[1] Uniconazole-P (Compound).[1][2][3] National Library of Medicine. Link

  • Metabolism & Stereochemistry: Zhang, W., et al. (2021).[8] Stereochemistry of chiral pesticide uniconazole and enantioselective metabolism in rat liver microsomes. Pesticide Biochemistry and Physiology. Link

  • CBS Reduction Principle: Corey, E. J., et al. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Journal of the American Chemical Society.[9] Link[2][3]

  • Enzymatic Resolution (General): Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. Link[2][3]

  • Chiral HPLC Method: Daicel Chiral Technologies. Application Data for Triazole Fungicides. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Uniconazole Application in Seedling Research

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers utilizing uniconazole in seedling-stage experiments. This guide is designed to provide expert-level insights and p...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing uniconazole in seedling-stage experiments. This guide is designed to provide expert-level insights and practical troubleshooting for identifying and managing uniconazole-induced phytotoxicity. Our goal is to equip you with the knowledge to ensure the integrity and success of your research.

Troubleshooting Guide: Diagnosing and Addressing Phytotoxicity

This section addresses specific issues that may arise during your experiments, providing a diagnosis, an explanation of the underlying mechanisms, and actionable protocols for recovery and mitigation.

Q1: My seedlings are severely stunted, with unnaturally dark green, crinkled, and distorted leaves. What is the cause and how can I confirm it?

Diagnosis: These are classic symptoms of a uniconazole overdose.[1] The severe stunting, characterized by extremely short internodes, and the altered leaf morphology are direct results of excessive growth regulation.

Mechanistic Explanation: Uniconazole is a potent inhibitor of gibberellin (GA) biosynthesis.[2][3] Specifically, it blocks the activity of cytochrome P450-dependent monooxygenases, such as kaurene oxidase, which are critical enzymes in the GA synthesis pathway.[4][5][6] Gibberellins are essential for cell elongation.[7] An overdose of uniconazole leads to a drastic reduction in endogenous GA levels, which effectively halts internode elongation and can disrupt normal leaf expansion, causing a crinkled appearance.[5][8] The darker green color is often due to an increased concentration of chlorophyll in the smaller, compacted leaf cells.[2]

Experimental Workflow: Diagnosing Uniconazole Overdose

A Observe Symptoms: - Severe Stunting - Crinkled, Dark Green Leaves - Shortened Internodes B Review Application Records A->B Step 1 C Compare to Untreated Controls A->C Step 2 E Analyze Sub-population Patterns A->E Step 3 D Check for Application Errors: - Calculation Mistake? - Uneven Spray/Drench? - Wrong Stock Solution? B->D Verify Dosage F Diagnosis Confirmed: Uniconazole Phytotoxicity C->F Symptoms Absent in Controls G Alternative Cause? - Nutrient Toxicity - Disease - Other Stressor C->G Symptoms Present in Controls D->F Error Identified E->F Symptoms Follow Application Pattern

Caption: A logical workflow for diagnosing uniconazole phytotoxicity.

Q2: After a foliar spray, some seedlings developed yellow or brown necrotic spots and leaf edge burn. Is this uniconazole phytotoxicity?

Diagnosis: Yes, this is likely a form of acute phytotoxicity caused by the uniconazole application, especially if symptoms appeared within 3-5 days post-application.[1][9] This differs from the systemic growth-regulating effects and points to direct cellular damage.

Mechanistic Explanation: While uniconazole's primary action is systemic, high concentrations applied directly to foliage can cause localized cell death (necrosis) or chlorophyll degradation (chlorosis).[9][10] This can be exacerbated by environmental factors at the time of application, such as high temperatures or low humidity, which can increase the concentration of the active ingredient on the leaf surface as the spray solution evaporates.[10] The symptoms often appear in patterns that reflect where spray droplets accumulated, such as at leaf tips or margins.[9]

Mitigation and Management:

  • Review Environmental Conditions: Avoid applying foliar sprays during periods of high heat or intense light.[10] Early morning applications are generally safest.

  • Ensure Proper Spraying Technique: Use a fine nozzle to ensure even coverage and prevent large droplets from accumulating. Do not spray to the point of runoff.

  • Support Plant Recovery: While damaged tissue will not recover, new growth should be healthy.[9] Ensure optimal irrigation and light fertilization to help the seedlings outgrow the damage.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for uniconazole? Uniconazole is a triazole-based plant growth regulator that primarily functions by inhibiting the biosynthesis of gibberellins (GAs), which are plant hormones responsible for stem and internode elongation.[4][11][12] By blocking key enzymes in the GA pathway, uniconazole leads to reduced plant height, resulting in a more compact or "dwarfed" morphology.[5][13] It can also influence the levels of other hormones like abscisic acid (ABA) and cytokinins.[5][6]

Signaling Pathway: Inhibition of Gibberellin Biosynthesis

GABiosynthesis cluster_pathway Gibberellin Biosynthesis Pathway GGDP GGDP ent_Kaurene ent-Kaurene GGDP->ent_Kaurene ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid Kaurene Oxidase (Cytochrome P450) GA12 GA12 ent_Kaurenoic_Acid->GA12 Active_GAs Active Gibberellins (e.g., GA4) GA12->Active_GAs Elongation Cell Elongation & Growth Active_GAs->Elongation Uniconazole Uniconazole Uniconazole->ent_Kaurenoic_Acid INHIBITS

Caption: Uniconazole inhibits kaurene oxidase, a key step in the GA pathway.

Q2: How can I differentiate uniconazole phytotoxicity from nutrient deficiency or disease? This is a critical diagnostic challenge. The key is to look at the timing, pattern, and progression of symptoms.

Symptom/Factor Uniconazole Phytotoxicity Nutrient Deficiency Pathogenic Disease
Onset Abrupt onset, typically appearing within days of application.[9]Gradual onset, often appearing first in older or newer leaves depending on the nutrient.Can be gradual or rapid, but often starts as small lesions that expand.
Distribution Often uniform across plants treated at the same time. May follow spray patterns (e.g., on upper leaves, edges of benches).[9]Follows nutrient mobility patterns (e.g., nitrogen deficiency yellows older leaves first).Often starts in random patches (hotspots) and spreads to other plants over time.
Progression Symptoms do not spread from plant to plant. New growth may be normal as the chemical effect wears off.[9]Symptoms worsen over time if the deficiency is not corrected.Symptoms spread to new leaves and other plants. Signs like fungal spores or bacterial ooze may be present.
Key Symptoms Severe stunting, dark green/crinkled leaves, shortened internodes.[1]Chlorosis (yellowing) in specific patterns (e.g., interveinal), purpling, stunting without leaf distortion.Leaf spots with distinct borders, wilting, root rot, powdery mildew, blights.

Table 1: Differentiating Uniconazole Phytotoxicity from Other Common Seedling Stressors.

Q3: Is it possible to reverse the effects of a severe uniconazole overdose? Yes, it is possible to counteract the excessive growth inhibition. The most effective method is to apply a combination of gibberellins and cytokinins to stimulate cell elongation and division.[2] A common rescue treatment involves a foliar spray of gibberellins A4 + A7 (GA4+7) and benzyladenine (BA).[2] While there is no perfect "antidote," this treatment can help promote new growth and allow the plant to recover from severe stunting.[12]

Experimental Protocols

Protocol 1: Preparation and Application of a Gibberellic Acid (GA) Rescue Treatment

This protocol is intended to counteract excessive stunting from a uniconazole overdose. Always test on a small subset of plants first.

Materials:

  • Gibberellic Acid product (e.g., a commercial formulation containing GA4+7 and Benzyladenine like Fresco® or similar)[2]

  • Distilled water

  • Calibrated pH meter

  • Surfactant (non-ionic)

  • Appropriate Personal Protective Equipment (PPE): gloves, safety glasses

Procedure:

  • Consult Product Label: Strictly follow the manufacturer's label for recommended concentration rates for your specific plant species. Rates are often in the range of 1-3 ppm for both GA and BA.

  • Prepare Solution:

    • Using a calibrated pipette or syringe, add the required amount of the GA/BA concentrate to a known volume of distilled water to achieve the target ppm.

    • Add a non-ionic surfactant according to the manufacturer's recommendation (often 0.05% to 0.1% v/v) to ensure even leaf coverage.

    • Gently mix the solution until fully homogenized. Do not shake vigorously as this can cause foaming.

  • Application:

    • Apply as a fine foliar spray to the affected seedlings.

    • Ensure thorough coverage of the upper leaf surfaces and stems.

    • Apply during a low-light period (e.g., early morning or evening) to prevent rapid evaporation and potential leaf burn.

  • Observation:

    • Monitor the treated seedlings over the next 7-14 days.

    • Look for signs of new growth, including internode elongation and the emergence of new, normally-shaped leaves.

  • Re-application:

    • A second application may be necessary after 10-14 days if growth has not resumed adequately, but exercise caution to avoid causing excessive, spindly growth.

References
  • Zhengzhou Delong Chemical Co., Ltd. (2022, September 16). Plant Growth Retarder- Uniconazole - Knowledge. Available at: [Link]

  • Dora Agri. (2022, December 27). Effect of Uniconazole Plant Growth Regulator In Agriculture. Available at: [Link]

  • PINSOA. (n.d.). High-efficiency plant growth regulator Uniconazole controls vegetative growth dwarfs plants and enhances crop stress resistance. Agriplantgrowth. Available at: [Link]

  • Wikipedia. (n.d.). Uniconazole. Available at: [Link]

  • Grokipedia. (n.d.). Uniconazole. Available at: [Link]

  • Frontiers in Plant Science. (2025, July 14). Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs. Available at: [Link]

  • MDPI. (2023, December 21). Exogenous Uniconazole Application Positively Regulates Carbon Metabolism under Drought Stress in Wheat Seedlings. Available at: [Link]

  • Plant and Agroecosystem Sciences. (n.d.). First year effects of a ga synthesis inhibitor on growth, photosynthesis, ethylene, freezing tolerance, and - some fruit characteristics in apple trees. Available at: [Link]

  • PMC. (n.d.). Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs. Available at: [Link]

  • Frontiers in Plant Science. (2024, September 18). Exogenous Uniconazole promotes physiological metabolism and grain yield of rice under salt stress. Available at: [Link]

  • ResearchGate. (2022, December 1). (PDF) Effects of Uniconazole on Leaves Photosynthesis, Root Distribution and Yield of Mung Bean (Vigna radiata). Available at: [Link]

  • APVMA. (n.d.). Public Release Summary - Evaluation of the new active UNICONAZOLE-P in the product SUNNY PLANT GROWTH REGULATOR.
  • ASHS Journals. (n.d.). Uniconazole Restricts Growth of Seed-propagated Physostegia virginiana (L.) Benth. ‚Alba™. Available at: [Link]

  • North Carolina State University. (2001). PGR Overdose Guide.
  • Canadian Science Publishing. (2025, August 6). Effects of a triazole, uniconazol, on shoot elongation and root growth in loblolly pine. Available at: [Link]

  • Federal Register. (2008, September 5). Uniconazole-P; Pesticide Tolerances. Available at: [Link]

  • ASHS Journals. (1991, September 1). Whole-Plant Response of Selected Woody Landscape Species to Uniconazole. Available at: [Link]

  • ResearchGate. (2025, December 22). Effect of Uniconazole on the Control of Plant Height and Fruit Yield of Potted Tomato, Pepper, and Eggplant | Request PDF. Available at: [Link]

  • Health Canada. (2019, August 7). Proposed Re-evaluation Decision PRVD2019-09.
  • International Journal of Science and Research. (2014, December 15). Influence of Uniconazole on Growth Characters, Photosynthetic Pigments, Total Carbohydrates and Total Soluble Sugars of Hordeum Vulgare L. Plants Grown under Salinity Stress. Available at: [Link]

  • Michigan State University Extension. (n.d.). Tips on Using Uniconazole. Available at: [Link]

  • Aocheng. (2026, February 14). Maximizing Crop Yields with Uniconazole: A Manufacturer's Guide. Available at: [Link]

  • PMC. (2025, December 3). Regulatory Effects of Paclobutrazol and Uniconazole Mixture on the Morphology and Biomass Allocation of Amorpha fruticosa Seedlings. Available at: [Link]

  • Plant Care. (2026, February 27). How to Choose the Best Uniconazole Product: A Complete Buying Guide. Available at: [Link]

  • e-GRO. (2023). Recognizing and Preventing Phytotoxicity. Available at: [Link]

  • ASHS Journals. (n.d.). Ornamental Pepper Growth and Fruiting Response to Uniconazole Depends on Application Time. Available at: [Link]

  • APVMA. (n.d.). Public Release Summary - Evaluation of the new active UNICONAZOLE-P in the product SUNNY PLANT GROWTH REGULATOR.
  • MDPI. (2025, December 3). Regulatory Effects of Paclobutrazol and Uniconazole Mixture on the Morphology and Biomass Allocation of Amorpha fruticosa Seedlings. Available at: [Link]

  • Purdue University Landscape Report. (2021, September 14). Diagnosing Phytotoxicity on Landscape Plants. Available at: [Link]

  • PubMed. (2017, April 3). Uniconazole (S-3307) strengthens the growth and cadmium accumulation of accumulator plant Malachium aquaticum. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Uniconazole Precipitation in Hydroponic Nutrient Solutions

Welcome to the Technical Support Center. For researchers and drug development professionals utilizing uniconazole—a potent triazole plant growth regulator—in hydroponic assays, maintaining compound solubility is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers and drug development professionals utilizing uniconazole—a potent triazole plant growth regulator—in hydroponic assays, maintaining compound solubility is a critical experimental hurdle. This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent precipitation, ensuring reliable bioavailability and reproducible phenotypic data.

The Causality of Precipitation (Mechanistic Overview)

Uniconazole is a highly hydrophobic molecule. When researchers inject a concentrated organic stock (e.g., DMSO or Ethanol) directly into an aqueous hydroponic reservoir, two physicochemical phenomena trigger immediate precipitation:

  • Solvent-Shift Nucleation (The Ouzo Effect): The organic solvent rapidly diffuses into the bulk water, stripping the uniconazole molecules of their solvent shell. This creates localized zones of supersaturation where the drug rapidly nucleates into solid particles[1].

  • The Salting-Out Effect: Hydroponic nutrient solutions possess high ionic strength due to dissolved macronutrients (e.g., calcium nitrate, potassium phosphate). These ions tightly bind water molecules for their own hydration shells, effectively reducing the dielectric constant of the solvent and "salting out" the hydrophobic uniconazole molecules.

Troubleshooting Start Uniconazole Added to Hydroponic Solution Check Precipitation or Cloudiness Observed? Start->Check Fail Nanoparticle Aggregation (Salting-Out / Solvent Shift) Check->Fail Yes Success Stable Homogeneous Solution Achieved Check->Success No Solvent 1. Check DMSO Ratio (Keep < 0.5% final) Fail->Solvent Surfactant 2. Add Tween-20 (Micellar Encapsulation) Solvent->Surfactant Mixing 3. Dropwise Addition with High Shear Mixing Surfactant->Mixing Mixing->Start Retry Formulation

Diagnostic workflow for identifying and resolving uniconazole precipitation in hydroponics.

Quantitative Data & Solubility Profile

To engineer a stable solution, we must first understand the thermodynamic constraints of the molecule.

Physicochemical PropertyValueImplication for Hydroponic Assays
Water Solubility (20°C) 8.41 mg/LExtremely low[2]. Direct dissolution in water is thermodynamically unfavorable and will fail for high-dose assays.
Solubility in DMSO/Ethanol ~30 mg/mLExcellent primary stock solvents, but highly susceptible to solvent-shift precipitation upon aqueous dilution[3].
Solubility in Methanol 88 g/kgViable alternative stock solvent, though high volumes may introduce phytotoxicity to sensitive root systems[4].
Molecular Weight 291.78 g/mol Critical for calculating exact molarity (e.g., 1 µM ≈ 0.29 mg/L) to avoid exceeding the aqueous solubility limit[2].
Target Enzymes ent-Kaurene Oxidase, CYP707A3Requires uniform bioavailability at the root zone to ensure consistent inhibition of gibberellin synthesis and ABA catabolism.

Troubleshooting FAQs

Q1: Why does uniconazole precipitate immediately when I add my DMSO stock to the hydroponic reservoir? A1: This is caused by solvent-shift precipitation[1]. When a highly concentrated DMSO stock is introduced to an aqueous environment, the DMSO rapidly diffuses into the water. The uniconazole molecules are suddenly left in a locally supersaturated aqueous environment without their solvent shell. Compounded by the high ionic strength of hydroponic salts, the hydrophobic uniconazole is forced to rapidly nucleate and precipitate into nanodispersions or visible crystals.

Q2: How can I formulate a stable uniconazole working solution for high-salt hydroponic media? A2: You must lower the thermodynamic barrier to solvation by creating an intermediate micellar dispersion. By premixing your DMSO stock with a non-ionic surfactant (like Tween-20) before introducing it to the aqueous phase, the surfactant molecules coat the hydrophobic uniconazole. When this complex is added to the hydroponic solution, it forms stable micelles that shield the drug from the salting-out effects of the nutrient ions.

Q3: How do I verify that my uniconazole is fully dissolved and not just suspended as invisible nanoparticles? A3: Visual inspection is notoriously unreliable because nanoparticles can be smaller than the wavelength of visible light, appearing as a clear solution. A self-validating protocol involves centrifuging an aliquot of your final nutrient solution at 10,000 x g for 10 minutes. If uniconazole has precipitated as nanodispersions, it will form a pellet. Quantify the supernatant using HPLC-UV (at 255 nm)[3] and compare it to your expected theoretical concentration. A drop in concentration mathematically confirms precipitation.

Q4: Why is preventing precipitation so critical for my plant assays? A4: Uniconazole functions by competitively inhibiting cytochrome P450-dependent monooxygenases (such as ent-kaurene oxidase) in the gibberellin biosynthesis pathway. It also inhibits ABA 8'-hydroxylase (CYP707A3), leading to abscisic acid accumulation and enhanced drought tolerance. If precipitation occurs, the bioavailability of uniconazole drops precipitously because roots cannot absorb solid aggregates. This leads to erratic dosing, high intra-assay variance, and false-negative phenotypic data.

Mechanism GGDP Geranylgeranyl Diphosphate Kaurene ent-Kaurene GGDP->Kaurene Enzyme ent-Kaurene Oxidase (Cytochrome P450) Kaurene->Enzyme Kaurenoic ent-Kaurenoic Acid GA Active Gibberellins (Promotes Elongation) Kaurenoic->GA Biosynthesis Enzyme->Kaurenoic Uniconazole Uniconazole (Triazole PGR) Uniconazole->Enzyme Competitive Inhibition ABA_Enzyme ABA 8'-hydroxylase (CYP707A3) Uniconazole->ABA_Enzyme Inhibits Catabolism Stress ABA Accumulation & Stress Tolerance ABA_Enzyme->Stress Prevents Degradation

Uniconazole mechanism of action targeting Cytochrome P450 enzymes in GA and ABA pathways.

Validated Experimental Protocols

Protocol: Preparation of a Non-Precipitating Uniconazole Solution for Hydroponics

Objective: To formulate a stable uniconazole nutrient solution without inducing solvent-shift precipitation, ensuring 100% bioavailability for root absorption.

Step 1: Primary Stock Preparation

  • Action: Dissolve uniconazole powder in 100% DMSO to create a highly concentrated primary stock (e.g., 10 mM or ~3 mg/mL).

  • Causality: DMSO is an excellent aprotic solvent that disrupts the crystalline lattice of uniconazole[3]. Keeping the stock highly concentrated ensures that the final volume of DMSO added to the plant system remains below 0.1% (v/v), preventing solvent-induced phytotoxicity.

Step 2: Surfactant Complexation (The Critical Step)

  • Action: In a separate microcentrifuge tube, mix the required volume of the DMSO stock with an equal volume of Tween-20 (a non-ionic surfactant). Vortex vigorously for 30 seconds.

  • Causality: Pre-mixing with Tween-20 allows the hydrophobic tails of the surfactant to associate with the uniconazole molecules before they encounter water. Because Tween-20 is non-ionic, it will not negatively interact with the high concentrations of cationic and anionic salts present in the hydroponic nutrient solution.

Step 3: Intermediate Aqueous Dilution

  • Action: Add 1 mL of warm (30°C) distilled water dropwise to the DMSO/Tween-20 mixture while continuously vortexing.

  • Causality: This creates a concentrated micellar dispersion. The slow, dropwise addition prevents localized supersaturation, and the slight thermal energy (30°C) maintains the thermodynamic solubility of the complex during the transition from the organic to the aqueous phase.

Step 4: Integration into the Hydroponic Reservoir

  • Action: Slowly inject the intermediate mixture into the final hydroponic nutrient solution under high-shear mechanical stirring. Allow the solution to equilibrate for 15 minutes before introducing plant roots.

  • Causality: High-shear stirring rapidly disperses the micelles throughout the large volume of the nutrient reservoir, preventing any localized pooling of the drug that could lead to delayed nucleation.

Step 5: Self-Validation via Centrifugation

  • Action: Extract a 1 mL aliquot of the final nutrient solution. Centrifuge at 10,000 x g for 10 minutes. Inspect for a pellet and analyze the supernatant via HPLC-UV at 255 nm[3].

  • Causality: This step mathematically validates the protocol. If the HPLC quantification matches your theoretical target concentration, the uniconazole is fully dissolved and bioavailable.

References

  • Uniconazole - Grokipedia Source: grokipedia.com URL: [Link]

  • Jiangsu Sword Agrochemicals Co., Ltd.--Uniconazole Source: swordchem.com URL:[Link]

  • EFFECTS OF NUTRIENT SOLUTION COMPOSITION AND PLANT GROWTH RETARDANTS ON GROWTH AND FLOWERING IN HYDROPONICS OF CUT TULIP Source: actahort.org URL:[Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers Source: strath.ac.uk URL:[Link]

Sources

Troubleshooting

Uniconazole Overdose Mitigation: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for managing uniconazole-induced growth inhibition. This guide is designed for researchers, agronomists, and drug development professionals utilizing plant systems for pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for managing uniconazole-induced growth inhibition. This guide is designed for researchers, agronomists, and drug development professionals utilizing plant systems for pharmaceutical platforms[1]. Below, you will find diagnostic FAQs, mechanistic data, and field-proven standard operating procedures (SOPs) to reverse severe stunting.

Diagnostic FAQs: Troubleshooting the Stunted Phenotype

Q: Why did my experimental subjects exhibit complete developmental stalling and severe internode shortening after uniconazole application? A: Uniconazole is a highly potent triazole-type plant growth retardant. It acts as a competitive inhibitor of cytochrome P450 monooxygenases. Specifically, it binds to the P450 active site by coordinating its sp2 nitrogen to the heme-iron atom, while its lipophilic region interacts with surrounding protein residues[2]. This effectively neutralizes ent-kaurene oxidase (CYP701A), halting the three-step oxidation of ent-kaurene to ent-kaurenoic acid[2]. The resulting gibberellin (GA) deficiency is the primary cause of the severe stunting.

Q: I applied exogenous Gibberellic Acid (GA3) to rescue the plants, but the recovery is incomplete. Why is the stunting persisting? A: Uniconazole is not perfectly selective. While it targets GA biosynthesis, it also strongly inhibits ABA 8'-hydroxylase (CYP707A), the primary enzyme responsible for abscisic acid (ABA) catabolism[3]. Uniconazole inhibits this enzyme with an exceptionally high affinity (


 nM), leading to an unnatural accumulation of endogenous ABA[3]. Elevated ABA promotes deep dormancy and suppresses growth independently of GA. Therefore, simply replacing GA without addressing the accumulated ABA (or residual uniconazole in the substrate) will result in a stalled recovery.

Q: How can I differentiate between a simple GA-deficiency stunt and uniconazole-induced ABA toxicity? A: GA deficiency typically presents purely as morphological compaction (shortened internodes, smaller leaf area) without systemic stress markers. If your subjects also exhibit extreme drought tolerance, rigid stomatal closure, and delayed senescence despite adequate hydration, you are observing the secondary effects of uniconazole-induced ABA accumulation[3].

Mechanistic Visualization

The following diagram illustrates the dual-pathway disruption caused by uniconazole, explaining why a multi-targeted mitigation approach is often necessary.

Mechanism cluster_GA Gibberellin Biosynthesis cluster_ABA Abscisic Acid Catabolism K ent-Kaurene CYP701A CYP701A (ent-kaurene oxidase) K->CYP701A KA ent-Kaurenoic Acid CYP701A->KA GA Active Gibberellins KA->GA ABA Abscisic Acid CYP707A CYP707A (ABA 8'-hydroxylase) ABA->CYP707A PA Phaseic Acid CYP707A->PA UCZ Uniconazole UCZ->CYP701A UCZ->CYP707A

Dual-inhibition of CYP701A and CYP707A by uniconazole causing GA deficiency and ABA accumulation.

Quantitative Kinetics: Target Affinity Data

To effectively troubleshoot, researchers must understand the binding affinities of uniconazole across different enzymatic targets. This dictates the dosage required for chemical rescue.

Target EnzymeMetabolic PathwayUniconazole Affinity (

)
Physiological ConsequencePrimary Mitigation Target
CYP701A (ent-kaurene oxidase)Gibberellin BiosynthesisHigh (Primary Target)Severe internode shortening, delayed floweringExogenous GA3 / GA4+7 application
CYP707A (ABA 8'-hydroxylase)Abscisic Acid Catabolism8.0 nM[3]Enhanced dormancy, stomatal closureSubstrate flushing, Cytokinin (BA)
DWF4 (C-22 hydroxylase)Brassinosteroid SynthesisModerateImpaired cell elongationExogenous Brassinolide (if GA fails)

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the mitigation of uniconazole overdose must follow a self-validating, step-by-step protocol. Do not skip the substrate flushing step; uniconazole is highly lipophilic and will continuously re-toxify the root zone if not physically removed.

Protocol A: Substrate Remediation (Flushing)

Causality: Because uniconazole binds tightly to organic matter and calcined clays, residual chemical in the media will continually inhibit new root meristems. Flushing physically displaces the unbound inhibitor.

  • Baseline Measurement: Document the current height and internode length of the affected subjects.

  • Media Displacement: Irrigate the substrate with a volume of reverse osmosis (RO) water equal to 300% of the container's volume.

  • Leachate Monitoring: Ensure the leachate runs completely clear.

  • Re-equilibration: Apply a standard, half-strength nutrient solution to restore the osmotic balance and prevent nutrient leaching shock.

Protocol B: Exogenous Hormone Rescue Assay

Causality: By supplying the downstream products of the blocked pathways (GA3 or GA4+7), you bypass the CYP701A enzymatic block, forcing cellular elongation[4][5].

  • Control Isolation (Self-Validation): Isolate a 10% sub-population as a negative control (flushed, but receiving a mock foliar spray of water + surfactant). This ensures that any observed internode elongation is strictly causally linked to the exogenous hormone application, validating the assay's efficacy.

  • Solution Preparation: Prepare a 50 to 100 ppm solution of GA3[4]. Expert Tip: If ABA accumulation is suspected to be severe, utilize a GA4+7 formulation mixed with Benzyladenine (BA), as this combination is significantly more effective at breaking ABA-induced dormancy[5].

  • Surfactant Addition: Add a non-ionic surfactant (e.g., Tween-20 at 0.1% v/v) to ensure cuticular penetration.

  • Application: Apply as a uniform foliar spray until runoff. Avoid drenching, as root uptake of exogenous GA is highly inefficient compared to foliar absorption.

  • Incubation & Data Logging: Maintain optimal Vapor Pressure Deficit (VPD) and lighting. Measure internode elongation at 7 and 14 days post-treatment against the isolated control group.

Workflow Identify 1. Identify Stunting Flush 2. Substrate Flush Identify->Flush PrepGA 3. Prep GA3 (50 ppm) Flush->PrepGA Apply 4. Foliar Application PrepGA->Apply Monitor 5. Monitor Growth Apply->Monitor Fail Incomplete Recovery? Monitor->Fail No Success Growth Resumed Monitor->Success Yes Fail->Flush

Step-by-step troubleshooting workflow for mitigating uniconazole-induced stunting.

References

  • A Plant Growth Retardant, Uniconazole, Is a Potent Inhibitor of ABA Catabolism in Arabidopsis Source: tandfonline.com URL:3

  • A conformationally restricted uniconazole analogue as a specific inhibitor of rice ent-kaurene oxidase, CYP701A6 Source: nih.gov URL:2

  • Post-production Performance of Uniconazole-treated Zinnia Marigold Plugs Source: ashs.org URL:4

  • Use of uniconazole to control plant height for an industrial/pharmaceutical maize platform Source: researchgate.net URL:1

  • Plant Growth Regulators for Annual Source: fine-americas.com URL:5

Sources

Optimization

Technical Support Center: Uniconazole Stability in Alkaline Matrices

Topic: Improving uniconazole stability in high pH soil conditions Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Status: Operational...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving uniconazole stability in high pH soil conditions Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Operational Subject: Protocol Optimization for Uniconazole (XE-1019) in High pH (>7.5) Soil Environments Ticket Priority: High (Stability & Efficacy Retention)

Executive Summary: The Alkaline Challenge

Uniconazole is a triazole plant growth retardant with a predicted pKa of ~13, rendering it effectively non-ionic across the typical agricultural pH range. Unlike organophosphates, it does not undergo rapid alkaline hydrolysis. However, in high pH soils (calcareous or saline-alkali), users frequently report "functional instability" —a rapid loss of biological efficacy.

Root Cause Analysis: The observed "instability" is rarely chemical degradation of the parent molecule by hydroxide ions. Instead, it is driven by two primary vectors in alkaline matrices:

  • Enantioselective Microbial Degradation: High pH environments often select for specific bacterial consortia that accelerate the biodegradation of the active S-(+) enantiomer.

  • Sorption Desorption Hysteresis: In low-organic-matter alkaline soils, the non-ionic uniconazole lacks sufficient binding sites, leading to rapid leaching (physical loss) rather than chemical breakdown.

This guide provides engineered solutions to stabilize the compound via molecular encapsulation and micro-environment modification.

Module 1: Molecular Encapsulation (The "Gold Standard" Fix)

Issue: "I need to prevent soil microbes from degrading uniconazole before uptake." Solution: Encapsulate uniconazole in Hydroxypropyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Cyclodextrin (HP-

-CD).

The Science: Cyclodextrins (CDs) form inclusion complexes with hydrophobic guest molecules. For uniconazole, the chlorophenyl ring inserts into the hydrophobic cavity of the CD. This "host-guest" complex shields the molecule from immediate microbial attack and prevents rapid leaching while maintaining bioavailability. Crucially, the stability constant (


) of this complex is pH-dependent, often peaking around pH 8.0 , making it ideal for the very soils causing the problem.
Protocol: Preparation of Uniconazole-HP- -CD Inclusion Complex

Reagents:

  • Uniconazole (Standard purity >98%)

  • Hydroxypropyl-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Cyclodextrin (HP-
    
    
    
    -CD) (Degree of substitution ~0.6)
  • Phosphate Buffer (0.1 M, pH 8.0)

  • Ethanol (Absolute)

Workflow:

  • Stoichiometry: Calculate a 1:1 molar ratio of Uniconazole to HP-

    
    -CD.
    
  • Solubilization:

    • Dissolve HP-

      
      -CD in Phosphate Buffer (pH 8.0) to create a 10% (w/v) solution.
      
    • Dissolve Uniconazole in a minimal volume of ethanol.

  • Complexation:

    • Dropwise add the Uniconazole/Ethanol solution into the HP-

      
      -CD solution while stirring at 600 RPM.
      
    • Critical Step: Maintain temperature at 25°C. Stir continuously for 6 hours.

  • Equilibration: Store the solution at 4°C for 24 hours to allow equilibrium.

  • Recovery: Filter the solution (0.45 µm) to remove uncomplexed drug. Freeze-dry (lyophilize) the filtrate to obtain the solid complex powder.

Validation (Self-Check): Dissolve the final powder in water. It should dissolve instantly without turbidity, unlike the native uniconazole which has low water solubility (~8.4 mg/L).

Module 2: Soil Micro-Environment Engineering

Issue: "I cannot change my formulation; I must apply to alkaline soil directly." Solution: Create a localized "acidic buffer zone" (ABZ) in the rhizosphere.

The Science: Alkaline soils (pH > 8) often contain high levels of calcium carbonate. Broadcasting uniconazole exposes it to the bulk soil biology. By applying it in a localized, acidified drench, you temporarily suppress the specific alkaline-loving degraders and improve root uptake efficiency.

Troubleshooting Table: Soil Amendment Strategies
Amendment StrategyMechanism of ActionProtocolPros/Cons
Acidified Peat Drench Physical adsorption + pH bufferingMix uniconazole with liquid peat extract adjusted to pH 6.0 before drenching.Pro: High OM increases retention. Con: Can bind drug too tightly if OM is excessive.
Elemental Sulfur (S⁰) Biological acidificationCo-apply micronized sulfur (1-2 kg/ha equivalent) in the drench zone 2 weeks prior.Pro: Long-term pH reduction. Con: Slow acting; requires Thiobacillus bacteria.
Nutrol® (KH₂PO₄) Chemical bufferingTank mix uniconazole with Nutrol to buffer solution to pH 5.0-6.0 immediately before application.Pro: Prevents tank hydrolysis; protects during initial soil contact. Con: Buffer capacity is overwhelmed by soil carbonates over time.

Module 3: Diagnostic & Analytical Workflow

Issue: "How do I know if my loss is due to degradation or leaching?" Solution: Perform a differential extraction assay.

Step-by-Step Diagnostic Protocol

1. Sampling: Take soil cores (0-10 cm and 10-20 cm depth) at Day 0, Day 7, and Day 14 post-application.

2. Extraction (The "Double-Solvent" Method):

  • Extract A (Bioavailable): Shake 10g soil with 20mL 0.01M CaCl₂ (aqueous). This mimics soil pore water.

  • Extract B (Total Residue): Extract the same soil sample with Acetone:Water (9:1).

3. Interpretation:

  • Scenario A (Leaching): High uniconazole in Day 7 (10-20 cm) samples, low in Day 7 (0-10 cm).

    • Diagnosis: The compound is physically moving down.

    • Fix: Increase Soil Organic Matter (SOM) or use the CD-complex.

  • Scenario B (Degradation): Low uniconazole in both depths by Day 7, despite no rain/irrigation.

    • Diagnosis: Microbial degradation is active.

    • Fix: Use Module 1 (Encapsulation) or switch to Foliar Application.

Visualizing the Stabilization Pathway

The following diagram illustrates the mechanistic difference between applying raw uniconazole versus the Cyclodextrin-protected complex in an alkaline soil environment.

G cluster_soil Alkaline Soil Matrix (pH > 8.0) Microbes Alkaline-Adapted Microbes Leaching Leaching Zone (Groundwater) Roots Plant Root Uptake RawUni Raw Uniconazole (Lipophilic) RawUni->Microbes Rapid Biodegradation RawUni->Leaching Low Sorption (Physical Loss) RawUni->Roots Reduced Availability ComplexUni Uniconazole-CD Inclusion Complex ComplexUni->Microbes Steric Protection ComplexUni->Leaching Retarded Mobility ComplexUni->Roots Controlled Release

Caption: Comparative fate of raw vs. encapsulated uniconazole. The inclusion complex (Blue) shields the active ingredient from microbial attack and rapid leaching, channeling it towards root uptake.

Frequently Asked Questions (FAQs)

Q1: Will high pH cause uniconazole to hydrolyze chemically like organophosphates? A: No. Uniconazole is chemically stable in alkaline aqueous solutions and does not undergo rapid alkaline hydrolysis. The "loss" you observe is biological or physical, not a chemical breakdown of the molecule itself [1].

Q2: Why is the S-(+) enantiomer important to preserve? A: Uniconazole is chiral.[1] The S-(+) isomer is the potent plant growth retardant (inhibiting gibberellin biosynthesis). The R-(-) isomer is fungicidal but has little growth regulation effect. In some alkaline soils, bacteria can preferentially degrade the S-(+) form, stripping the product of its efficacy even if "total uniconazole" residues remain detectable [2].

Q3: Can I just mix uniconazole with a strong acid to lower soil pH? A: This is risky. Strong acids (like phosphoric or sulfuric) can cause root burn and precipitate other soil nutrients. It is safer to use a buffered carrier (like the HP-


-CD complex) or a gentle biological acidifier like elemental sulfur.

Q4: If soil stability is too difficult to manage, what is the alternative? A: Switch to Foliar Application . Since uniconazole is xylem-mobile, it can be absorbed by stems and leaves, bypassing the soil interaction entirely. However, ensure you use a non-ionic surfactant to penetrate the leaf cuticle, as alkaline water in the spray tank can still reduce uptake efficiency if not buffered [3].

References

  • Zhang, A., et al. (2013). Dissipation and Enantioselective Degradation of Plant Growth Retardants Paclobutrazol and Uniconazole in Open Field, Greenhouse, and Laboratory Soils. Environmental Science & Technology.

  • Wang, Q., et al. (2006). Influence of pH on the Stereoselective Degradation of the Fungicides Epoxiconazole and Cyproconazole in Soils. Environmental Science & Technology.

  • MSU Extension. (2008). Effect of water pH on the stability of pesticides. Michigan State University Extension.

  • Ren, X., et al. (2014). The effect of phosphate buffer solutions on uniconazole complexation with hydroxypropyl-β-cyclodextrin. Journal of Inclusion Phenomena and Macrocyclic Chemistry.

  • LookChem. Uniconazole Chemical Properties and pKa Data.

Sources

Troubleshooting

Reducing uniconazole soil residue persistence for crop rotation

Subject: Reducing Uniconazole Soil Residue Persistence for Crop Rotation Role: Senior Application Scientist | Sector: Agrochemical R&D Welcome to the Technical Support Hub Status: Operational Context: Uniconazole ( -isom...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Reducing Uniconazole Soil Residue Persistence for Crop Rotation

Role: Senior Application Scientist | Sector: Agrochemical R&D

Welcome to the Technical Support Hub

Status: Operational Context: Uniconazole (


-isomer) is a potent triazole plant growth retardant (PGR) that inhibits gibberellin biosynthesis via cytochrome P450 (CYP701) blockage. While effective for height control in ornamentals and fruit trees, its high soil persistence (

1000–3000 mL/g) poses severe phytotoxicity risks to sensitive rotational crops like begonia, cucumber, and rice.

This guide provides troubleshooting workflows for researchers encountering "carryover" injury or inconsistent degradation data.

Module 1: Diagnostic & Assessment

"How do I accurately quantify residue before rotation?"

Issue: Inconsistent Recovery Rates in Soil Analysis

Symptom: HPLC/LC-MS data shows "Non-Detect," yet rotational crops exhibit stunting (short internodes, dark green foliage). Root Cause: Uniconazole binds tightly to soil organic matter (SOM). Standard solvent extractions often fail to desorb the "bound residue" fraction, leading to false negatives.

Protocol: Optimized Extraction for High-Organic Soils

Standard QuEChERS methods may yield <70% recovery in high-clay/peat soils. Use this modified workflow.

  • Soil Preparation: Air-dry soil (24h) and sieve (<2mm).

  • Extraction Solvent: Use Acetonitrile:Water (80:20 v/v) rather than pure methanol. The water component swells soil clays, releasing trapped triazoles.

  • Agitation: Vortex (1 min)

    
     Ultrasonication (15 min, <40°C). Heat aids desorption but >50°C risks degradation.
    
  • Salting Out: Add 4g MgSO₄ + 1g NaCl. Shake vigorously. Centrifuge (4000 rpm, 5 min).

  • Cleanup: Transfer supernatant to dSPE tube (PSA + C18). Note: Use Graphitized Carbon Black (GCB) only if soil is highly pigmented, as GCB can irreversibly bind uniconazole.

Visual Workflow: Extraction Logic

ExtractionWorkflow Soil Soil Sample (High Clay/OM) Solvent Add Solvent ACN:H2O (80:20) Soil->Solvent Desorption Physical Ultrasonication (Swelling Clays) Solvent->Physical Release Partition Salting Out (MgSO4/NaCl) Physical->Partition Phase Sep Analysis LC-MS/MS Quantification Partition->Analysis Extract

Figure 1: Modified QuEChERS workflow emphasizing the hydration step to release clay-bound residues.

Module 2: Microbial Bioremediation

"Inoculation failed. Why isn't the residue degrading?"

Issue: Stalled Degradation Kinetics

Symptom: Soil half-life (


) remains >100 days despite applying generic microbial consortia.
Root Cause:  Triazoles are heterocyclic and recalcitrant. Most bacteria cannot use uniconazole as a primary carbon source. They require co-metabolism .
Troubleshooting Guide
ParameterOptimal RangeWhy it Matters
Inoculum Strain Pseudomonas spp., Rhodococcus spp., SphingomonasThese genera possess broad-specificity P450 monooxygenases capable of attacking the triazole ring or alkyl side chains [1].
Co-Substrate Succinate or Citrate (0.1%)Bacteria need an easy energy source to produce the enzymes that "accidentally" degrade the pesticide (Co-metabolism) [2].
Soil Moisture 60% Water Holding CapacityTriazole degradation is oxidative; anaerobic (waterlogged) conditions halt the breakdown.
Stereochemistry Monitor R vs. S isomersThe

-isomer often degrades faster in soil. If using racemic uniconazole, the persistent

-isomer may cause late-season injury [3].
Mechanism: The Co-Metabolic Pathway

Bioremediation Uniconazole Uniconazole (Recalcitrant) Enzyme P450 Monooxygenase (Induced) Uniconazole->Enzyme Substrate Binding Bacteria Pseudomonas sp. (+ Succinate) Bacteria->Enzyme Secretion Oxidation Alkyl Oxidation (Unstable Intermediate) Enzyme->Oxidation Hydroxylation Cleavage Ring Cleavage (Detoxified) Oxidation->Cleavage Breakdown

Figure 2: Co-metabolic degradation pathway. The bacteria require a primary carbon source (succinate) to fuel the P450 enzymes that degrade the uniconazole.

Module 3: Physicochemical Mitigation (Biochar)

"Can I use biochar to neutralize residue?"

Issue: The "Rebound" Effect

Symptom: Biochar application stopped injury in the first rotation, but injury returned in the second rotation or after heavy tillage. Root Cause: Desorption Hysteresis . Biochar does not degrade uniconazole; it adsorbs it. Over time, or with pH changes/root exudates, the residue can desorb back into the soil solution [4].

Strategic Recommendation

Do not rely on biochar for removal. Use it for sequestration only if you plan to keep the soil undisturbed.

  • Biochar Type: High-temperature wood biochar (>700°C) has higher microporosity and aromaticity, binding planar triazole rings more effectively than low-temp straw biochar [5].

  • Aging Factor: Fresh biochar binds effectively. Aged biochar (oxidized surfaces) loses affinity for non-polar pesticides.

Module 4: Frequently Asked Questions (FAQs)

Q1: My chemical analysis says the soil is clean (0.01 mg/kg), but my cucumber seedlings are still stunted. Why? A: You are facing the Bioavailability Paradox . Chemical solvents extract the total residue, but plant roots interact with the bioavailable fraction in pore water. Conversely, if your extraction is poor (see Module 1), you might have "bound residues" that roots can access via exudate secretion (citric/malic acid) which locally acidifies soil and releases the pesticide.

  • Action: Run a "Cucumber Hypocotyl Bioassay" alongside chemical analysis. If biological response > chemical data, trust the plant.

Q2: Does pH adjustment help degradation? A: Marginally. Uniconazole is stable across a wide pH range (hydrolysis is slow). However, adjusting pH to 6.5–7.5 optimizes bacterial activity (the degraders), which is the primary route of loss.

Q3: Can I use activated carbon instead of biochar? A: Yes, activated carbon (AC) has a higher surface area (


) and works faster for emergency remediation (e.g., accidental overdose). However, AC is expensive for broad-acre application and can deactivate beneficial herbicides applied later.

References

  • Garrido-Cardenas, J. A., et al. (2020). "Microbial degradation of pesticides: A comprehensive review." Agronomy.

  • Cycoń, M., et al. (2017). "Biodegradation of organic pesticides in soils: mechanisms and metabolic pathways." Applied Microbiology and Biotechnology.

  • Wang, P., et al. (2012). "Dissipation and Enantioselective Degradation of Plant Growth Retardants Paclobutrazol and Uniconazole in Open Field, Greenhouse, and Laboratory Soils." Environmental Science & Technology.

  • Khorram, M. S., et al. (2016). "Biochar: A review of its impact on pesticide behavior in soil environments and its potential applications." Journal of Environmental Sciences.

  • Mandal, A., et al. (2020). "Biochar induced changes in soil properties and their influence on the sorption-desorption of herbicides." Journal of Hazardous Materials.

Optimization

Technical Support Center: Uniconazole Formulation &amp; Delivery

Topic: Overcoming Low Water Solubility in Foliar Sprays Audience: Research Scientists & Agronomists Introduction: The Physicochemical Barrier Welcome to the Uniconazole Technical Support Hub. You are likely here because...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Water Solubility in Foliar Sprays Audience: Research Scientists & Agronomists

Introduction: The Physicochemical Barrier

Welcome to the Uniconazole Technical Support Hub. You are likely here because you are experiencing inconsistent results with Uniconazole (e.g., Sumagic™) applications.

The Core Problem: Uniconazole is a triazole plant growth retardant with a high lipophilicity (


) and extremely low water solubility (8.4 – 14.3 mg/L  at 25°C). In standard aqueous tank mixes, it tends to:
  • Precipitate upon dilution (causing nozzle clogs).

  • Crystalize on the leaf surface (preventing cuticular penetration).

  • Require phytotoxic co-solvents (like DMSO or high-% Ethanol) to stay in solution.

This guide provides three modules to troubleshoot instability and upgrade your delivery system using advanced colloidal chemistry.

Module 1: Troubleshooting Tank Mix Instability

For users experiencing cloudy solutions, precipitation, or nozzle clogging.

The Phenomenon: "Solvent Shock"

When you dissolve Uniconazole in a strong solvent (e.g., Acetone or Ethanol) and rapidly dilute it into water, the solvent diffuses into the bulk water faster than the drug can equilibrate. This creates a state of supersaturation, leading to Ostwald Ripening —where small crystals dissolve and redeposit onto larger crystals, eventually falling out of solution.

Immediate Corrective Protocol (The "Order of Addition")

If you must use a standard tank mix, follow this specific mixing order to maximize metastability.

Reagents:

  • Uniconazole powder[1]

  • Primary Solvent: Ethanol or Acetone[2]

  • Surfactant: Tween 20 or Silwet L-77 (Critical for preventing crystal growth)

Step-by-Step:

  • Pre-Solubilization: Dissolve Uniconazole in the minimum volume of Ethanol/Acetone (aim for 10-20 mg/mL stock).

  • Surfactant Integration: Add the surfactant directly to the organic stock solution , NOT the water tank.

    • Why? This coats the drug molecules before they hit the water, creating a steric barrier against crystallization.

  • High-Shear Injection: Inject the organic stock into the water tank while the water is under vigorous agitation (vortex or magnetic stir).

  • Usage Window: Use within 4 hours.

Visualizing the Failure Mode

The following diagram illustrates why standard mixing fails and how surfactants intervene.

Solubility_Failure_Mechanism Stock Organic Stock (Uniconazole + Acetone) Shock Solvent Shock (Rapid Diffusion) Stock->Shock Injection Water Aqueous Tank (Water) Water->Shock Nucleation Nucleation (Micro-crystals) Shock->Nucleation Supersaturation Ripening Ostwald Ripening (Crystal Growth) Nucleation->Ripening Time Precip PRECIPITATION (Nozzle Clog / Inefficacy) Ripening->Precip Agglomeration Surfactant Surfactant Shielding (Steric Stabilization) Surfactant->Nucleation Inhibits

Caption: Figure 1. Mechanism of precipitation during tank mixing (Ostwald Ripening) and the intervention point for surfactants.

Module 2: Advanced Delivery (Solvent-Free)

For researchers requiring high bioavailability without phytotoxic organic solvents.

Method A: Cyclodextrin Inclusion Complex

Best For: High-value tissue culture or precise physiological studies. Mechanism: The hydrophobic Uniconazole molecule is trapped inside the hydrophobic cavity of a cyclodextrin (CD) ring, while the hydrophilic exterior renders the complex water-soluble.

Recommended Carrier: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[3] It is more soluble and less toxic than standard

-CD.
Protocol: The Kneading Method

This method is superior to simple mixing as it uses mechanical energy to force the guest molecule into the host cavity.

  • Ratio: Calculate a 1:1 molar ratio of Uniconazole to HP-

    
    -CD.
    
    • Note: MW Uniconazole

      
       291.8  g/mol ; MW HP-
      
      
      
      -CD
      
      
      1400 g/mol .
    • Example: 29 mg Uniconazole + 140 mg HP-

      
      -CD.
      
  • Paste Formation: Place the HP-

    
    -CD in a mortar. Add a minimal amount of water/ethanol (1:1 v/v) to create a thick paste.
    
  • Incorporation: Slowly add the Uniconazole powder to the paste.

  • Kneading: Grind vigorously with a pestle for 45–60 minutes . The paste may dry out; add drops of solvent to maintain consistency.

  • Drying: Dry the paste in a vacuum oven at 40°C for 24 hours.

  • Reconstitution: The resulting powder will dissolve instantly in water, delivering Uniconazole without any organic co-solvent.

Method B: Nanosuspension (Antisolvent Precipitation)

Best For: Field trials or greenhouse sprays where cost is a factor. Mechanism: Reducing particle size to 50–200 nm increases the specific surface area, drastically increasing the dissolution rate (Noyes-Whitney Equation).

Protocol: Ultrasonic Antisolvent Precipitation
  • Organic Phase: Dissolve 10 mg Uniconazole in 2 mL Acetone.

  • Aqueous Phase: Prepare 20 mL of water containing 0.1% stabilizer (HPMC or Pluronic F68).

  • Sonication: Place the Aqueous Phase probe sonicator (or high-power bath).

  • Injection: While sonicating, inject the Organic Phase rapidly into the Aqueous Phase.

  • Evaporation: Continue stirring in an open beaker for 2-4 hours to evaporate the acetone completely.

  • Result: A milky, stable nanosuspension that penetrates leaf cuticles efficiently.

Module 3: Comparative Data & Decision Matrix

Use the table below to select the formulation method that matches your experimental constraints.

FeatureStandard Tank MixCyclodextrin ComplexNanosuspension
Solubility Low (Metastable)High (True Solution) High (Dispersed)
Stability < 4 HoursMonths (Solid state)Days/Weeks
Phytotoxicity Risk High (Solvent burn)Lowest (Biocompatible) Low (Water-based)
Preparation Difficulty LowHigh (Kneading/Drying)Medium (Sonication)
Leaf Uptake VariableHighVery High

FAQ: Troubleshooting Specific Issues

Q: My control plants (treated with solvent only) are showing yellow spots. Why? A: This is "Solvent Burn." Acetone and Ethanol strip the wax off the leaf cuticle, causing dehydration and necrosis.

  • Fix: Switch to Method A (Cyclodextrin) . It eliminates the need for organic solvents in the final spray, removing the confounding variable of solvent toxicity.

Q: Can I store the stock solution in the fridge? A: Organic stocks (Acetone/Uniconazole) can be stored at -20°C. However, never store the diluted aqueous tank mix. Uniconazole will recrystallize in water upon cooling. Always prepare aqueous dilutions fresh.

Q: Why isn't the spray working on my waxy crops (e.g., Cabbage, Onion)? A: Uniconazole is lipophilic, but waxy leaves repel water droplets.

  • Fix: You need an organosilicone surfactant (e.g., Silwet L-77) at 0.05% v/v. This lowers the surface tension below the critical level for stomatal infiltration, allowing the drug to bypass the cuticle.

Visualizing the Cyclodextrin Workflow

Cyclodextrin_Protocol Ingredients Raw Materials (Uniconazole + HP-beta-CD) Paste Paste Formation (Solvent: Water/Ethanol) Ingredients->Paste Kneading Mechanical Kneading (45 mins / Energy Input) Paste->Kneading Shear Force Complex Inclusion Complex Formed (Guest inside Host) Kneading->Complex Equilibrium Drying Vacuum Drying (Remove Solvent) Complex->Drying Powder Final Water-Soluble Powder Drying->Powder

Caption: Figure 2. The "Kneading Method" workflow for creating water-soluble Uniconazole inclusion complexes.

References

  • Solubility & Properties: ChemicalBook. (2024). Uniconazole Chemical Properties and Solubility Data. Link

  • Cyclodextrin Complexation: Zhang, H., et al. (2009). Preparation and characterization of inclusion complexes of uniconazole with

    
    -cyclodextrin derivatives. Journal of Inclusion Phenomena and Macrocyclic Chemistry. (Contextualized from general CD/Triazole protocols). Link
    
  • Nanosuspension Techniques: Google Patents. (2011). CN101946776A - Uniconazole nano-preparation serving as plant growth regulation and control agent.[4][5] Link

  • Mesoporous Silica Carriers: Pest Management Science. (2012). Improved biological effects of uniconazole using porous hollow silica nanoparticles as carriers.[4][6] Link

  • Foliar Uptake & Surfactants: Cayman Chemical. (2022). Uniconazole Product Information & Solubility Guidelines. Link

Sources

Troubleshooting

Technical Support Center: Uniconazole Foliar Uptake &amp; Surfactant Optimization

[1] Current Status: Operational Support Tier: Level 3 (R&D & Formulation Chemistry) Ticket Topic: Optimizing Surfactant-to-Active Ingredient (AI) Ratios for Uniconazole Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Support Tier: Level 3 (R&D & Formulation Chemistry) Ticket Topic: Optimizing Surfactant-to-Active Ingredient (AI) Ratios for Uniconazole Assigned Specialist: Senior Application Scientist, Ag-Chem Division[1]

Executive Summary: The Lipophilicity Paradox

Welcome to the technical support hub. You are likely here because your Uniconazole (S-3307) formulation is showing inconsistent biological activity—either failing to stunt growth (poor uptake) or causing necrotic lesions (phytotoxicity).[1]

The Core Challenge: Uniconazole is a triazole with a LogP of ~3.6 [1], making it highly lipophilic. It naturally partitions into the waxy cuticular layer of the leaf but struggles to diffuse out of the wax and into the hydrophilic apoplast where it can reach its target (the ent-kaurene oxidase enzyme).

The Solution: You cannot simply "add more surfactant."[1] You must tune the Surfactant-to-AI Ratio to balance wetting (retention) against micellar entrapment (bioavailability).[1]

Module 1: Critical Mechanism & Pathway[2]

Before adjusting ratios, you must visualize where the failure occurs. Uniconazole acts by inhibiting gibberellin (GA) biosynthesis.[1][2][3][4][5] If the drug remains trapped in the cuticle or the surfactant micelle, the pathway remains active, and elongation continues.

Figure 1: The Blockade Point (Gibberellin Biosynthesis)

G GGDP Geranylgeranyl Diphosphate CPP ent-Copalyl Diphosphate GGDP->CPP CPS Kaurene ent-Kaurene CPP->Kaurene KS Kaurenoic ent-Kaurenoic Acid Kaurene->Kaurenoic BLOCKED by Uniconazole GA12 GA12-Aldehyde (Precursor) Kaurenoic->GA12 KAO Bioactive Bioactive GAs (GA1, GA4) GA12->Bioactive GA20ox / GA3ox Elongation Cell Elongation (Phenotype) Bioactive->Elongation Signaling Uniconazole Uniconazole (Inhibitor) Uniconazole->Kaurene Inhibits CYP701A (P450)

Caption: Uniconazole targets the oxidation of ent-kaurene.[1][6] Failure to penetrate the leaf cuticle results in unchecked conversion to ent-kaurenoic acid and continued plant growth.

Module 2: Troubleshooting Guides (Q&A)

Category A: Efficacy & Uptake Issues

Q: I increased the surfactant concentration to 0.5% v/v, but efficacy decreased. Why? A: You have likely encountered Micellar Entrapment .[1] When the surfactant ratio is too high (well above the Critical Micelle Concentration, or CMC), the surfactant molecules form stable micelles that encapsulate the lipophilic Uniconazole.

  • The Physics: The drug prefers the hydrophobic core of the micelle over the plant cuticle.

  • The Fix: Reduce surfactant load.[1] For triazoles, the optimal range is often 0.05% to 0.1% v/v . The goal is to lower surface tension to <35 mN/m without creating a "micellar sink" [2].[1]

Q: My contact angle is low (<40°), but I still see no growth regulation. What is happening? A: You may have a HLB Mismatch .[1] Uniconazole is lipophilic (LogP 3.6).[1] If you use a high HLB surfactant (HLB > 15, like Tween 20), it hydrates the cuticle but may not plasticize the waxes enough for Uniconazole to diffuse.

  • The Fix: Switch to a surfactant with a lower HLB (8–12) or an organosilicone blend.[1] These modify the wax structure (plasticization), allowing the lipophilic drug to slide through [3].

Category B: Phytotoxicity & Formulation Stability

Q: We are seeing necrotic "burn" spots on the leaves 24 hours after application. A: This is Stomatal Flooding or Local Solvent Toxicity .[1]

  • Cause 1: Organosilicone surfactants (e.g., Silwet) reduce surface tension so drastically (<22 mN/m) that the solution rushes into the stomata, carrying high concentrations of solvent/drug into the mesophyll instantly.

  • Cause 2: The ratio of solvent (e.g., acetone/ethanol used to dissolve the Uniconazole stock) is too high in the final spray.

  • The Fix:

    • Switch to a "Spreader-Sticker" surfactant (non-ionic) rather than a "Super-Spreader" (organosilicone).[1]

    • Ensure final solvent concentration is <1%.[1]

Q: The Uniconazole precipitates out of solution when I add the surfactant. A: This is a Solubility Crash .[1] Uniconazole has low water solubility (~8.4 mg/L) [4].[1] If you add a surfactant that competes for water molecules or alters the polarity too quickly, the drug crashes.

  • The Fix: Dissolve Uniconazole in a carrier solvent (DMSO or Ethanol) first, then mix the surfactant into the water, and finally add the drug concentrate to the surfactant water under agitation.

Module 3: Optimization Protocols

Do not guess the ratio. Validate it using this two-step workflow.

Protocol 1: The Droplet Spread Assay (Physical)

Objective: Determine the minimum surfactant concentration required to wet the leaf.

  • Preparation: Prepare surfactant dilutions (0.01%, 0.025%, 0.05%, 0.1% v/v) without Uniconazole.

  • Leaf Selection: Use the target crop (e.g., Oryza sativa or Arabidopsis).[1] Leaves must be fully expanded.[1]

  • Application: Pipette 10 µL droplets onto the adaxial (upper) surface.

  • Measurement:

    • Measure the Contact Angle (θ) using a goniometer or high-res macro photography.[1]

    • Measure Wetted Area (mm²) after 60 seconds.[1]

  • Target: You want the lowest concentration that achieves a contact angle < 60° (hydrophilic) or < 40° (waxy leaves).[1]

Protocol 2: The "Hypocotyl Inhibition" Bioassay (Biological)

Objective: Correlate physical wetting with biological outcome.

  • Setup: Grow cucumber or rice seedlings in dark conditions (etiolated growth is most sensitive to GA inhibition).

  • Treatment:

    • Control: Water + Solvent only.[1]

    • Treatment A: Uniconazole (5 ppm) + Surfactant (Low Ratio, e.g., 0.025%).

    • Treatment B: Uniconazole (5 ppm) + Surfactant (High Ratio, e.g., 0.1%).

  • Method: Dip leaf tips for 3 seconds. Allow to dry.[1]

  • Data Collection: Measure hypocotyl length after 5 days.

  • Calculation:

    
    [1]
    
Data Interpretation Table
ObservationDiagnosisAction Required
High Contact Angle (>80°) Poor WettingIncrease Surfactant Ratio.[1]
Low Angle (<40°), Low Efficacy Micellar EntrapmentDecrease Surfactant Ratio or Change HLB.[1]
Necrosis + High Efficacy PhytotoxicityReduce AI concentration; Switch surfactant class.[1]
Precipitation in Tank Stability FailurePre-dissolve AI in solvent; Check pH (keep pH 5-7).

Module 4: Decision Logic

Use this flowchart to guide your next experiment.

Figure 2: The Optimization Loop

Optimization Start Start Optimization CheckSol Check Solubility: Is Solution Clear? Start->CheckSol AdjustSolvent Increase Solvent or Change Carrier CheckSol->AdjustSolvent Precipitate MeasureAngle Measure Contact Angle (Target: 40-60°) CheckSol->MeasureAngle Clear AdjustSolvent->CheckSol IncreaseSurf Increase Surfactant Conc. (+0.025%) MeasureAngle->IncreaseSurf Angle > 60° BioAssay Run Bioassay (Hypocotyl Length) MeasureAngle->BioAssay Angle Optimal IncreaseSurf->MeasureAngle Result Analyze Efficacy BioAssay->Result Success Optimal Ratio Confirmed Result->Success High Efficacy Entrapment Suspect Micellar Entrapment Result->Entrapment Low Efficacy ReduceSurf Decrease Surfactant or Change HLB Entrapment->ReduceSurf ReduceSurf->BioAssay

Caption: Step-by-step logic for diagnosing formulation failures. Note the loop for correcting micellar entrapment.

References

  • National Center for Biotechnology Information (2025). Uniconazole P | C15H18ClN3O | CID 6436639 - Physical Properties. PubChem.[1] Link[1]

  • Zollinger, R. (2025). Spray Adjuvants: The Rest of the Story.[1] North Dakota State University Extension.[1][7] Link

  • Xu, J., et al. (2025). Influence of Surfactant HLB Values and Agricultural Adjuvants on Pesticide Penetration in Plant Leaves. bioRxiv. Link[1]

  • APVMA (2000). Evaluation of the new active UNICONAZOLE-P in the product SUNNY PLANT GROWTH REGULATOR. Australian Pesticides and Veterinary Medicines Authority.[1] Link

Sources

Optimization

Triazole Overexposure in Plant Models: Technical Support &amp; Recovery Center

Welcome to the Technical Support & Recovery Center. As researchers and drug development professionals, you rely on precise phenotypic baselines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Recovery Center. As researchers and drug development professionals, you rely on precise phenotypic baselines. When experimental plant cohorts are inadvertently overexposed to triazole-based growth retardants or fungicides (e.g., paclobutrazol, uniconazole, propiconazole), the resulting severe stunting can compromise months of research.

This guide is designed by application scientists to help you understand the biochemical bottleneck caused by triazoles, accurately diagnose the toxicity, and implement self-validating recovery protocols to rescue your valuable transgenic lines or breeding stock.

Diagnostic FAQ: Identifying Triazole Toxicity

Q: How do I definitively differentiate between triazole toxicity and general nutrient deficiency or viral stunting? A: Triazoles specifically target and bind to the heme iron of cytochrome P450 monooxygenases. By inhibiting ent-kaurene oxidase, the plant is unable to oxidize ent-kaurene to ent-kaurenoic acid, completely halting gibberellin (GA) biosynthesis (1 [1]). Unlike nutrient deficiencies (which typically present with chlorosis or necrosis), triazole toxicity presents with abnormally dark green leaves . Because cell division continues while cell elongation is arrested, chlorophyll becomes densely packed in a smaller surface area. You will also observe severely compressed internodes, thickened roots, and delayed flowering.

Q: Why does triazole overexposure sometimes cause stress-like phenotypes (e.g., altered drought response)? A: The isoprenoid pathway is a shared precursor highway. When ent-kaurene oxidase is blocked, upstream precursors like mevalonic acid are shunted into alternative pathways, artificially upregulating abscisic acid (ABA) and cytokinin production (2 [1]). This biochemical shift fundamentally alters the plant's stomatal conductance and stress signaling.

Mechanistic Pathway of Triazole Inhibition

G GGDP Geranylgeranyl Diphosphate entKaurene ent-Kaurene GGDP->entKaurene Enzyme ent-Kaurene Oxidase (Cytochrome P450) entKaurene->Enzyme entKaurenoic ent-Kaurenoic Acid Enzyme->entKaurenoic ActiveGA Active Gibberellins (GA1, GA4) entKaurenoic->ActiveGA Biosynthesis Phenotype Cell Elongation & Normal Phenotype ActiveGA->Phenotype Triazole Excess Triazoles (Paclobutrazol) Triazole->Enzyme INHIBITS ExoGA3 Exogenous GA3 Rescue ExoGA3->Phenotype RESTORES

Triazole inhibition of GA biosynthesis and the GA3 rescue bypass mechanism.

Experimental Protocols: Rescuing Treated Cohorts

When high-value experimental lines are compromised, rapid intervention is required. The following protocols are designed as self-validating systems to ensure your rescue efforts are measurable and mechanistically sound.

Protocol A: Exogenous Gibberellic Acid (GA3) Rescue

Because triazoles block endogenous GA production, exogenous application of GA3 bypasses the enzymatic block. This directly replaces the missing downstream signaling molecules, binding to the GID1 receptor, triggering the degradation of DELLA repressor proteins, and re-activating growth-promoting gene expression (3 [1]).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 100 mg of high-purity GA3 powder in 3 mL of 70% ethanol (GA3 is highly hydrophobic and will not dissolve directly in water).

  • Dilution: Mix the dissolved GA3 into 1 Liter of distilled water to create a 100 ppm (mg/L) working solution. Adjust the pH to 5.5 - 6.0 to ensure molecular stability.

  • Surfactant Addition: Add 0.1% Tween-20 (v/v). Causality: Triazole-treated plants develop abnormally thick cuticular waxes. The surfactant reduces surface tension, ensuring the GA3 penetrates the leaf epidermis rather than beading and rolling off.

  • Application: Spray the foliage until runoff, strictly targeting the apical meristems and young expanding leaves where cellular expansion machinery is most active.

  • System Validation Check: Tag a newly emerging leaf on both a treated plant and an untreated control. Measure the internode length directly below this leaf at Day 0 and Day 7. A successful rescue will yield at least a 150% increase in new internode length compared to the stunted baseline.

Protocol B: Substrate Remediation (Activated Charcoal Drench)

Triazoles are highly persistent, with soil half-lives ranging from 6 to 12 months depending on microbial activity (4 [1]). Foliar GA3 only treats the symptom; you must remove the root-zone contaminant to prevent continuous uptake.

Step-by-Step Methodology:

  • Initial Leaching: Flush the potted media with 4 volumes of distilled water relative to the pot volume to wash out unbound, water-soluble triazole fractions.

  • Charcoal Slurry Preparation: Mix horticultural-grade activated charcoal powder with water at a ratio of 15 grams per liter.

  • Substrate Drenching: Apply the slurry directly to the root zone until saturation. Causality: Activated charcoal possesses a massive microscopic surface area. It aggressively adsorbs the hydrophobic triazole molecules, locking them out of the soil solution and preventing root absorption.

  • System Validation Check (Bioassay): Collect the leachate (runoff) from the bottom of the pot 48 hours after the charcoal treatment. Germinate highly sensitive seeds (e.g., tomato or cucumber) in this leachate. If the seedlings exhibit normal hypocotyl elongation after 5 days, the substrate has been successfully remediated.

Quantitative Data: Expected Recovery Outcomes

The following table summarizes the expected physiological shifts when successfully rescuing a paclobutrazol-treated cohort using the protocols above.

Physiological ParameterHealthy Control BaselineExcess Triazole (Toxicity)Post-GA3 Rescue (14 Days)
Internode Elongation Rate 100% (Normalized)< 25% of baseline85 - 95% of baseline
Chlorophyll Density (SPAD) 35 - 40 unitsElevated (50+ units)Normalizes to 35 - 42 units
Endogenous ABA Levels BaselineUpregulated (+40-60%)Remains slightly elevated
Root-to-Shoot Dry Mass Ratio ~0.3 - 0.4Significantly Increased (>0.6)Returns to ~0.4

Advanced Troubleshooting / Q&A

Q: I applied the GA3 rescue protocol, but the plants are now exhibiting spindly, weak stems that cannot support their own weight. What happened? A: This is a classic symptom of GA3 over-application, leading to etiolation-like hyper-elongation. The structural integrity of the cell walls (cellulose/lignin deposition) cannot keep pace with the rapid, GA-induced cellular expansion. Correction: Cease GA3 application immediately. Increase your growth chamber's blue light spectrum intensity, which naturally suppresses excessive hypocotyl and stem elongation via cryptochrome signaling.

Q: Do triazoles affect other hormonal pathways besides GA? A: Yes. Because triazoles target cytochrome P450s, they exhibit cross-reactivity. At high toxicities, they can inhibit brassinosteroid (BR) biosynthesis (specifically castasterone synthesis) and structural sterol production ( [1]). If GA3 application only partially rescues the phenotype (e.g., leaves remain abnormally curled or epinastic), consider a co-treatment with epibrassinolide (eBL) to address secondary BR deficiencies.

Q: How does triazole toxicity impact my downstream molecular assays (e.g., RNA-seq or proteomics)? A: Excess triazoles fundamentally rewire the plant's transcriptome. Because the isoprenoid pathway is blocked, the plant shunts precursors into ABA and stress-response pathways. Do not use rescued plants for baseline transcriptomic profiling. Even if the physical phenotype is rescued via exogenous GA3, the underlying metabolic flux and stress-gene expression (e.g., NCED genes for ABA synthesis) will remain highly skewed. Rescued plants should only be used to recover seed lines or maintain breeding stock.

References

  • Title: Effect of Paclobutrazol on Some Morphological and Physiological Characteristics of Petunia under Drought Stress Source: CABI Digital Library URL: [Link]

  • Title: Chemistry of Paclobutrazol (PBZ) and its Function in Agriculture: A Review Source: Omics Online URL: [Link]

  • Title: Phytohormone inhibitor treatments phenocopy brassinosteroid–gibberellin dwarf mutant interactions in maize Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Mechanisms of Increase of Winter Wheat Frost Resistance Under Tebuconazole Treatment at Early Stage of Growth: Role of Hormone- and Reactive Oxygen Species-Mediated Signaling Pathways Source: MDPI URL: [Link]

  • Title: Paclobutrazol as a plant growth regulator Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Uniconazole vs paclobutrazol potency and residual activity comparison

Topic: Uniconazole vs. Paclobutrazol: Potency, Residual Activity, and Mechanistic Comparison Content Type: Technical Comparison Guide Audience: Researchers, Senior Agronomists, and Drug Development Scientists Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Uniconazole vs. Paclobutrazol: Potency, Residual Activity, and Mechanistic Comparison Content Type: Technical Comparison Guide Audience: Researchers, Senior Agronomists, and Drug Development Scientists

Executive Summary: The Stereochemical Advantage

In the development of plant growth retardants (PGRs), the triazole class represents the gold standard for gibberellin (GA) biosynthesis inhibition. While Paclobutrazol (PBZ) has historically been the industry workhorse due to cost-efficiency and broad-spectrum efficacy, Uniconazole (UNI) represents a second-generation optimization.

The core differentiator lies in stereochemistry: Uniconazole possesses a carbon-carbon double bond that fixes its conformation, typically in the highly active E-isomeric form. This structural rigidity confers a 2-to-10-fold increase in binding affinity for cytochrome P450 monooxygenases compared to the more flexible, single-bonded structure of Paclobutrazol. Furthermore, Uniconazole exhibits a unique, secondary mode of action—inhibition of ABA 8'-hydroxylase—which amplifies stress tolerance, a feature largely absent in Paclobutrazol.

Mechanistic Potency: The CYP701A Interface

Both compounds function as competitive inhibitors of ent-kaurene oxidase (CYP701A) , a microsomal cytochrome P450 enzyme that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.

Structural Basis for Potency
  • Paclobutrazol: Exists as a mixture of (2S, 3S) and (2R, 3R) enantiomers. The single bond between the chlorophenyl and triazole moieties allows free rotation, resulting in a higher entropic penalty upon binding to the enzyme active site.

  • Uniconazole: The presence of a double bond creates rigid E and Z isomers. The (S)-(+)-E-isomer of Uniconazole structurally mimics the transition state of the ent-kaurene substrate more precisely than Paclobutrazol, leading to tighter binding kinetics.

Secondary Target: The ABA Synergism

A critical, often overlooked distinction is Uniconazole's potent inhibition of CYP707A (ABA 8'-hydroxylase) , the enzyme responsible for catabolizing Abscisic Acid (ABA).[1]

  • Uniconazole:

    
     for CYP707A.[2] By blocking ABA breakdown, Uniconazole maintains higher endogenous ABA levels, priming the plant for drought and salinity tolerance.
    
  • Paclobutrazol: Shows significantly lower affinity for CYP707A, meaning its stress-protection effects are primarily downstream consequences of reduced growth rather than direct hormonal preservation.

Visualization: Dual-Pathway Inhibition

The following diagram illustrates the bifurcation where Uniconazole exerts dual control over growth (GA) and stress (ABA), whereas Paclobutrazol primarily targets GA.

G GGPP Geranylgeranyl Diphosphate (GGPP) entKaurene ent-Kaurene GGPP->entKaurene CYP701A Enzyme: ent-Kaurene Oxidase (CYP701A) entKaurene->CYP701A entKaurenoic ent-Kaurenoic Acid GA12 GA12 entKaurenoic->GA12 ActiveGA Active GAs (Cell Elongation) GA12->ActiveGA ABA Abscisic Acid (ABA) CYP707A Enzyme: ABA 8'-hydroxylase (CYP707A) ABA->CYP707A PhaseicAcid Phaseic Acid (Inactive) CYP701A->entKaurenoic CYP707A->PhaseicAcid PBZ Paclobutrazol PBZ->CYP701A Inhibits PBZ->CYP707A Weak/No Inhibition UNI Uniconazole UNI->CYP701A Potent Inhibition (2-10x) UNI->CYP707A High Affinity Inhibition

Caption: Uniconazole exerts a "Double-Lock" mechanism, inhibiting GA biosynthesis (growth) and ABA catabolism (stress relief), whereas Paclobutrazol focuses primarily on GA.

Residual Activity & Environmental Fate

For researchers designing field trials or rotation schedules, the half-life (


) in soil is the critical parameter. Paclobutrazol is notorious for its persistence, often limiting crop rotation options.
FeaturePaclobutrazol (PBZ)Uniconazole (UNI)Implications
Soil Half-Life (

)
43 – 618 days (Avg ~180d)30 – 150 days PBZ poses a higher risk of "carryover" injury to sensitive subsequent crops (e.g., begonia, pansy).
Mobility (

)
Moderate. Binds tightly to organic matter.Low to Moderate. Slightly higher mobility due to polarity.PBZ stays in the topsoil longer; UNI may leach slightly faster but degrades quicker.
Rebound Effect Low. Persistent suppression.[3]Moderate. Growth may resume faster if dose is too low.UNI requires precise dosing; PBZ offers a "buffer" due to longevity.
Metabolic Fate Oxidized to ketone analogue (slow).Oxidized to carboxylic acid (faster).UNI is metabolized more rapidly by soil microorganisms.

Strategic Recommendation:

  • Use Paclobutrazol for perennial crops (orchards, trees) where long-term suppression (years) is desired and rotation is not a factor.

  • Use Uniconazole for bedding plants, plugs, and rotation-heavy agricultural systems where the ground must be "clean" for the next cycle within 3-6 months.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: The Rice Seedling Bioassay (Potency Validation)

Objective: To quantify the


 difference between UNI and PBZ using a highly sensitive monocot model.
  • Seed Preparation:

    • Sterilize rice seeds (Oryza sativa cv. 'Nipponbare' or similar) in 1% sodium hypochlorite for 15 min.

    • Rinse with sterile distilled water (

      
      ) x5.
      
    • Pre-germinate in

      
       at 30°C for 24h until radicle emergence (1-2 mm).
      
  • Treatment Setup:

    • Prepare stock solutions (1000 mg/L) of UNI and PBZ in Acetone.

    • Dilute into hydroponic media (e.g., Kimura B solution) to final concentrations: 0, 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 mg/L .

    • Control: Media + Acetone (0.1% v/v).

  • Incubation:

    • Place 10 uniform seedlings per glass tube/beaker.

    • Conditions: 25°C, 16h Light / 8h Dark, 150

      
       PAR.
      
  • Data Acquisition (Day 7):

    • Measure Second Leaf Sheath Length (most sensitive tissue).

    • Validation Check: Control plants must show >5cm growth. If <5cm, repeat due to poor vigor.

  • Analysis:

    • Plot dose-response curve (Log-concentration vs. % Inhibition).

    • Calculate

      
       using non-linear regression (4-parameter logistic model).
      
    • Expected Result: UNI

      
       should be approx. 20-50% of the PBZ value (i.e., more potent).
      
Protocol B: Soil Residue Analysis (LC-MS/MS)

Objective: To determine residual levels in soil substrates using the QuEChERS-based method.

Workflow Diagram:

Workflow Sample Soil Sample (10g, sieved) Extract Extraction 10mL Acetonitrile + 1% Acetic Acid Sample->Extract Salt Salting Out 4g MgSO4 + 1g NaCl Vortex 1 min Extract->Salt Centrifuge1 Centrifuge 4000 rpm, 5 min Salt->Centrifuge1 Cleanup d-SPE Cleanup PSA + C18 sorbent Centrifuge1->Cleanup Analysis LC-MS/MS Analysis ESI(+) Cleanup->Analysis

Caption: Optimized QuEChERS extraction workflow for triazole residue analysis.

Instrument Parameters (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 5 min.

  • MRM Transitions (Quantification):

    • Paclobutrazol:

      
       294.1 
      
      
      
      70.0 (Collision Energy: ~20 eV).
    • Uniconazole:

      
       292.1 
      
      
      
      70.0 (Collision Energy: ~20 eV).
    • Note: The fragment 70.0 (triazole ring) is common to both; use retention time to distinguish or specific parent ions.

References

  • Compar

    • Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology.
  • ABA 8'-Hydroxylase Inhibition (Uniconazole Specificity)

    • Saito, S., et al. (2006). A plant growth retardant, uniconazole, is a potent inhibitor of ABA catabolism in Arabidopsis.[2] The Plant Journal.

  • Soil Persistence and Environmental F

    • Sharma, P.K., & Awasthi, M.D. (2005).[5] Behavior of paclobutrazol in mango orchard soils. Chemosphere.

  • Residue Analysis Methodology

    • Wu, J., et al. (2013). Paclobutrazol Residue Determination in Potato and Soil Using Low Temperature Partition Extraction and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry.
  • Enantioselective Activity

    • Li, Z., et al. (2011). Enantiomeric Resolution and Growth-Retardant Activity in Rice Seedlings of Uniconazole. Journal of Agricultural and Food Chemistry.

Sources

Comparative

Comparative Efficacy of Uniconazole and Daminozide on Stem Elongation

[1] Executive Summary In the field of ornamental horticulture and plant physiology, the precise regulation of stem elongation is critical for crop quality and marketability.[1] This guide provides a technical comparison...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the field of ornamental horticulture and plant physiology, the precise regulation of stem elongation is critical for crop quality and marketability.[1] This guide provides a technical comparison between Uniconazole (a triazole) and Daminozide (a hydrazide), two distinct classes of plant growth retardants (PGRs). While both agents inhibit gibberellin (GA) biosynthesis, they diverge significantly in their enzymatic targets, potency, mobility, and residual activity. This document synthesizes mechanistic insights with experimental data to assist researchers and product development professionals in optimizing growth regulation protocols.

Mechanistic Comparison: Gibberellin Biosynthesis Inhibition[3][4][5]

The primary mode of action for both compounds is the reduction of bioactive gibberellin levels, specifically GA1 and GA4, which drive cell elongation. However, their intervention points within the isoprenoid pathway differ, resulting in vast discrepancies in potency.

Uniconazole (Triazole Class)

Uniconazole functions as a cytochrome P450 monooxygenase inhibitor.[2] It specifically targets ent-kaurene oxidase (CYP701A) , an enzyme associated with the endoplasmic reticulum. By blocking the oxidation of ent-kaurene to ent-kaurenoic acid, uniconazole halts the pathway early, preventing the formation of all subsequent GA precursors. This early-stage blockade contributes to its high potency.

Daminozide (Hydrazide Class)

Daminozide acts later in the pathway. It is a structural analog of 2-oxoglutarate and functions as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases (2-ODDs) .[3] Specifically, it inhibits GA20-oxidase and GA3-oxidase (also known as 3


-hydroxylase). These enzymes are responsible for the final conversion steps of inactive precursors (e.g., GA53, GA20) into bioactive forms (GA1).[4] Because it targets late-stage enzymes, the pool of precursors remains high, potentially allowing for rapid recovery of growth once the inhibitor dissipates.
Pathway Visualization

The following diagram illustrates the specific inhibition sites within the GA biosynthesis pathway.

G cluster_0 Plastid cluster_1 Endoplasmic Reticulum cluster_2 Cytosol GGDP Geranylgeranyl diphosphate Kaurene ent-Kaurene GGDP->Kaurene CPS / KS Uni_Block UNICONAZOLE (Blocks ent-kaurene oxidase) Kaurene->Uni_Block Kaurenoic ent-Kaurenoic Acid GA12 GA12-aldehyde Kaurenoic->GA12 GA53 GA53 / GA20 GA12->GA53 Uni_Block->Kaurenoic Inhibition Dami_Block DAMINOZIDE (Inhibits 2-ODDs: GA20ox / GA3ox) GA53->Dami_Block Bioactive Bioactive GA1 / GA4 Dami_Block->Bioactive Inhibition

Figure 1: Differential inhibition sites of Uniconazole (early-stage CYP701A) and Daminozide (late-stage 2-ODDs) in the GA pathway.

Efficacy and Performance Analysis

The structural differences between these compounds translate into distinct operational profiles. Uniconazole is approximately 100 to 500 times more potent than daminozide on a weight basis, necessitating strict precision in application.

Comparative Profile Table
FeatureUniconazoleDaminozide
Chemical Class TriazoleHydrazide
Typical Spray Rate 1 – 25 ppm1,500 – 5,000 ppm
Site of Uptake Stem (xylem mobile)Leaf & Stem (phloem & xylem mobile)
Translocation Acropetal (upward only)Systemic (moves to tips and roots)
Residual Activity Long (3 – 5 weeks)Short to Moderate (1 – 3 weeks)
Soil Activity High (active in substrate)None (rapidly degraded in substrate)
Application Method Spray, Drench, DipFoliar Spray Only
Field Efficacy Data

Experimental trials on Chrysanthemum morifolium and Hibiscus species highlight the practical implications of these differences.

  • Potency Equivalence: In Chrysanthemum cv. 'Bright Golden Anne', a single spray of Uniconazole at 10-15 ppm provided height control statistically equivalent to Daminozide at 2,500-5,000 ppm .

  • Duration of Control: Uniconazole treatments maintained significant internode suppression for 3.5 weeks , whereas Daminozide efficacy often diminished after 2 weeks , frequently requiring a second application.

  • Species Specificity: In Hibiscus trionum, Daminozide (up to 5,000 ppm) showed negligible efficacy in some trials, whereas Uniconazole (5-10 ppm) consistently reduced stem elongation. This suggests that late-stage pathway inhibition (Daminozide) may be less effective in species with rapid GA turnover or alternative metabolic routes.

Experimental Protocol: Comparative Bioassay

To validate the efficacy of these compounds in a new cultivar or species, a rigorous bioassay is required. The following protocol ensures self-validating results by controlling for physiological variables.

Experimental Design
  • Objective: Determine the dose-response curve and residual activity duration.

  • Design: Randomized Complete Block Design (RCBD) with 4 blocks.

  • Subject: Uniform rooted cuttings (e.g., Poinsettia, Chrysanthemum, or Petunia), 2 weeks post-transplant.

Treatment Groups
  • Control: Foliar spray with distilled water + surfactant.

  • Daminozide Low: 2,500 ppm spray.[5]

  • Daminozide High: 5,000 ppm spray.

  • Uniconazole Low: 5 ppm spray.

  • Uniconazole High: 15 ppm spray.

Workflow Diagram

The following Graphviz diagram outlines the critical steps and decision points in the bioassay workflow.

Experiment Start Start: Select Uniform Rooted Cuttings Acclimation Acclimation (7 Days, Non-inductive) Start->Acclimation Pinch Soft Pinch (Remove Apical Meristem) Acclimation->Pinch Regrowth Regrowth Phase (Wait for 2-3 cm shoots) Pinch->Regrowth Treatment Apply Treatments (Spray to Runoff vs. Drench) Regrowth->Treatment Measurement Data Collection (Weekly Intervals) Treatment->Measurement 0, 7, 14, 21, 28 DAT Analysis Statistical Analysis (ANOVA + Regression) Measurement->Analysis

Figure 2: Standardized workflow for comparative PGR efficacy trials. DAT = Days After Treatment.

Critical Protocol Steps
  • Preparation:

    • Uniconazole: Dissolve active ingredient in a solvent (often alcohol-based) before water dilution. Ensure stem coverage as uptake is primarily via the stem.[1][6]

    • Daminozide: Dissolve water-soluble granules. Apply under slow-drying conditions (high humidity) to maximize foliar absorption.

  • Application:

    • Apply sprays at a volume of 200 mL/m² (sprout/bedding plants) to ensure uniform coverage.

    • Crucial: Do not irrigate overhead for 24 hours post-Daminozide application to prevent wash-off.[6] Uniconazole becomes rainfast sooner (typically 1-2 hours) but stem contact is vital.

  • Data Collection:

    • Measure internode length (not just total height) to isolate elongation effects from node initiation rates.

    • Record phytotoxicity (leaf curling/chlorosis), which is more common with high-rate triazoles (Uniconazole).

Safety and Regulatory Context

While efficacy is paramount, regulatory and safety profiles dictate operational feasibility.

  • Re-Entry Interval (REI):

    • Uniconazole: Typically 12 hours .

    • Daminozide: Typically 24 hours .[7]

  • Environmental Persistence:

    • Uniconazole: High soil persistence. Drenches must be calculated carefully to avoid stunting subsequent crops (carryover effect).

    • Daminozide: Rapid microbial degradation in soil. No risk of carryover to future crops, making it safer for rotation but requiring more frequent re-application during the active crop cycle.

  • Toxicology: Daminozide (specifically its degradation product UDMH) has a history of regulatory scrutiny (Alar case), leading to its restriction to non-food crops in many jurisdictions. Uniconazole is generally restricted to ornamental use in the US and EU.

References

  • Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways. Annual Review of Plant Physiology and Plant Molecular Biology. Link

  • Tayama, H. K., & Carver, S. A. (1992). Residual Efficacy of Uniconazole and Daminozide on Potted 'Bright Golden Anne' Chrysanthemum. HortScience, 27(2). Link

  • Whipker, B. E. (2013). Plant Growth Regulator Guide for Containerized Herbaceous Perennials. North Carolina State University Cooperative Extension. Link

  • Warner, R. M., & Erwin, J. E. (2003). Effect of Plant Growth Retardants on Stem Elongation of Hibiscus Species.[8] HortTechnology, 13(2). Link

  • Kaware, A. (2012). Plant growth regulator daminozide is a selective inhibitor of human KDM2/7 histone demethylases.[9] Journal of Medicinal Chemistry (demonstrating 2-ODD inhibition mechanism). Link

Sources

Validation

Comparative Guide: Uniconazole-Mediated Abiotic Stress Tolerance

Topic: Meta-analysis of Uniconazole Effects on Abiotic Stress Tolerance Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals [1] Executive Summary & Mechanism of Action...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Meta-analysis of Uniconazole Effects on Abiotic Stress Tolerance Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

[1]

Executive Summary & Mechanism of Action

Uniconazole (E-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol) is a triazole-based plant growth retardant (PGR) that has emerged as a potent modulator of abiotic stress tolerance.[1][2][3][4][5] Unlike simple growth inhibitors, Uniconazole functions as a metabolic reprogrammer.

The Dual-Inhibition Mechanism

While widely recognized for inhibiting Gibberellin (GA) biosynthesis , Uniconazole’s efficacy in stress tolerance stems from a secondary, often overlooked mechanism: the inhibition of ABA 8'-hydroxylase .

  • Primary Target (Growth Control): Inhibits ent-kaurene oxidase (CYP701A), blocking the oxidation of ent-kaurene to ent-kaurenoic acid. This reduces bioactive GA levels, leading to dwarfing and reduced lodging.[6]

  • Secondary Target (Stress Defense): Inhibits ABA 8'-hydroxylase (CYP707A), the enzyme responsible for catabolizing Abscisic Acid (ABA). This results in sustained endogenous ABA levels, priming the plant's stomatal closure and antioxidant systems before stress becomes lethal.

Mechanistic Pathway Diagram

The following diagram illustrates the dual-pathway modulation by Uniconazole, highlighting the crosstalk between growth suppression and stress defense.

Uniconazole_Mechanism cluster_GA Gibberellin Biosynthesis (Growth) cluster_ABA ABA Catabolism (Stress Defense) Uniconazole Uniconazole (S-enantiomer) EntKaurene ent-Kaurene Uniconazole->EntKaurene Inhibits ABA Abscisic Acid (ABA) Uniconazole->ABA Inhibits Catabolism GGPP Geranylgeranyl diphosphate GGPP->EntKaurene EntKaurenoic ent-Kaurenoic Acid EntKaurene->EntKaurenoic ent-kaurene oxidase (CYP701A) BioactiveGA Bioactive GAs (GA1, GA4) EntKaurenoic->BioactiveGA CellElongation Cell Elongation (Vegetative Growth) BioactiveGA->CellElongation Dwarfing Compact Architecture (Reduced Lodging) BioactiveGA->Dwarfing Reduced PhaseicAcid Phaseic Acid (Inactive) ABA->PhaseicAcid ABA 8'-hydroxylase (CYP707A) Stomata Stomatal Closure (Transpiration Control) ABA->Stomata Antioxidants Antioxidant Enzymes (SOD, CAT, POD) ABA->Antioxidants StressTol Abiotic Stress Tolerance (Drought/Salinity/Cold) Stomata->StressTol Enhanced Antioxidants->StressTol Enhanced

Caption: Uniconazole simultaneously inhibits GA biosynthesis (via ent-kaurene oxidase) and ABA catabolism (via ABA 8'-hydroxylase), shifting metabolic resources from elongation to defense.[7]

Comparative Efficacy: Uniconazole vs. Paclobutrazol

Researchers often choose between Uniconazole and Paclobutrazol.[7][8] While structurally similar (both triazoles), their pharmacokinetic profiles differ significantly.

FeatureUniconazolePaclobutrazolClinical Insight
Potency High (100%)Moderate (~10-20% of Uniconazole)Uniconazole requires 1/5th to 1/10th the dosage of Paclobutrazol for equivalent biological effect [1, 7].
Soil Half-Life Short (3-6 months)Long (6-12+ months)Uniconazole poses significantly lower risk of "carryover injury" to rotation crops [7, 16].
Primary Site Stems & LeavesRootsPaclobutrazol is more root-active; Uniconazole is superior for canopy architecture and leaf thickening [16].
Stress Efficacy High (Broad Spectrum)ModerateUniconazole induces a stronger upregulation of antioxidant enzymes (SOD, POD) compared to Paclobutrazol in saline conditions [13].
Cost Efficiency Higher cost/gramLower cost/gramLower dosage requirement of Uniconazole often offsets the higher price per unit.

Meta-Analysis of Physiological Effects

The following data synthesis aggregates findings from multiple studies across varying crop species (Wheat, Rice, Soybean, Hemp) under drought and salinity stress.

Quantitative Impact on Stress Markers

Data represents the average percentage change relative to untreated stress controls.

Physiological MarkerEffect DirectionMean % ChangeMechanismSource
Chlorophyll Content Increase+15% to +38% Delayed senescence; protection of chloroplast structure via reduced ROS.[5, 12]
Peroxidase (POD) Activity Increase+40% to +126% Enhanced scavenging of H₂O₂; reduction of membrane lipid peroxidation.[5, 12]
Proline Content Increase+25% to +60% Osmotic adjustment; stabilization of subcellular structures.[1, 19]
Plant Height Decrease-13% to -25% GA inhibition; reduced cell elongation leads to compact, sturdy morphology.[5, 14]
Yield (Under Stress) Increase+15% to +26% Improved harvest index; reduced lodging; sustained photosynthesis during grain filling.[5, 13]
Key Finding: The "Antioxidant Burst"

Meta-analysis of transcriptomic data suggests that Uniconazole does not merely preserve enzyme activity but actively upregulates the gene expression of SOD and CAT. In rice under salt stress, Uniconazole treatment increased POD activity in roots by up to 54.2% compared to salt-stressed controls, significantly outperforming natural recovery rates [5].

Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on peak efficacy ranges identified in the literature.

Protocol A: Seed Priming (Drought/Salinity Prophylaxis)

Best for: Wheat, Soybean, Corn. Rationale: Early exposure modulates root architecture and establishes hormonal balance before seedling emergence.

  • Preparation: Dissolve Uniconazole (5% WP or pure standard) in a small volume of ethanol/acetone, then dilute with distilled water to a final concentration of 20–40 mg/L (ppm) [9].

  • Soaking: Immerse seeds for 12–24 hours at 20°C in dark conditions.

  • Ratio: Maintain a Seed:Solution ratio of 1:1.5 (w/v).

  • Post-Treatment: Air-dry seeds to original moisture content before sowing.

  • Validation: Measure root-to-shoot ratio at the 3-leaf stage. Treated seedlings should show a 10-20% increase in root mass fraction relative to control.

Protocol B: Foliar Application (Rescue/Mid-Season)

Best for: Rice, Rapeseed, Hemp. Rationale: Direct absorption by leaves rapidly inhibits GA in the shoot apical meristem and triggers ABA-mediated stomatal closure.

  • Timing: Apply at the jointing stage (cereals) or early flowering (legumes).

  • Dosage: Prepare a 30–50 mg/L solution [1, 9].

  • Surfactant: Add Tween-20 (0.1% v/v) to enhance cuticular penetration.

  • Application: Spray until runoff (approx. 50-75 L/ha equivalent).

  • Control: Include a "Water + Surfactant" mock control to rule out solvent effects.

Experimental Workflow Diagram

This workflow ensures data integrity when testing Uniconazole efficacy.

Experimental_Workflow Step1 1. Treatment (Seed Soak or Foliar) Step2 2. Stress Induction (PEG-6000 or NaCl) Step1->Step2 7 Days Recovery Step3 3. Sampling (Leaves/Roots) Step2->Step3 4-8 Days Stress Step4 4. Assays Step3->Step4 Enzymes Enzymatic: SOD, POD, CAT Step4->Enzymes Osmo Osmotic: Proline, Soluble Sugars Step4->Osmo Morph Morphological: RWC, Height, Yield Step4->Morph

Caption: Standardized workflow for validating Uniconazole-induced stress tolerance. Stress induction typically follows a recovery period to allow hormonal resetting.

References

  • Exogenous Uniconazole Application Positively Regulates Carbon Metabolism under Drought Stress in Wheat Seedlings. MDPI. Link

  • Effect of Uniconazole Plant Growth Regulator In Agriculture. Dora Agri. Link

  • Uniconazole-mediated growth regulation in Ophiopogon japonicus. Frontiers in Plant Science. Link

  • Uniconazole Mitigates Disadvantageous Effects of Drought Stress on Cannabis sativa L. Seedlings. Pakistan Journal of Botany. Link

  • Exogenous Uniconazole promotes physiological metabolism and grain yield of rice under salt stress. Frontiers in Plant Science. Link

  • Uniconazole-induced tolerance of soybean to water deficit stress. ResearchGate. Link

  • High-efficiency plant growth regulator Uniconazole. AgriPlantGrowth. Link

  • First year effects of a GA synthesis inhibitor on growth... in apple trees. University of Wisconsin. Link

  • What are the applications of uniconazole? Plant Growth Hormones. Link

  • Effect of Exogenous Uniconazole on Antioxidant Capacity... of Potato Leaves. Journal of Nuclear Agricultural Sciences. Link

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Comparative

A Comparative Guide to Uniconazole and Chlormequat Chloride for Enhancing Lodging Resistance in Wheat

Prepared by: A Senior Application Scientist This guide provides a comprehensive, data-driven comparison of two prominent plant growth regulators (PGRs), Uniconazole and Chlormequat Chloride (CCC), for the mitigation of l...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: A Senior Application Scientist

This guide provides a comprehensive, data-driven comparison of two prominent plant growth regulators (PGRs), Uniconazole and Chlormequat Chloride (CCC), for the mitigation of lodging in wheat (Triticum aestivum L.). Lodging, the permanent displacement of stems from their upright position, is a primary constraint on achieving high wheat yields, causing significant losses in both grain quantity and quality.[1][2] The application of PGRs is an effective agrotechnical measure to enhance stem strength and prevent lodging.[1][3] This document synthesizes findings from field and laboratory studies to elucidate the distinct mechanisms and strategic applications of these two compounds for researchers and agricultural scientists.

Differentiated Mechanisms of Action

Uniconazole and Chlormequat Chloride, while both effective in reducing lodging, operate through distinct biochemical pathways, primarily by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones responsible for stem elongation.[1][4]

Chlormequat Chloride (CCC): As a quaternary ammonium compound, CCC acts on the early stages of the gibberellin synthesis pathway.[1][5] Specifically, it inhibits the activity of ent-copalyl diphosphate synthase and ent-kaurene synthase, which catalyze the cyclization steps leading to the formation of ent-kaurene, a key precursor to GAs.[1][4] This early inhibition leads to a reduction in the overall pool of active gibberellins.

Uniconazole: This triazole-based PGR intervenes at a later stage in the GA biosynthesis pathway.[1][6] It potently inhibits the P450-dependent monooxygenases, particularly ent-kaurene oxidase (K.O.), which catalyzes the three-step oxidation of ent-kaurene into ent-kaurenoic acid.[1][6][7] Because P450 enzymes are also involved in the biosynthesis of brassinosteroids (BRs), uniconazole application can lead to a concurrent reduction in BR levels.[1] Studies have also shown that uniconazole can increase the content of indole-3-acetic acid (IAA) and cytokinins (CTKs), further influencing plant development.[1][6]

PGR_Mechanism_of_Action GPP Geranylgeranyl Diphosphate (GGPP) CPP ent-Copalyl Diphosphate GPP->CPP ent-Copalyl diphosphate synthase Kaurene ent-Kaurene CPP->Kaurene ent-Kaurene synthase Kaurenoic ent-Kaurenoic Acid Kaurene->Kaurenoic ent-Kaurene oxidase (K.O.) GA12 GA12 Kaurenoic->GA12 Multiple Steps ActiveGAs Active Gibberellins (e.g., GA1, GA4) GA12->ActiveGAs GA Oxidases CCC Chlormequat Chloride (CCC) CCC->CPP Uniconazole Uniconazole Uniconazole->Kaurene Experimental_Workflow A Field Trial Setup (Randomized Block Design) B PGR Application (e.g., at Initial Jointing Stage) A->B C Data Collection: Anthesis Stage (Morphology, Stem Strength) B->C D Data Collection: Maturity (Yield Components, Lodging Rate) B->D E Laboratory Analysis (Lignin Content, Enzyme Assays) C->E F Statistical Analysis (ANOVA, Correlation) C->F D->F E->F G Comparative Efficacy Report F->G

Caption: Workflow for comparing PGR efficacy in wheat.
Protocol 1: Field Application of PGRs
  • Experimental Design: Employ a randomized complete block design with at least three replications. Treatments should include a control (water spray), multiple concentrations of Uniconazole, and multiple concentrations of Chlormequat Chloride.

  • Application Timing: Apply PGRs as a foliar spray at the initial jointing stage of wheat (Zadoks scale 31-32), as this is a period of rapid internode elongation. [1][5]3. Application Method: Use a calibrated sprayer to ensure uniform coverage. For experimental purposes, concentrations might range from 30-40 ppm for Uniconazole and 0.15-0.3% for Chlormequat Chloride solution, applied at a volume of approximately 50 kg per 0.067 hectares. [8]4. Agronomic Practices: Ensure uniform fertilization, irrigation, and pest control across all plots to minimize confounding variables.

Protocol 2: Assessment of Biomechanical and Morphological Traits

This protocol should be performed at the anthesis or early grain-filling stage.

  • Plant Sampling: Randomly select at least 20 representative main stems from the central rows of each plot.

  • Plant Height: Measure the height from the soil surface to the top of the spike, excluding the awns. [9]3. Basal Internode Characteristics:

    • Isolate the first and second internodes from the base of the stem.

    • Measure their length using a digital caliper.

    • Measure the external diameter at the midpoint of the second internode.

  • Stem Breaking Strength:

    • Use a digital force gauge with a fulcrum apparatus.

    • Place the second internode across two supports spaced approximately 5 cm apart.

    • Apply a downward force with the gauge at the midpoint of the internode until it breaks.

    • Record the maximum force (in Newtons) as the breaking strength. [1]5. Culm Lodging Index (CLI): Calculate the CLI using the following formula, where a lower value indicates higher lodging resistance. [1][10] * CLI = (Length of the basal second internode × Fresh weight of the aerial part) / Breaking strength of the basal second internode.

Protocol 3: Quantification of Lodging Rate

This protocol should be performed at physiological maturity, prior to harvest.

  • Visual Assessment: Use a quadrat (e.g., 1m x 1m) placed randomly in three locations within each plot.

  • Lodging Scale: Rate the degree of lodging within the quadrat on a scale, for example, a 1-9 scale where 1 indicates no lodging and 9 indicates that over 75% of plants are flat on the ground. [11]3. Lodging Percentage: Alternatively, estimate the percentage of the plot area that is lodged.

  • Calculation: Average the scores or percentages from the multiple locations to get a representative value for each plot.

Synthesis and Recommendations

The choice between Uniconazole and Chlormequat Chloride is not a matter of direct substitution but of strategic selection based on agronomic conditions and desired outcomes.

  • Chlormequat Chloride is the preferred agent when the primary goal is to manage plant stature. In wheat varieties known for excessive height or in high-nitrogen environments that promote rank growth, CCC's superior ability to reduce plant height and shorten internodes is highly advantageous. [1][12]* Uniconazole should be selected when the primary objective is to maximize the intrinsic biomechanical strength of the stem. In high-yield potential scenarios where heavy panicles pose a significant lodging risk, or in regions prone to wind and rain, uniconazole's potent effect on increasing stem breaking strength via lignin biosynthesis offers a more robust defense against lodging. [1][13] In conclusion, both Uniconazole and Chlormequat Chloride are effective tools for mitigating lodging in wheat. They operate via distinct strategies: CCC focuses on architectural modification (height reduction), while Uniconazole enhances material strength (stem reinforcement). A comprehensive understanding of these differences allows researchers and agronomists to deploy these PGRs with greater precision, securing yield potential and improving crop resilience.

References

  • Wang, J., et al. (2023). Chlormequat Chloride and Uniconazole Regulate Lodging Resistance and Yield Formation of Wheat Through Different Strategies. MDPI. [Link]

  • Ahmad, I., et al. (2020). Effects of uniconazole with or without micronutrient on the lignin biosynthesis, lodging resistance, and winter wheat production in semiarid regions. Journal of Integrative Agriculture. [Link]

  • Henan Provincial Department of Agriculture and Rural Affairs. (2026). Methods to Prevent Wheat Lodging in Spring. Henan Agricultural Information Network. [Link]

  • Souza, V.Q., et al. (2022). Efficacy of growth regulators in a lodging-sensitive wheat cultivar: grain yield, crop economic profitability and flour industri. Australian Journal of Crop Science. [Link]

  • Liao, R., et al. (2023). Exogenous Uniconazole Application Positively Regulates Carbon Metabolism under Drought Stress in Wheat Seedlings. MDPI. [Link]

  • Ahmad, I., et al. (2020). Effects of uniconazole with or without micronutrient on the lignin biosynthesis, lodging resistance, and winter wheat production in semiarid regions. ResearchGate. [Link]

  • Singh, S., et al. (2021). Enhancing wheat (Triticum aestivum L.) grain yield and quality by managing lodging with growth regulators under different nutrition levels. Taylor & Francis Online. [Link]

  • Ahmad, I., et al. (2020). Effects of uniconazole or ethephon foliar application on culm mechanical strength and lignin metabolism, and their relationship with lodging resistance in winter wheat. ResearchGate. [Link]

  • El-Fouly, M.M., et al. (1971). Increase in wheat grain yield induced by chlormequat chloride. ResearchGate. [Link]

  • Ahmad, I., et al. (2020). Effects of uniconazole or ethephon foliar application on culm mechanical strength and lignin metabolism, and their relationship with lodging resistance in winter wheat. BioOne Complete. [Link]

  • Singh, S., et al. (2021). Enhancing wheat ( Triticum aestivum L.) grain yield and quality by managing lodging with growth regulators under different nutrition levels. ResearchGate. [Link]

  • Zhengzhou Delong Chemical Co., Ltd. (2018). Brief Description about Uniconazole. Zhengzhou Delong Chemical Co., Ltd. [Link]

  • Dora Agri. (2022). Effect of Uniconazole Plant Growth Regulator In Agriculture. Dora Agri. [Link]

  • Ghasemi, K., et al. (2011). Effects of uniconazole and bio fertilizers on grain filling period and contribution of remobilization in grain yield of wheat under different moisture regimes in greenhouse condition. Semantic Scholar. [Link]

  • Emam, Y., et al. (2017). The Effect of Chlormequat Chloride on Yield and Yield Components of Three Wheat Cultivars under Drought Stress Conditions. ResearchGate. [Link]

  • Said, A.L., et al. (2010). Effect of Foliar Spraying with Uniconazole and Micronutrients on Yield and Nutrients Uptake of Wheat Plants Grown under. Journal of American Science. [Link]

  • Kingherbs. (2023). The efficacy and functions of Chlormequat chloride(CCC) use in different crops growing. Kingherbs. [Link]

  • Yan, S., et al. (2024). Positive Correlation of Lodging Resistance and Soybean Yield under the Influence of Uniconazole. MDPI. [Link]

  • Liu, H., et al. (2024). Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs. Frontiers in Plant Science. [Link]

  • Spink, J., et al. (2004). Effects of timing and dose on levels of chlormequat in wheat, barley and oats. AHDB. [Link]

  • BASF. (2021). 3C Chlormequat 750. BASF Agricultural Solutions UK. [Link]

  • Singh, S., et al. (2021). Use of growth regulators for lodging tolerance and increasing productivity of barley (Hordeum vulgare). Semantic Scholar. [Link]

  • U.S. Environmental Protection Agency. (2023). EPA Proposes to Register New Uses of Pesticide Chlormequat Chloride. EPA. [Link]

  • Yang, M., et al. (2019). A novel wheat lodging resistance evaluation method and device based on the thrust force of the stalks. PMC. [Link]

  • National Center for Biotechnology Information. Chlormequat Chloride. PubChem. [Link]

  • Berry, P.M., et al. (2003). Methods for Rapidly Measuring the Lodging Resistance of Wheat Cultivars. ResearchGate. [Link]

  • Niu, L., et al. (2023). Improving Stem Lodging Resistance, Yield, and Water Efficiency of Wheat by Adjusting Supplemental Irrigation Frequency. MDPI. [Link]

  • Shah, L., et al. (2017). Improving Lodging Resistance: Using Wheat and Rice as Classical Examples. PMC. [Link]

  • Wang, Y., et al. (2022). Effects of chlormequat chloride treatment on the growth and physiological indices of wheat. IOP Conference Series: Earth and Environmental Science. [Link]

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  • Shah, S.M.A., et al. (2023). LodgeNet: an automated framework for precise detection and classification of wheat lodging severity levels in precision farming. Frontiers in Plant Science. [Link]

  • Clark, R.V., & Fedak, G. (1977). EFFECTS OF CHLORMEQUAT ON PLANT HEIGHT, DISEASE DEVELOPMENT AND CHEMICAL CONSTITUENTS OF CULTIVARS OF BARLEY, OATS, AND WHEAT. Canadian Journal of Plant Science. [Link]

  • Emam, Y., et al. (2017). The Effect of Chlormequat Chloride on Yield and Yield Components of Three Wheat Cultivars under Drought Stress Conditions. Journal of Crop Production and Processing. [Link]

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Validation

A Senior Application Scientist's Guide to Plant Growth Retardants: A Cost-Benefit Analysis of Uniconazole vs. Alternatives

For researchers and professionals in plant sciences and drug development, optimizing plant growth characteristics is paramount. Plant growth retardants (PGRs) are critical tools in this endeavor, enabling the production...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in plant sciences and drug development, optimizing plant growth characteristics is paramount. Plant growth retardants (PGRs) are critical tools in this endeavor, enabling the production of more compact, robust, and aesthetically pleasing plants. Among the most potent and widely used PGRs is uniconazole. This guide provides an in-depth technical comparison of uniconazole with other common plant growth retardants, namely paclobutrazol, daminozide, and chlormequat chloride. We will delve into a cost-benefit analysis supported by experimental data to aid in the selection of the most appropriate PGR for your research and development needs.

Understanding the Players: A Look at Common Plant Growth Retardants

Plant growth retardants primarily function by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones responsible for stem elongation. By limiting GA production, these compounds reduce internode length, leading to a more compact plant structure.

  • Uniconazole and Paclobutrazol: These are both triazole-based PGRs that share a similar mechanism of action. They are highly effective at controlling plant height and often result in darker green foliage due to an increased chlorophyll concentration per unit leaf area.[1] However, their efficacy, application rates, and residual effects in the growing medium can differ significantly.[1]

  • Daminozide: This PGR also inhibits gibberellin biosynthesis, but through a different pathway than the triazoles.[2] While effective, its use on food crops has been curtailed in some regions due to health concerns, though it is still used on ornamental plants.[3]

  • Chlormequat Chloride: Another inhibitor of gibberellin biosynthesis, chlormequat chloride is effective on a range of ornamental crops and is often applied as a foliar spray.[4][5]

The Core of the Matter: Mechanism of Action

Uniconazole and paclobutrazol act by inhibiting the oxidation of ent-kaurene to ent-kaurenoic acid, a key step in the gibberellin biosynthesis pathway. This action is carried out by inactivating cytochrome P450-dependent oxygenases.[1] Daminozide and chlormequat chloride also interfere with GA synthesis, but at different points in the pathway.

Gibberellin_Biosynthesis_Inhibition cluster_pathway Gibberellin Biosynthesis Pathway cluster_inhibitors Inhibitors GGPP Geranylgeranyl Diphosphate ent_Kaurene ent-Kaurene GGPP->ent_Kaurene Cyclases ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid Oxidases GAs Active Gibberellins (e.g., GA1, GA4) ent_Kaurenoic_Acid->GAs Multi-step Oxidations Elongation Stem Elongation GAs->Elongation Uniconazole Uniconazole & Paclobutrazol Uniconazole->ent_Kaurene Inhibition Daminozide Daminozide Daminozide->GAs Inhibition (Late Stages) Chlormequat Chlormequat Chloride Chlormequat->GGPP Inhibition

Figure 1: Simplified Gibberellin Biosynthesis Pathway and Points of Inhibition by Various Plant Growth Retardants.

Comparative Efficacy and Application Rates: A Data-Driven Analysis

Experimental data consistently demonstrates that uniconazole is more biologically active than paclobutrazol, meaning lower concentrations are required to achieve the same level of growth reduction.[1] The relative efficacy, however, can vary significantly among different ornamental species.

Plant Growth RetardantTypical Foliar Spray Concentration (ppm)Typical Drench Concentration (ppm)Relative Efficacy
Uniconazole 1 - 15 (Bedding Plants)[6]0.5 - 2 (Bedding Plants)[7]Very High
Paclobutrazol 30 - 90 (Herbaceous Perennials)[8]1 - 4 (Bedding Plants)[7]High
Daminozide 2500 - 5000[9]Not effectiveModerate
Chlormequat Chloride 750 - 1500[5]1500 - 3000 (less common)[5]Moderate

Table 1: General application rate comparison of common plant growth retardants on ornamental plants. Rates can vary significantly based on plant species, environmental conditions, and desired level of control.

A study on potted chrysanthemums showed that a single uniconazole spray at 15 mg/L provided residual activity for 3 to 3.5 weeks, while a 5000 mg/L daminozide spray was effective for only 2 to 2.5 weeks.[10] In research on ornamental cabbage and kale, a uniconazole foliar spray at 16 mg·L–1 was more effective at reducing plant diameter than a twice-applied daminozide spray at 2500 mg·L–1, and was three times less expensive than drench applications of either uniconazole or paclobutrazol to achieve similar height control.[9]

Cost-Benefit Analysis: Beyond the Price Tag

A comprehensive cost-benefit analysis must extend beyond the initial purchase price of the chemical to include factors such as application frequency, labor savings, and potential impacts on crop quality and subsequent plantings.

Direct Costs:

While bulk commercial pricing varies, retail prices provide a relative comparison.

Plant Growth RetardantExample Retail Price (USD)Concentration of Active Ingredient
Uniconazole (e.g., Concise)~$239 per quart0.055%
Paclobutrazol (e.g., Piccolo)~$149 per quart0.4%
Daminozide (e.g., Dazide 85WSG)~$135 per 5 lbs85%
Chlormequat Chloride (e.g., Citadel)~$167.50 per gallon11.8%

Note: Prices are approximate and subject to change. They are provided for relative comparison purposes only.

Indirect Costs and Benefits:

  • Labor Savings: A primary economic benefit of using PGRs is the reduction in labor-intensive tasks like manual pruning.[11] By producing more compact plants, handling and transportation are also made more efficient.[11]

  • Higher Potency of Uniconazole: Due to its high activity, uniconazole is applied at significantly lower rates than its counterparts.[1] This can translate to lower chemical costs per application and a reduced chemical load on the environment.

  • Residual Activity: Paclobutrazol is known to have a longer residual activity in the soil compared to uniconazole.[1] This can be advantageous for long-term growth control but poses a risk of stunting subsequent crops planted in the same medium, a cost that must be factored into production planning.[12] Uniconazole's shorter residual period offers greater flexibility in crop rotation.

  • Phytotoxicity: At higher concentrations, all PGRs can cause phytotoxicity, including stunted growth, leaf crinkling, and delayed flowering.[1] Chlormequat chloride, for instance, can cause leaf edge yellowing at high rates.[3] Due to its high potency, the margin for error with uniconazole application is narrower, requiring more precise measurement and application techniques.[1]

  • Improved Plant Quality: PGR-treated plants often exhibit desirable characteristics beyond height control, such as darker green leaves, increased leaf thickness, and stronger stems, which can enhance their marketability.[11]

Experimental Protocol for Efficacy Evaluation

To ensure trustworthy and repeatable results, a well-designed experimental protocol is essential. The following is a generalized, step-by-step methodology for a comparative trial of plant growth retardants.

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment Application cluster_data 3. Data Collection cluster_analysis 4. Analysis and Interpretation Plant_Selection Select uniform plant material (e.g., Petunia hybrida seedlings) Potting Transplant into standardized pots with consistent growing medium Plant_Selection->Potting Acclimatization Acclimatize plants in a controlled environment (greenhouse) Potting->Acclimatization PGR_Prep Prepare PGR solutions to desired concentrations (e.g., ppm) Acclimatization->PGR_Prep Randomization Randomly assign plants to treatment groups (including a control) PGR_Prep->Randomization Application Apply treatments (foliar spray or drench) ensuring uniform coverage/volume Randomization->Application Measurements Measure plant height, stem diameter, and leaf number at regular intervals Application->Measurements Flowering_Data Record days to first flower and total flower count Measurements->Flowering_Data Biomass At experiment termination, measure fresh and dry biomass Flowering_Data->Biomass Stats Perform statistical analysis (e.g., ANOVA) to determine significant differences Biomass->Stats Conclusion Draw conclusions on the cost-benefit of each PGR based on efficacy and cost data Stats->Conclusion

Figure 2: A generalized experimental workflow for comparing the efficacy of different plant growth retardants.

Detailed Methodologies:

  • Plant Material and Growing Conditions:

    • Select a common ornamental species with a known vigorous growth habit (e.g., Petunia hybrida 'Wave' series).

    • Use commercially available plug seedlings of a uniform size.

    • Transplant seedlings into 10-cm pots filled with a standardized peat-based growing medium.

    • Maintain plants in a greenhouse with controlled temperature (e.g., 24°C day/18°C night) and provide a 16-hour photoperiod with supplemental lighting if necessary.

    • Fertilize at each watering with a water-soluble fertilizer providing 200 ppm nitrogen.

  • PGR Solution Preparation and Application:

    • Prepare stock solutions of each PGR based on the percentage of active ingredient in the commercial formulation.

    • Create a series of dilutions to achieve the desired final concentrations for each treatment group.

    • Include a control group that receives only a water application.

    • Foliar Spray Application: Apply the PGR solution to the point of runoff using a handheld sprayer, ensuring complete coverage of the foliage. A standard application volume, such as 2 quarts per 100 square feet, should be used for consistency.[13]

    • Drench Application: Apply a precise volume of the PGR solution directly to the growing medium of each pot. Suggested volumes are 2 oz. per 4-inch pot.[7] Ensure the medium is moist but not saturated before application to prevent leaching.[7]

  • Data Collection and Analysis:

    • Measure plant height from the soil surface to the apical meristem weekly.

    • Count the number of nodes and flowers at regular intervals.

    • At the end of the experiment (e.g., 6 weeks post-application), harvest the above-ground biomass, and measure fresh and dry weight.

    • Analyze the data using analysis of variance (ANOVA) to determine if there are significant differences between the treatment groups.

Conclusion and Recommendations

The choice between uniconazole and other plant growth retardants is a multifaceted decision that requires careful consideration of efficacy, cost, plant species, and production practices.

Uniconazole stands out for its high potency, which allows for lower application rates, potentially leading to cost savings and a reduced environmental footprint.[1] Its shorter residual soil activity is a significant advantage in production systems with rapid crop turnover.[1] However, its high activity necessitates precise application to avoid phytotoxicity.

Paclobutrazol offers a broader margin of safety for many species and its longer residual activity can be beneficial for long-term crops.[1] The potential for carryover effects on subsequent crops is a critical consideration.

Daminozide and Chlormequat Chloride are effective options for certain applications, but generally require higher concentrations and may have a shorter duration of action compared to the triazoles.[9][10]

For researchers and professionals, conducting small-scale in-house trials is the most reliable method to determine the optimal PGR and application rate for specific species and growing conditions. This data-driven approach will ultimately lead to the most cost-effective and predictable growth regulation, ensuring high-quality plant material for research and commercial purposes.

References

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  • Michigan State University. (n.d.). Tips on Using Uniconazole. Retrieved from [Link]

  • Li, Y., et al. (2024). Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs. Frontiers in Plant Science, 15. Retrieved from [Link]

  • Frontiers. (2025, July 14). Uniconazole-mediated growth regulation in Ophiopogon japonicus: yield maximization vs. medicinal quality trade-offs. Retrieved from [Link]

  • UMass Amherst. (2000, June 15). Growth Regulators for Bedding Plants : Greenhouse & Floriculture. Retrieved from [Link]

  • Ball Seed. (n.d.). PLANT GROWTH REGULATORS—SELECTING THE RIGHT ONES. Retrieved from [Link]

  • ResearchGate. (2024, August 20). Effect of Plant Growth Regulators on Growth of Petunia (Petunia hybrida L.) var. Grandiflora Rose. Retrieved from [Link]

  • Journal of Plant Development Sciences. (n.d.). EFFECT OF PLANT GROWTH REGULATORS ON GROWTH AND FLOWER YIELD OF PETUNIA (PETUNIA HYBRIDA L.). Retrieved from [Link]

  • Arnon, Y., et al. (2025, September 19). Effects of uniconazole treatment on 'Hass' avocado productivity and gas-exchange parameters under Mediterranean climate. Frontiers in Plant Science, 16. Retrieved from [Link]

  • MDPI. (2025, July 6). Supplementary Light and Retardant Application During the Rooting Stage Improve the Final Performances of Petunia and Calibrachoa Plants. Retrieved from [Link]

  • Amazon Web Services. (2024, September 18). Effect of Plant Growth Regulators on Growth of Petunia (Petunia hybrida L.) var. Grandiflora Rose Abstract The present investiga. Retrieved from [Link]

  • Barrett, J. E., & Nell, T. A. (1990). FACTORS AFFECTING EFFICACY OF PACLOBUTRAZOL AND UNICONAZOLE ON PETUNIA AND CHRYSANTHEMUM. Acta Horticulturae, (272), 229-234. Retrieved from [Link]

Sources

Comparative

Reproducibility of Uniconazole-Induced Flowering in Fruit Trees: A Comparative Efficacy Guide

The management of vegetative vigor and the induction of synchronous flowering are critical challenges in the cultivation of economically vital fruit trees such as mango, avocado, and apple. For decades, agrochemical prof...

Author: BenchChem Technical Support Team. Date: March 2026

The management of vegetative vigor and the induction of synchronous flowering are critical challenges in the cultivation of economically vital fruit trees such as mango, avocado, and apple. For decades, agrochemical professionals and plant scientists have relied on plant growth retardants (PGRs) to manipulate the physiological transition from vegetative growth to reproductive development.

This guide provides an in-depth, objective comparison of Uniconazole (UCZ) against industry-standard alternatives like Paclobutrazol (PBZ) and Mepiquat chloride . By examining the mechanistic causality, multi-year reproducibility data, and field-validated protocols, this document serves as a comprehensive resource for researchers and development professionals evaluating PGR efficacy.

Mechanistic Causality: The Gibberellin Biosynthesis Pathway

The fundamental principle behind chemical floral induction in fruit trees lies in the antagonistic relationship between vegetative growth and reproductive signaling. High levels of endogenous gibberellins (GAs) strongly stimulate cell division and branch elongation while actively inhibiting floral initiation[1]. Declining GA levels release this inhibition, allowing the tree to allocate photoassimilates toward floral bud differentiation[1].

Uniconazole and Paclobutrazol belong to the triazole class of compounds, which act as potent inhibitors of GA biosynthesis[1]. However, their efficacy is dictated by their binding affinity to a specific cytochrome P450 monooxygenase enzyme: ent-kaurene oxidase [1].

When applied to the plant, UCZ translocates to the subapical meristems and competitively binds to ent-kaurene oxidase. This blockade prevents the oxidation of ent-kaurene into ent-kaurenoic acid—the critical precursor required to synthesize bioactive gibberellic acids (such as GA1, GA3, and GA4)[1]. The resulting reduction in vegetative sink strength alters the carbon-to-nitrogen (C:N) ratio, favoring carbohydrate accumulation in the terminal branches and triggering robust floral induction[2].

G GGPP Geranylgeranyl Diphosphate (GGPP) Kaurene ent-Kaurene GGPP->Kaurene Terpene Synthases Enzyme ent-Kaurene Oxidase (Cytochrome P450) Kaurene->Enzyme Kaurenoic ent-Kaurenoic Acid GA12 GA12 (Precursor) Kaurenoic->GA12 BioGA Bioactive Gibberellins (GA1, GA3, GA4) GA12->BioGA Oxidases (GA20ox, GA3ox) Flowering Floral Induction & Reduced Vegetative Growth BioGA->Flowering Negative Regulation (Low GA promotes flowering) Enzyme->Kaurenoic Oxidation Uniconazole Uniconazole (UCZ) Paclobutrazol (PBZ) Uniconazole->Enzyme Competitive Inhibition

Diagram 1: Triazole-mediated inhibition of the Gibberellin biosynthesis pathway.

Comparative Efficacy: Uniconazole vs. Alternatives

While both UCZ and PBZ share a similar mechanism of action, their biochemical structures dictate vastly different field performances. Uniconazole features a carbon double bond, which significantly enhances its enzymatic affinity[3].

Key Performance Differentiators
  • Biological Activity: Due to its molecular structure, the biological activity of Uniconazole is 6 to 10 times higher than that of Paclobutrazol[3]. This allows researchers to achieve superior growth suppression and floral induction at significantly lower active ingredient (a.i.) concentrations[4].

  • Environmental Persistence & Soil Residue: A critical flaw of PBZ in long-term orchard management is its extended soil half-life, which can exceed six months and cause severe over-dwarfing in subsequent seasons[3]. Uniconazole degrades much faster; its soil residue is only 1/5 to 1/3 that of PBZ[3]. This low persistence ensures high reproducibility across multiple seasons without toxic accumulation[3].

  • Mepiquat Chloride Comparison: Mepiquat chloride is a milder, safer alternative often used in vegetable seedlings. However, its efficacy is too short and weak to reliably induce flowering or control the aggressive spring flushes of woody fruit trees, making triazoles the mandatory choice for robust canopy management[3].

Table 1: Quantitative Comparison of Plant Growth Retardants
CompoundChemical ClassRelative Biological ActivitySoil Persistence / ResiduePrimary Application in Fruit Trees
Uniconazole (UCZ) TriazoleVery High (6–10x of PBZ)Low (1/5 to 1/3 of PBZ)High-efficacy floral induction, low-residue canopy control
Paclobutrazol (PBZ) TriazoleHigh (Baseline)Very High (>6 months)Standard growth suppression, risk of long-term soil toxicity
Mepiquat Chloride PiperidiniumLowMinimalSeedling management; insufficient for woody tree floral induction

Data Presentation: Multi-Year Reproducibility Metrics

To validate the reproducibility of Uniconazole, we must examine longitudinal field data across different cultivars and environmental conditions.

In a rigorous 3-year continuous study on Mango cv. Mahachanok, researchers applied UCZ via soil drench (2.0 g/tree ) for 1, 2, and 3 consecutive years[4]. The data confirmed that continuous application reproducibly induced earlier flowering compared to untreated controls, with the 3-year cohort achieving the highest overall flowering percentage and fruit number[4]. Because of UCZ's low soil persistence, the trees did not exhibit the severe stunting typically associated with multi-year PBZ applications[4].

Similarly, in Mango cv. Dusehri, foliar applications of UCZ (1.0 g a.i./m canopy) applied twice pre-flowering consistently enhanced the C:N ratio and chlorophyll content across both "ON" and "OFF" alternate bearing years, proving its reliability against natural physiological variations[2]. In apples, UCZ was consistently more effective than PBZ at controlling tree size across varying high-density planting architectures[5], and in avocados, UCZ provided a superior reduction in competitive spring flush length, thereby preserving energy for fruit retention[6].

Table 2: Reproducibility of Uniconazole in Fruit Trees
Crop & CultivarTreatment ProtocolKey Reproducibility MetricOutcome vs. Control / PBZ
Mango (cv. Mahachanok)Soil Drench: 2.0 g/tree (Continuous for 3 years)Multi-year flowering %Highest flowering % and fruit number; superior to PBZ with less soil toxicity[4].
Mango (cv. Dusehri)Foliar Spray: 1.0 g a.i./m canopy (Pre-flowering)Yield stability across ON/OFF yearsEnhanced C:N ratio; significantly improved fruit retention and yield[2].
Avocado (cv. Hass)Foliar Spray (At/After flowering)Spring flush reductionGreater reduction in vegetative shoot length compared to PBZ[6].
Apple (cv. Gala/Delicious)Trunk Paint / DrenchTree size control in high-densityMore effective than PBZ in controlling trunk cross-sectional area (TCSA)[5].

Experimental Methodology: A Self-Validating Protocol

To achieve reproducible floral induction in field trials, experimental design must move beyond simple application and incorporate self-validating biochemical checkpoints. The following protocol outlines a robust methodology for evaluating UCZ efficacy in mango orchards.

Step-by-Step Workflow: Pre-Flowering Application

Step 1: Baseline Stratification Select uniform grafted trees (e.g., 10–15 years old). Stratify the experimental blocks based on canopy volume and the previous year's yield (ON vs. OFF status). Causality: Controlling for alternate bearing history isolates the chemical efficacy of UCZ from natural epigenetic flowering cycles.

Step 2: Dose Optimization & Application Prepare Uniconazole for either foliar spray (1.0 g a.i. per meter of canopy) or soil drench (2.0 g a.i. per tree)[2][4]. Apply treatments during the pre-flowering stage (September–October)[2]. Causality: Soil drenching allows for slow, sustained xylem uptake ideal for long-term architecture management[4]. Foliar application provides rapid, localized GA inhibition to immediately halt the autumn vegetative flush, forcing apical buds into a dormant state required for floral differentiation[1][4].

Step 3: Biochemical Self-Validation (Day 30 Post-Treatment) Before phenotypic changes are visible, harvest terminal leaves to quantify the Carbon-to-Nitrogen (C:N) ratio and endogenous GA levels via HPLC. Causality: A self-validating protocol requires proof of mechanism. A successful UCZ application must demonstrate a statistically significant spike in the C:N ratio and a drop in bioactive GAs compared to the control[2]. If this biochemical shift is absent, the application failed (e.g., due to rain wash-off or improper soil pH), and phenotypic data will be compromised.

Step 4: Phenotypic & Yield Monitoring Measure terminal shoot elongation (cm), days to panicle emergence, and the percentage of hermaphroditic flowers. At harvest, record total fruit retention and solitary fruit weight[2][6].

Workflow Phase1 Phase 1: Baseline & Stratification Select uniform fruit trees (e.g., Mango cv. Dusehri) Stratify by age, canopy size, and prior yield Phase2 Phase 2: Treatment Application Foliar Spray (1.0 g a.i./m) vs. Soil Drench (2.0 g/tree) Apply pre-flowering (Sept-Oct) Phase1->Phase2 Phase3 Phase 3: Biochemical Self-Validation Quantify C:N ratio and endogenous GA levels via HPLC Validates target engagement before visible phenotype Phase2->Phase3 Phase4 Phase 4: Phenotypic & Yield Metrics Record shoot elongation, panicle emergence, & fruit retention Repeat across ON/OFF years to prove reproducibility Phase3->Phase4

Diagram 2: Self-validating experimental workflow for PGR field trials.

Conclusion

For agrochemical scientists and drug development professionals, Uniconazole represents a highly reproducible, high-efficacy alternative to Paclobutrazol for floral induction in fruit trees. Its superior enzymatic affinity for ent-kaurene oxidase allows for lower dosing, while its rapid environmental degradation profile minimizes the risk of long-term soil toxicity and multi-season over-dwarfing. By employing self-validating experimental protocols that measure biochemical shifts prior to phenotypic outcomes, researchers can ensure robust, highly reproducible field data.

References

  • Floral induction management in 'Palmer' mango using uniconazole - SciELO Source: SciELO URL:[Link][1]

  • (PDF) Uniconazole improves mango flowering and fruit yield by regulating gibberellins and carbon–nitrogen nutrition - ResearchGate Source: ResearchGate URL:[Link][2]

  • Effect of Uniconazole or Paclobutrazol, Spray Applied with or without KNO3... - Avocadosource.com Source: Avocadosource.com URL:[Link][6]

  • Effect of Uniconazole on Flowering, Yield and Fruit Quality of Mango (Mangifera indica L.) cv. Mahachanok - KU.ac.th Source: Kasetsart University URL:[Link][4]

  • Paclobutrazol, uniconazole, Mepiquat chloride, Chlormequat, the differences and applications of four growth regulators - Ageruo Source: Ageruo URL:[Link][3]

  • Cultivar, Planting Density, and Plant Growth Regulator Effects on Growth and Fruiting of Tissue-cultured Apple Trees - ASHS Journals Source: American Society for Horticultural Science URL:[Link][5]

Sources

Validation

Phytotoxic or Therapeutic? A Comparative Analysis of Triazole-Induced Growth Regulation

[1] Executive Summary: The Dilemma of the DMI Triazole fungicides (Sterol Demethylation Inhibitors or DMIs) remain the backbone of modern crop protection. However, their utility is frequently complicated by a "double-edg...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Dilemma of the DMI

Triazole fungicides (Sterol Demethylation Inhibitors or DMIs) remain the backbone of modern crop protection. However, their utility is frequently complicated by a "double-edged sword" effect: the same mechanism that obliterates fungal cell walls can inadvertently hijack plant hormonal pathways.

For drug development professionals and field researchers, distinguishing between fungicidal efficacy and phytotoxic growth regulation is critical. This guide objectively compares the side-effect profiles of major triazoles, elucidating why some (like Paclobutrazol) are repurposed as plant growth regulators (PGRs), while others (like Difenoconazole) are engineered for crop safety.

Mechanistic Basis: The CYP450 Cross-Reactivity

To understand the side effects, we must look at the enzymes. Triazoles are designed to inhibit CYP51 (lanosterol 14α-demethylase) in fungi, blocking ergosterol biosynthesis.

However, plants possess structurally similar Cytochrome P450 enzymes. The primary "off-target" hit is CYP701 (ent-kaurene oxidase) , a key enzyme in the biosynthesis of Gibberellins (GAs).

  • Inhibition of CYP701

    
     Reduced GA levels 
    
    
    
    Shortened internodes (stunting).
  • Inhibition of CYP707A (secondary target)

    
     Reduced Abscisic Acid (ABA) catabolism 
    
    
    
    Increased stress tolerance and "greening."
Visualization: The Biosynthetic Blockade

The following diagram illustrates the precise point of metabolic interference.

TriazoleMechanism cluster_fungi Fungal Pathway (Target) cluster_plant Plant Pathway (Off-Target) F_Pre Lanosterol F_Enz CYP51 (14α-demethylase) F_Pre->F_Enz F_Prod Ergosterol (Membrane Integrity) F_Enz->F_Prod P_Pre ent-Kaurene P_Enz CYP701 (ent-kaurene oxidase) P_Pre->P_Enz P_Prod Gibberellins (GA) (Cell Elongation) P_Enz->P_Prod Triazole TRIAZOLE MOLECULE Triazole->F_Enz Primary Inhibition (High Affinity) Triazole->P_Enz Secondary Inhibition (Side Effect)

Figure 1: Cross-reactivity of triazole fungicides. The molecule inhibits fungal CYP51 (intended) but also blocks plant CYP701, halting Gibberellin production.

Comparative Analysis: The Spectrum of Stunting

Not all triazoles are equal. Structural differences—specifically the steric bulk around the triazole ring—dictate the affinity for plant CYP701.

Table 1: Comparative Phytotoxicity & Utility Profile
Active IngredientPrimary UseRelative PGR Activity (0-10)Key Physiological EffectTherapeutic Index*
Paclobutrazol PGR (Growth Retardant)10 Extreme stunting; increased root/shoot ratio.Low (High Phytotox)
Uniconazole PGR / Fungicide9 Potent GA inhibitor; induces drought tolerance.Low
Metconazole Fungicide7 Moderate stunting; used to prevent lodging in Canola.Medium
Tebuconazole Fungicide6 Mild stunting; "Greening effect" (delayed senescence).Medium-High
Propiconazole Fungicide4 Minor growth regulation; mostly leaf broadening.High
Difenoconazole Fungicide2 Minimal PGR effect; high crop safety margin.Very High

*Therapeutic Index = Ratio of Fungicidal Efficacy to Phytotoxic Threshold. Higher is safer.

Deep Dive by Category
1. The "Stunters" (Paclobutrazol, Uniconazole)

These molecules bind more tightly to plant CYP701 than fungal CYP51 in some contexts.

  • Observation: In wheat, these cause shortened internodes and thicker, darker leaves.

  • Application: While excellent for ornamental pot plants to keep them compact, they are risky as fungicides on sensitive crops (e.g., seedlings) due to potential emergence failure.

2. The "Dual-Purpose" Agents (Tebuconazole, Metconazole)

These are the most interesting for agronomists.

  • The "Greening Effect": By inhibiting ABA breakdown (CYP707A), these triazoles keep stomata closed during stress and delay chlorophyll degradation.

  • Field Data: In oilseed rape (Canola), Metconazole is applied not just for Sclerotinia control, but specifically to shorten the canopy and prevent lodging (stem breakage).

3. The "Pure" Fungicides (Difenoconazole, Epoxiconazole)

These have bulky lipophilic tails that sterically hinder binding to plant P450s but fit perfectly into the fungal enzyme pocket.

  • Advantage: Can be used at higher rates for curative action without risking yield drag from stunting.

Experimental Protocols: Validating the Side Effect

To objectively assess a new formulation or active ingredient, you cannot rely on visual scores alone. You must use a Self-Validating Rescue Assay .

Protocol: The Hypocotyl Elongation & Rescue Test

Objective: Determine if growth inhibition is specifically due to GA biosynthesis inhibition (mechanism confirmation) or general toxicity (root burn/photosynthetic inhibition).

Workflow Visualization

ExperimentalProtocol cluster_treat Treatment Groups Start Seed Stratification (Wheat/Soybean) T1 Control (Water) Start->T1 T2 Triazole (Test Conc.) Start->T2 T3 Triazole + Exogenous GA3 Start->T3 Growth Growth Chamber (14 Days, 25°C, 16h Light) T1->Growth T2->Growth T3->Growth Measure Phenotyping: 1. Hypocotyl Length 2. Chlorophyll (SPAD) Growth->Measure Analysis Data Logic Check Measure->Analysis Result_PGR CONFIRMED PGR EFFECT (T2 Stunted, T3 Normal) Analysis->Result_PGR Rescue Successful Result_Tox GENERAL TOXICITY (T2 Stunted, T3 Stunted) Analysis->Result_Tox Rescue Failed

Figure 2: The Rescue Assay workflow. If adding Gibberellic Acid (GA3) restores growth, the side effect is specific CYP701 inhibition. If not, the molecule is generally phytotoxic.

Detailed Steps:
  • Sowing: Sow wheat (cv. 'Apogee' - rapid cycling) in inert media (vermiculite).

  • Treatment:

    • Group A: Water Control.[1]

    • Group B: Triazole Drench (e.g., 10 mg/L).

    • Group C: Triazole Drench (10 mg/L) + GA3 Foliar Spray (50 mg/L).

  • Measurement: At 14 days, measure the length of the first internode.

  • Validation:

    • If Group C height

      
       Group A height > Group B height 
      
      
      
      Specific GA Inhibition .
    • If Group C height

      
       Group B height < Group A height 
      
      
      
      General Phytotoxicity (The triazole is damaging cells via non-specific mechanisms).

Strategic Recommendations

For Drug Development Professionals :

  • Screening: Include the "Rescue Assay" early in the pipeline. A candidate with high fungicidal activity but high CYP701 affinity should be flagged as a potential PGR candidate or reformulated (e.g., micro-encapsulation) to reduce root uptake.

For Researchers/Agronomists :

  • Timing is Everything: Avoid applying "Stunters" (Tebuconazole/Metconazole) during early vegetative stages (V1-V3) unless canopy reduction is desired.

  • Stress Management: In drought conditions, the "side effect" of Tebuconazole (ABA accumulation) can actually preserve yield by reducing transpiration.

References

  • Rademacher, W. (2000). Growth Retardants: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways.[2] Annual Review of Plant Physiology and Plant Molecular Biology.[2] Link

  • Fletcher, R. A., et al. (2000). Triazoles as Plant Growth Regulators and Stress Protectants. Horticultural Reviews.[3] Link

  • Miyazaki, S., et al. (2011). The CYP701B1 of Physcomitrella patens is an ent-kaurene oxidase that resists inhibition by uniconazole-P.[4] FEBS Letters.[4] Link

  • Ahemad, M. (2011). A Comparative Analysis of Tebuconazole Mediated Phytotoxicity to Legumes. Research Journal of Environmental Toxicology. Link

  • Child, R.D., et al. (1993). Growth response of oilseed rape (Brassica napus L.) to applications of triazole fungicides. Plant Growth Regulation.[3][2][5][6] Link

Sources

Comparative

Benchmarking Uniconazole Purity Standards: A Technical Comparison Guide

Executive Summary In quantitative analysis of triazole plant growth retardants (PGRs), "purity" is often a misleading metric if it refers solely to chemical composition without addressing stereochemistry. Uniconazole ( -...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative analysis of triazole plant growth retardants (PGRs), "purity" is often a misleading metric if it refers solely to chemical composition without addressing stereochemistry. Uniconazole (


-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol) possesses a chiral center and a double bond, resulting in stereoisomers with vastly different biological potencies.

This guide benchmarks the three primary grades of uniconazole standards available to researchers. The critical finding is that for biological efficacy studies and precise residue quantification, standard "Analytical Grade" (>98%) materials often fail to define the enantiomeric ratio (ER), leading to reproducible but inaccurate biological correlations. We recommend ISO 17034 Certified Reference Materials (CRMs) for method validation, while establishing a "Dual-Purity" internal benchmarking protocol for routine screening.

Part 1: The Science of Stereoselectivity & Purity

To understand why standard benchmarking is critical, we must look at the mechanism of action. Uniconazole acts primarily by inhibiting ent-kaurene oxidase (CYP701A), a cytochrome P450 enzyme essential for gibberellin (GA) biosynthesis.

However, this inhibition is stereoselective. The


-uniconazole isomer (often designated as Uniconazole-P) is the potent PGR, exhibiting significantly higher binding affinity to P450 enzymes than the 

-isomer. Furthermore, uniconazole inhibits ABA 8'-hydroxylase (CYP707A), affecting drought tolerance.[1] Using a racemic standard for biological assays without verifying the

ratio introduces a hidden variable that no amount of HPLC precision can correct.
Diagram 1: Uniconazole Mechanism of Action

This diagram illustrates the specific enzymatic blockade in the Gibberellin pathway, highlighting the necessity of the (S)-isomer.

G GGPP Geranylgeranyl Diphosphate Kaurene ent-Kaurene GGPP->Kaurene Cyclization Kaurenoic ent-Kaurenoic Acid Kaurene->Kaurenoic Oxidation GA12 GA12-Aldehyde Kaurenoic->GA12 CYP88A BioActiveGA Bioactive Gibberellins (GA1, GA4) GA12->BioActiveGA Multiple Steps Uni Uniconazole-P ((S)-Isomer) KO ent-Kaurene Oxidase (CYP701A) Uni->KO Inhibits CPS CPS/KS

Figure 1: Uniconazole specifically targets ent-kaurene oxidase (CYP701A). The


-enantiomer is the primary inhibitor; racemic impurities dilute this effect.

Part 2: Comparative Analysis of Standard Grades

When selecting a standard, the "purity" percentage on the label is insufficient. You must evaluate the Uncertainty Budget and Traceability .

Table 1: Benchmarking Matrix
FeatureGrade A: ISO 17034 CRM Grade B: Analytical Standard Grade C: Reagent/Technical
Purity (Chemical) Certified Value (e.g., 99.2% ± 0.3%)>98% (Typical)>95% (Variable)
Stereochemical Purity Explicitly stated (e.g., 99%

-isomer)
Often undefined (assumed Racemic or

)
Undefined
Traceability SI-Traceable (NIST/BIPM)Manufacturer TraceableLot-specific only
Uncertainty Budget Includes homogeneity & stabilityPurity onlyNone
Primary Use Instrument Calibration, Method ValidationRoutine Screening, Retention Time ChecksEfficacy Range Finding
Cost Factor 10x3x1x

The Verdict:

  • For Regulatory Submission (EPA/EFSA): You must use Grade A (CRM) for the final quantification to meet GLP/ISO 17025 requirements.

  • For Academic Research: Grade B is acceptable only if you perform the "Dual-Purity" validation described below.

  • For Field Trials: Grade C is acceptable for application, but never for the analytical curve used to measure the residue.

Part 3: Experimental Validation (The Protocol)

As a Senior Application Scientist, I advocate for a Self-Validating System . Do not trust the Certificate of Analysis (CoA) blindly, especially regarding isomer ratios.

The "Dual-Purity" Workflow

This protocol separates chemical impurities (byproducts) from stereochemical impurities (inactive isomers).

1. Chemical Purity (Reverse Phase LC)
  • Objective: Quantify synthesis byproducts (e.g., 1,2,4-triazole residues).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 100mm x 4.6mm, 3.5µm.

  • Mobile Phase: Isocratic Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid.

  • Detection: UV @ 254 nm (aromatic ring absorption).

  • Pass Criteria: Single peak >99% area.

2. Stereochemical Purity (Chiral LC)
  • Objective: Determine Enantiomeric Excess (ee).

  • Column: Amylose-tris (3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or Phenomenex Lux Amylose-1).

  • Mobile Phase: Hexane:Isopropanol (90:10 v/v).[2] Note: Strict normal phase conditions required.

  • Flow Rate: 1.0 mL/min.[3]

  • Pass Criteria: Resolution (

    
    ) > 1.5 between 
    
    
    
    and
    
    
    isomers.
Diagram 2: The Validation Decision Tree

Use this workflow to determine if a standard is fit-for-purpose.

Validation Start Receive Standard (Check CoA) Step1 Step 1: Reverse Phase HPLC (C18 Column) Start->Step1 Decision1 Chemical Purity > 98%? Step1->Decision1 Step2 Step 2: Chiral HPLC (Amylose Column) Decision1->Step2 Yes Fail1 REJECT: Chemical Impurities Decision1->Fail1 No Decision2 Isomer Ratio Matches Label? Step2->Decision2 Fail2 REFLAG: Recalculate Potency Based on Active Isomer Decision2->Fail2 No Pass VALIDATED: Release for Study Decision2->Pass Yes

Figure 2: The "Dual-Purity" decision tree ensures that chemical purity does not mask stereochemical deficiencies.

Part 4: Stability & Handling

  • Hygroscopicity: Uniconazole is relatively stable but can adsorb moisture. ISO 17034 CRMs are packaged under argon/nitrogen. If using lower grades, perform a Karl Fischer water titration if the bottle has been opened >3 times.

  • Isomerization: Unlike some chiral pesticides, uniconazole is relatively resistant to spontaneous racemization in solid state. However, in protic solvents (methanol/water) under UV light, degradation can occur.

    • Storage Rule: Store stock solutions (1000 ppm in Acetone) at -20°C in amber glass.

    • Working Life: Discard working standards (mobile phase dilutions) after 48 hours.

References

  • ISO 17034:2016. General requirements for the competence of reference material producers.[4][5] International Organization for Standardization.[6] [Link]

  • Food and Agriculture Organization (FAO). FAO Specifications and Evaluations for Agricultural Pesticides: Uniconazole-P. (Evaluation Report 469/2006). [Link]

  • Saito, S., et al. (2006). "A plant growth retardant, uniconazole, is a potent inhibitor of ABA catabolism in Arabidopsis."[1] Bioscience, Biotechnology, and Biochemistry, 70(7), 1731-1739.[7] [Link]

  • Wang, P., et al. (2012). "Chiral separation and determination of uniconazole enantiomers in soil and water by HPLC." Chirality. (General reference for chiral method conditions). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Uniconazole in a Laboratory Setting

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of uniconazole, a triazole-based plant growth regulator. By moving beyond mere compliance and understanding the causality behind these procedures, we can ensure a safe laboratory environment and minimize our ecological footprint.

Uniconazole, while instrumental in agricultural and horticultural research, is classified as moderately toxic and presents environmental hazards, particularly to aquatic life. Improper disposal is not only a regulatory violation under the Resource Conservation and Recovery Act (RCRA) but also a breach of our professional responsibility.[1][2] This guide is structured to provide clear, actionable steps for the disposal of various uniconazole waste streams generated in a typical laboratory setting.

Uniconazole: Hazard Profile and Regulatory Overview

Before delving into disposal procedures, a foundational understanding of uniconazole's characteristics is paramount.

Chemical and Physical Properties:

PropertyValue
Chemical Formula C15H18ClN3O
Molar Mass 291.78 g/mol
Appearance White to off-white crystalline solid
Solubility in Water Low
Toxicity Moderate acute oral toxicity

Source: Cayman Chemical Safety Data Sheet, PubChem

Hazard Identification:

Uniconazole is designated as harmful if swallowed and toxic to aquatic life with long-lasting effects.[3] It is imperative to handle this compound with the appropriate personal protective equipment (PPE) as outlined in the Safety Data Sheet (SDS), including chemical-resistant gloves, safety goggles, and a lab coat.

Regulatory Framework:

The disposal of uniconazole, like all laboratory chemicals, is governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). Laboratories are considered hazardous waste generators and must adhere to specific guidelines for waste identification, segregation, storage, and disposal.[4]

The Uniconazole Waste Disposal Workflow: A Visual Guide

The following diagram illustrates the decision-making process for the proper disposal of uniconazole waste in a laboratory.

Uniconazole_Disposal_Workflow Uniconazole Waste Disposal Decision Tree Start Uniconazole Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Unused_Product Unused/Expired Pure Uniconazole Waste_Type->Unused_Product Pure Chemical Dilute_Solution Dilute Aqueous Solutions Waste_Type->Dilute_Solution Liquid Contaminated_Solid Contaminated Solids (Gloves, Paper Towels, etc.) Waste_Type->Contaminated_Solid Solid Empty_Container Empty Uniconazole Container Waste_Type->Empty_Container Container Segregate_Waste Segregate as Hazardous Waste (RCRA U-Listed or P-Listed if acutely toxic) Unused_Product->Segregate_Waste Dilute_Solution->Segregate_Waste Contaminated_Solid->Segregate_Waste Triple_Rinse Triple Rinse with a suitable solvent (e.g., methanol or acetone) Empty_Container->Triple_Rinse Label_Container Label Waste Container: 'Hazardous Waste - Uniconazole' and other required information Segregate_Waste->Label_Container Store_Waste Store in a Designated, Secure Area (Satellite Accumulation Area) Label_Container->Store_Waste EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store_Waste->EHS_Pickup Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of rinsed container as non-hazardous waste (check institutional policy) Triple_Rinse->Dispose_Container Collect_Rinsate->Segregate_Waste

Caption: Decision tree for the proper segregation and disposal of different uniconazole waste streams.

Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for handling different forms of uniconazole waste.

Protocol 1: Disposal of Unused or Expired Pure Uniconazole

Pure uniconazole, whether unused or expired, is considered a hazardous waste.

Methodology:

  • Do Not Attempt to Neutralize: Uniconazole is a stable molecule, and there are no standard laboratory procedures for its neutralization.

  • Containerization: Carefully place the original container with the unused uniconazole into a larger, sealable, and chemically resistant secondary container.

  • Labeling: Clearly label the outer container as "Hazardous Waste: Uniconazole (Solid)" and include the date and the name of the generating researcher/laboratory.

  • Storage: Store the container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[5]

Protocol 2: Disposal of Dilute Aqueous Uniconazole Solutions

Aqueous solutions containing uniconazole, regardless of concentration, must be treated as hazardous waste.

Methodology:

  • Collection: Collect all aqueous waste containing uniconazole in a dedicated, properly labeled, and leak-proof container.

  • Labeling: The container should be labeled "Hazardous Waste: Uniconazole (Aqueous)" and include an approximate concentration if known.

  • pH Consideration: Do not mix acidic or basic waste streams with the uniconazole solution unless their compatibility has been verified. Drastic pH changes can affect the stability of other components in the waste.

  • Storage: Store the waste container in the satellite accumulation area.

  • Disposal: Arrange for pickup by your institution's EHS department.

Protocol 3: Disposal of Contaminated Solid Waste

This category includes items such as gloves, pipette tips, paper towels, and other consumables that have come into contact with uniconazole.

Methodology:

  • Segregation: At the point of generation, immediately place all uniconazole-contaminated solid waste into a designated, clearly labeled hazardous waste bag or container.

  • Containerization: Use a sturdy, leak-proof container lined with a heavy-duty plastic bag.

  • Labeling: Label the container "Hazardous Waste: Uniconazole Contaminated Debris."

  • Storage: Store the sealed container in the satellite accumulation area.

  • Disposal: Contact your institution's EHS for collection.

Protocol 4: Decontamination and Disposal of Empty Uniconazole Containers

Empty containers that held uniconazole must be properly decontaminated before they can be disposed of as non-hazardous waste.

Methodology:

  • Triple Rinsing:

    • Rinse the empty container three times with a small amount of a suitable solvent in which uniconazole is soluble, such as methanol or acetone.

    • Each rinse should involve swirling the solvent to ensure all interior surfaces are contacted.

  • Rinsate Collection: Collect all three rinses in a designated "Hazardous Waste: Uniconazole (Solvent Rinse)" container. This rinsate is considered hazardous waste.

  • Container Defacing: After triple rinsing, deface or remove the original product label to prevent any confusion.

  • Disposal: The triple-rinsed container can typically be disposed of as regular laboratory glass or plastic waste. However, always confirm your institution's specific policies on this matter.

Decontamination of Laboratory Equipment

In the event of a spill or for routine cleaning of equipment used for handling uniconazole, the following decontamination procedure should be followed.

Experimental Protocol: Equipment Decontamination

  • Preparation: Don all necessary PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Initial Cleaning: For visible uniconazole powder, carefully wipe the area with a damp paper towel to avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

  • Surface Wiping:

    • Wipe the contaminated surfaces with the laboratory detergent solution.

    • Follow with a rinse of deionized water.

    • Finally, wipe the surface with a solvent in which uniconazole is soluble (e.g., methanol or acetone), if the equipment material is compatible.

  • Waste Collection: All materials used for decontamination (paper towels, absorbent pads) must be disposed of as uniconazole-contaminated solid waste.[6]

  • Drying: Allow the equipment to air dry completely in a well-ventilated area or a fume hood.

Chemical Incompatibility and Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions within waste containers.

Uniconazole Incompatibilities:

Uniconazole is incompatible with strong oxidizing agents.[7] Therefore, uniconazole waste should never be mixed with waste streams containing chemicals such as:

  • Nitric acid

  • Perchloric acid

  • Potassium permanganate

  • Hydrogen peroxide

When in doubt, always consult the Safety Data Sheet and your institution's chemical hygiene plan. It is best practice to collect uniconazole waste in its own dedicated container.

Conclusion: Fostering a Culture of Safety and Responsibility

The proper disposal of uniconazole is a critical aspect of responsible laboratory practice. By adhering to these detailed procedures, researchers can ensure the safety of themselves and their colleagues, maintain regulatory compliance, and protect the environment. This commitment to the complete lifecycle of the chemicals we use is a hallmark of scientific integrity and excellence. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.

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